Phenytoin Sodium

Catalog No.
S539505
CAS No.
630-93-3
M.F
C15H11N2NaO2
M. Wt
274.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenytoin Sodium

CAS Number

630-93-3

Product Name

Phenytoin Sodium

IUPAC Name

sodium 5,5-diphenylimidazolidin-3-ide-2,4-dione

Molecular Formula

C15H11N2NaO2

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1

InChI Key

FJPYVLNWWICYDW-UHFFFAOYSA-M

SMILES

Array

solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Insoluble in cold water
One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform
In water, 32 mg/L at 22 °C
7.11e-02 g/L

Synonyms

5,5-Diphenylhydantoin, 5,5-diphenylimidazolidine-2,4-dione, Antisacer, Difenin, Dihydan, Dilantin, Diphenylhydantoin, Diphenylhydantoinate, Sodium, Epamin, Epanutin, Fenitoin, Hydantol, Phenytoin, Phenytoin Sodium, Sodium Diphenylhydantoinate

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

The exact mass of the compound Phenytoin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757274. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP1A2 Inducers. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

phenytoin sodium mechanism of action voltage-gated sodium channels

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Mechanism of Action

Phenytoin is a non-specific voltage-gated sodium channel (Nav) blocker [1]. Its key mechanism is use-dependent or state-dependent inhibition [2] [3]. The drug binds with higher affinity to sodium channels in their inactivated state—which predominate during sustained depolarization and high-frequency firing—than to channels in the resting state [2]. This binding stabilizes the inactivated state and prevents the channel from returning to the ready, resting state, thereby reducing the channel's availability for subsequent activation [2].

This state-dependent action selectively suppresses the persistent sodium current (INaP) and the high-frequency transient sodium current (INaT) that underlies seizure activity, while having minimal effect on normal, low-frequency neuronal signaling [1].

Structural Biology & Binding Sites

Atomic-level simulations provide insights into phenytoin's interaction with the channel protein. The diagram below illustrates this state-dependent blocking mechanism and the consequent inhibition of high-frequency firing.

G Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Inactivated->Resting Recovery Slowed by PHT PHT Phenytoin (PHT) PHT->Inactivated High-Affinity Binding

Phenytoin's state-dependent blockade of voltage-gated sodium channels.

Research suggests phenytoin has several potential binding sites rather than a single specific residue [3]:

  • Pore Domain and Voltage Sensor Interface: Simulations show surprisingly high-affinity binding at the interface between the pore domain and the voltage-sensing domain (S4), potentially involving residue R108 [3].
  • Slow Inactivation Pathways: Phenytoin can bind to regions involved in slow inactivation, such as the P-loop, and may lock helices in place, preventing gate movement [3].
  • Lack of DIVS6 Consensus Site: Unlike some antiarrhythmic drugs, phenytoin does not appear to significantly interact with the eukaryotic consensus binding site on the sixth transmembrane helix of domain IV (DIVS6) [3].

Impact of Genetic Mutations on Drug Sensitivity

The C121W mutation in the β1 subunit, associated with Generalized Epilepsy with Febrile Seizures Plus (GEFS+), results in reduced channel sensitivity to phenytoin [2]. This mutation alters channel gating properties, including a positive shift in steady-state inactivation and reduced cumulative inactivation, which subsequently diminishes the drug's inhibitory effect. This confirms that phenytoin's efficacy is highly dependent on normal channel gating dynamics [2].

Quantitative Pharmacological Data

Parameter Value / Relationship Experimental Context / Notes
Therapeutic Range 10–20 mg/L (total) [4] [5] Narrow therapeutic index; free fraction is pharmacologically active.
Neurotoxicity & [Serum Concentration]
10-20 mg/L Occasional mild nystagmus [4] [6]
20-30 mg/L Nystagmus [4] [6]
30-40 mg/L Ataxia, slurred speech, tremor, nausea, vomiting [4] [6]
40-50 mg/L Lethargy, confusion, hyperactivity [4] [6]
>50 mg/L Coma, seizures (rare) [4] [6]
Inhibition of INaP (IC₅₀) 53.1 µM (Cenobamate) [1] Data shown for cenobamate, an ASM with selective INaP blockade. Phenytoin and carbamazepine show similar dose-response across Nav isoforms [1].
Inhibition of INaT (IC₅₀) >500 µM (Cenobamate) [1] Demonstrates selectivity profile for INaP over INaT.
Sodium Channel Blockade Non-specific across Nav1.1-Nav1.7 [1] Phenytoin and carbamazepine show remarkably similar dose-response across all tested isoforms.

Key Experimental Protocols

Research on phenytoin's mechanism relies on specific electrophysiological and computational methods. The workflow for a typical study integrating these techniques is shown below.

G cluster_1 1. Functional Expression & Mutagenesis cluster_2 2. Electrophysiology cluster_3 3. Computational Simulation A Cell Line Preparation B Whole-Cell Patch Clamp A->B C Voltage-Clamp Protocols B->C B->C D Data Analysis C->D E Molecular Modeling D->E E->A Hypothesis Refinement

A combined workflow for electrophysiology and simulation experiments.

Functional Expression and Mutagenesis
  • Cell Lines: Use mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) stably transfected with human sodium channel α subunits (e.g., Nav1.3) alongside wild-type or mutant (e.g., C121W) β1 subunits [2].
  • Mutagenesis: Introduce point mutations via PCR-based site-directed mutagenesis to create stable cell lines for comparative studies [2].
Whole-Cell Voltage-Clamp Electrophysiology

This is the primary method for assessing sodium currents and drug effects [2].

  • Protocols:
    • Voltage-Dependent Inhibition: Cells are held at varying membrane potentials (e.g., from -120 mV to -60 mV) before a depolarizing test pulse. The reduction in current by phenytoin is measured at each holding potential [2].
    • Frequency-Dependent Inhibition: A train of depolarizing pulses is applied at high frequencies (e.g., 10-100 Hz). The cumulative reduction in sodium current amplitude during the train in the presence of phenytoin is quantified [2].
  • Data Analysis: Results are often interpreted using the modulated receptor model, which describes the different affinities of the drug for resting, open, and inactivated channel states [2].
Atomic-Level Computational Simulations
  • Method: Use molecular dynamics simulation software on high-performance computing systems. Newly derived CHARMM models of phenytoin can be used [3].
  • System: Simulations are run for microsecond timescales to observe unbiased drug binding to channel structures with close mammalian homology (e.g., bacterial NavAb) [3].
  • Output: Identifies potential binding sites, binding energies, and the effect of drug binding on channel conformation and dynamics [3].

Therapeutic Implications & Research Directions

Phenytoin's non-specific blockade of all sodium channel isoforms explains its broad-spectrum efficacy but also its potential to worsen seizures in specific genetic epilepsies like Dravet syndrome, where Nav1.1 function is already impaired [1]. Current research focuses on developing isoform-selective sodium channel antagonists that spare Nav1.1 (found in GABAergic interneurons) while blocking Nav1.2 and Nav1.6 (found in principal excitatory neurons), which would provide a more targeted therapeutic effect with a potentially wider safety margin [1].

References

Comprehensive Technical Guide: Phenytoin Pharmacokinetics and CYP-Mediated Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Phenytoin (5,5-diphenylhydantoin) is a first-generation antiepileptic drug that has been widely used since its introduction in 1937 for the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus. Despite its long history of use, phenytoin remains clinically challenging due to its narrow therapeutic index and highly variable pharmacokinetics between individuals. The drug is classified as a Biopharmaceutics Classification System (BCS) class II compound, characterized by poor aqueous solubility and dose-dependent bioavailability. Phenytoin demonstrates nonlinear pharmacokinetics due to capacity-limited metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19. This saturable metabolism means that small dosage increases can lead to disproportionately large increases in serum concentrations, pushing the drug into toxic ranges. Understanding the complex interplay between genetic polymorphisms, metabolic pathways, and drug interactions is essential for safe and effective clinical use of phenytoin, particularly in research and drug development contexts where predicting metabolic behavior is crucial.

The therapeutic range for phenytoin is narrow (10-20 μg/mL or 40-80 μmol/L), with concentrations above this range associated with significant neurological toxicity including nystagmus, ataxia, sedation, and cognitive impairment. Approximately 90% of phenytoin is bound to plasma proteins, primarily albumin, meaning that conditions affecting protein binding (renal impairment, hepatic disease, hypoalbuminemia) can significantly alter free drug concentrations and pharmacological effects. The complex metabolic profile of phenytoin, involving multiple cytochrome P450 enzymes and generation of reactive intermediates, contributes to its diverse adverse effect profile, which ranges from minor side effects like gingival hyperplasia to severe, life-threatening reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, and drug-induced hepatotoxicity.

Metabolic Pathways of Phenytoin

Primary Metabolism via CYP2C9 and CYP2C19

Phenytoin undergoes extensive hepatic metabolism to form the primary inactive metabolite 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This transformation is predominantly catalyzed by CYP2C9 (80-90%) with a smaller contribution from CYP2C19 (10-20%) [1] [2]. The reaction proceeds through a reactive arene oxide intermediate, which has been implicated in various idiosyncratic adverse reactions to phenytoin, including cutaneous reactions and hepatotoxicity [1] [3]. The formation of p-HPPH exhibits stereoselective characteristics, with CYP2C9 preferentially producing the (S)-p-HPPH stereoisomer by a ratio of up to 40:1, while CYP2C19 generates approximately equal ratios of (R)-p-HPPH and (S)-p-HPPH (1:1) [1]. This stereoselectivity provides a potential method for phenotyping CYP2C9 and CYP2C19 activity in clinical and research settings by measuring the ratio of these stereoisomers.

The metabolic pathway then proceeds through several secondary transformations:

  • Glucuronidation: p-HPPH undergoes glucuronidation via several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This conjugation reaction enhances the hydrosolubility of the metabolite for renal excretion and may serve a protective role by preventing peroxidase-mediated conversion of hydroxyphenytoin to toxic reactive metabolites [1].

  • Catechol Formation: Hydroxyphenytoin can be further metabolized to a catechol metabolite (3',4'-diHPPH) by several P450 enzymes, with CYP2C19 being the most effective catalyst. However, due to their relative abundance in the liver, CYP2C9 and CYP3A4 may contribute significantly to this transformation. Additional enzymes including CYP3A5, CYP3A7, CYP2D6, and CYP2B6 also demonstrate some capacity for catechol formation [1].

  • Quinone Formation: The catechol metabolite can spontaneously oxidize to form a reactive quinone metabolite, which can be converted back to the catechol by NAD(P)H quinone dehydrogenase (NQO1). Alternatively, the catechol can be methylated by catechol-O-methyltransferase (COMT) to form a methylcatechol derivative that is excreted in urine [1].

Table 1: Key Enzymes Involved in Phenytoin Metabolism

Metabolic Step Primary Enzyme(s) Additional Contributing Enzymes Key Features
Primary hydroxylation CYP2C9 (80-90%), CYP2C19 (10-20%) - Stereoselective: CYP2C9 favors S-p-HPPH (40:1), CYP2C19 produces racemic mixture
Arene oxide detoxification Microsomal epoxide hydrolase (EPHX1) CYP1A2, CYP2C19, CYP2E1, CYP2A6, CYP2D6, CYP2C8, CYP2C9, CYP3A4 Reactive intermediate implicated in hypersensitivity
Glucuronidation UGT1A1, UGT1A4, UGT1A6, UGT1A9 UGT2B15 Stereoselective: UGT1A1 prefers S-isomer; UGT1A9 and UGT2B15 prefer R-isomer
Catechol formation CYP2C19 (most efficient) CYP2C9, CYP3A4, CYP3A5, CYP3A7, CYP2D6, CYP2B6 Secondary metabolism pathway
Quinone formation Non-enzymatic oxidation NQO1 (reversal) Generation of reactive metabolite

The following diagram illustrates the complete metabolic pathway of phenytoin, showing the primary and secondary metabolic routes and the enzymes involved at each step:

G Phenytoin Phenytoin AreneOxide Arene Oxide Intermediate Phenytoin->AreneOxide CYP2C9/CYP2C19 HPPH p-HPPH (S and R stereoisomers) AreneOxide->HPPH  Non-enzymatic Dihydrodiol Phenytoin Dihydrodiol AreneOxide->Dihydrodiol EPHX1 or Multiple CYP450s Catechol Catechol Metabolite HPPH->Catechol CYP2C19 (most) CYP2C9/CYP3A4 Glucuronide p-HPPH Glucuronide HPPH->Glucuronide UGT1A1/1A4/ 1A6/1A9/2B15 Dihydrodiol->Catechol Non-enzymatic Quinone Quinone Metabolite Catechol->Quinone Spontaneous oxidation Methylcatechol Methylcatechol Catechol->Methylcatechol COMT Quinone->Catechol NQO1 Excretion Renal Excretion Glucuronide->Excretion Methylcatechol->Excretion

> Figure 1: Comprehensive Metabolic Pathway of Phenytoin Showing Primary and Secondary Routes and Responsible Enzymes

Transport and Distribution

While metabolism represents the primary elimination pathway for phenytoin, transport mechanisms also contribute to its distribution and excretion. The most widely studied transporter for phenytoin is P-glycoprotein (ABCB1), which has been demonstrated in vitro to transport phenytoin across concentration gradients in cell lines [1]. ABCB1 expression at the blood-brain barrier may contribute to resistance to antiepileptic drugs including phenytoin, as overexpression in the epileptic brain could potentially limit central nervous system penetration. Experiments in rats suggest a potential role for ABCC2 (MRP2) in transporting phenytoin across the blood-brain barrier, though in vitro studies have not supported transport through ABCC1, ABCC2, or ABCC5 [1]. The clinical significance of transporter-mediated effects on phenytoin pharmacokinetics appears to be modest compared to the substantial impact of metabolic enzymes, though genetic polymorphisms in transporters may contribute to interindividual variability in treatment response.

Genetic Polymorphisms and Clinical Impact

CYP2C9 Genetic Variants

The CYP2C9 enzyme exhibits several clinically relevant genetic polymorphisms that significantly impact phenytoin metabolism. The most extensively studied variants are CYP2C9*2 (rs1799853, C>T) and CYP2C9*3 (rs1057910, A>C), which result in decreased enzymatic activity compared to the wild-type CYP2C91 allele [1]. The CYP2C93 variant has been consistently associated with substantially reduced metabolism of phenytoin both in vitro and in vivo, while evidence for CYP2C92 has been more contradictory, with some studies showing reduced metabolism and others showing minimal effect [1]. This discrepancy may be explained by additional variants in the CYP2C9 promoter region that are in linkage disequilibrium with CYP2C192 [1]. Additional CYP2C9 variants present in specific populations, including CYP2C95, *6, *8, and *11 (but not CYP2C99), have also been associated with decreased phenytoin metabolism [1].

The functional impact of these polymorphisms is substantial. A 2021 meta-analysis demonstrated that Michaelis-Menten constant (Km) was significantly higher in patients with CYP2C9 intermediate metabolizer phenotypes (CYP2C9IM/CYP2C19EM and CYP2C9IM/CYP2C19IM) compared to extensive metabolizers (CYP2C9EM/CYP2C19EM) by 2.16 and 1.55 mg/L, respectively (p < 0.00001, p < 0.0001) [4]. Similarly, the maximum rate of metabolism (Vmax) was significantly lower in control groups compared to CYP2C9 intermediate metabolizers by 3.10 and 3.53 mg/kg/day (p = 0.00001, <0.0001) [4]. This meta-analysis concluded that the appropriate dosage regimen for patients with CYP2C9 intermediate metabolizer phenotypes to achieve therapeutic phenytoin levels was 2.1-3.4 mg/kg/day, notably lower than standard dosing [4].

CYP2C19 Genetic Variants

While CYP2C19 plays a secondary role in phenytoin metabolism compared to CYP2C9, its genetic polymorphisms still contribute meaningfully to interindividual variability. The primary variants studied include CYP2C19*2 (rs4244285) and CYP2C19*3, which are associated with decreased enzyme function [1]. A study of CYP2C19 rs4244285 in epileptic patients showed decreased phenytoin metabolism in heterozygotes compared to *1 homozygotes [1]. Research in Japanese adult patients with epilepsy found that mean Michaelis-Menten constants (Km) in heterozygous extensive metabolizers and poor metabolizers of CYP2C19 were 22% and 54% higher, respectively, than those without mutations in CYP2C9/19 genes [5]. However, the impact of CYP2C19 polymorphisms appears to be more pronounced at higher phenytoin doses, suggesting that CYP2C19's contribution to metabolism becomes more important when the primary CYP2C9 pathway approaches saturation [5].

Table 2: Impact of CYP Genotypes on Phenytoin Pharmacokinetic Parameters

Genotype Group Michaelis-Menten Constant (Km) Maximum Metabolic Rate (Vmax) Recommended Daily Dose Study Findings
CYP2C9EM/CYP2C19EM (Control) Reference Reference Standard dosing Normal metabolic capacity
CYP2C9IM/CYP2C19EM ↑ 2.16 mg/L (p<0.00001) ↓ 3.10 mg/kg/day (p=0.00001) 2.1-3.4 mg/kg/day Significantly impaired metabolism
CYP2C9IM/CYP2C19IM ↑ 1.55 mg/L (p<0.0001) ↓ 3.53 mg/kg/day (p<0.0001) 2.1-3.4 mg/kg/day Severely impaired metabolism
CYP2C19 heterozygous EM ↑ 22% Not significantly different Standard dosing Moderate impact, careful at higher doses
CYP2C19 PM ↑ 54% Not significantly different Reduced dosing Substantial impact, requires dose reduction
Population-Specific Genetic Considerations

The impact of genetic polymorphisms on phenytoin metabolism exhibits important ethnic and geographic variations. A systematic review focused on the Middle East and North Africa (MENA) region confirmed that CYP2C92 and *3 variants significantly reduce phenytoin metabolism in these populations, while the impacts of CYP2C192 and *3 variants were less clear [6]. The review noted appreciable variability in minor allele frequencies both between and within MENA countries, highlighting the importance of population-specific pharmacogenetic considerations [6]. Similarly, a study in healthy individuals from South India demonstrated a significant correlation between CYP2C9 genotype and the metabolic ratio of phenytoin to p-HPPH, while CYP2C19 polymorphisms played only a minor role [7]. These findings underscore that while CYP2C9 polymorphisms consistently impact phenytoin metabolism across populations, the relative contribution of CYP2C19 may vary based on ethnic background and corresponding genotype frequencies.

Experimental Methodologies and Analytical Approaches

Genotyping Methods

Several well-established methodologies exist for determining CYP2C9 and CYP2C19 genotypes in clinical and research settings. The polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method has been widely used for identifying key CYP2C9 (2, *3) and CYP2C19 (2, *3) variants [7]. This technique involves DNA extraction from patient blood samples, amplification of target genetic regions using specific primers, digestion with restriction enzymes that cut at variant-specific sites, and separation of fragments by gel electrophoresis to identify polymorphisms based on banding patterns.

More modern approaches include:

  • Real-time PCR with specific fluorescent probes (TaqMan assays) for high-throughput genotyping
  • Next-generation sequencing for comprehensive analysis of entire CYP2C9 and CYP2C19 genes
  • DNA microarray technology for simultaneous testing of multiple pharmacogenetic variants

For research purposes, quality control measures should include replication of a percentage of samples, positive controls with known genotypes, and negative controls (no template) to ensure accuracy. For clinical applications, genotyping methods should be validated according to regulatory guidelines, with demonstrated accuracy, precision, and reproducibility.

Phenytoin and Metabolite Quantification

Accurate quantification of phenytoin and its metabolites is essential for pharmacokinetic studies. Reverse-phase high-performance liquid chromatography (HPLC) with UV detection has been extensively used for simultaneous measurement of phenytoin and its major metabolite p-HPPH [7]. Typical methodologies involve:

  • Sample preparation: Protein precipitation using acetonitrile or methanol followed by centrifugation
  • Chromatographic separation: C18 column with mobile phase consisting of acetonitrile and phosphate buffer (often approximately 35:65 ratio)
  • Detection: UV detection at wavelengths around 210-220 nm
  • Quantification: Peak area comparison to standard curves of known concentrations

More advanced techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS) which offers superior sensitivity and specificity, particularly for stereoselective analysis of (R)- and (S)-p-HPPH [1]. The stereoselective metabolism of phenytoin provides a unique opportunity to phenotype CYP2C9 and CYP2C19 activity in vivo by measuring the ratio of (S)-p-HPPH to (R)-p-HPPH, with higher ratios indicating greater CYP2C9 contribution to metabolism [1] [5].

Population Pharmacokinetic Modeling

Nonlinear mixed-effects modeling approaches (such as NONMEM) have been successfully applied to study the population pharmacokinetics of phenytoin and quantify the effects of genetic polymorphisms [5]. These methodologies typically involve:

  • Collection of sparse concentration-time data from patients receiving phenytoin therapy
  • Development of structural pharmacokinetic models accounting for nonlinear (Michaelis-Menten) elimination
  • Incorporation of covariate effects including CYP genotypes, demographic factors, and clinical characteristics
  • Model validation using techniques such as bootstrap analysis and visual predictive checks

These population approaches have demonstrated that patients with the CYP2C9 Leu359 allele (*3 variant) show dramatically increased serum phenytoin concentrations even at lower daily doses, while patients with CYP2C19 mutations require careful dosing adjustment particularly at higher daily doses [5].

Advanced Research Applications and Future Directions

Physiologically Based Pharmacokinetic (PBPK) Modeling

Recent advances in PBPK modeling have provided powerful tools for predicting phenytoin pharmacokinetics and drug-drug interactions. A comprehensive PBPK model developed using GastroPlus software successfully recapitulated phenytoin exposure after single and multiple intravenous and oral doses ranging from 248 to 900 mg, including dose-dependent nonlinearity and food effects [2]. This model incorporated:

  • Saturable metabolism via CYP2C9 and CYP2C19
  • Autoinduction potential after multiple doses
  • Formulation-specific absorption parameters for different oral products
  • Protein binding with experimentally determined fraction unbound

The verified PBPK model accurately predicted clinically significant drug interactions with CYP2C9 inhibitors (fluconazole), CYP2C19 substrates (omeprazole), and CYP3A4 substrates affected by phenytoin induction (itraconazole), with simulated-to-observed DDI AUC ratios ranging from 0.89 to 1.25 [2]. This demonstrates the utility of PBPK modeling in drug development to assess various DDI scenarios without conducting extensive clinical trials.

Bayesian Meta-Regression Approaches

Advanced statistical methods such as Bayesian meta-regression have been employed to quantify inter-individual variability in CYP2C9 and CYP2C19 pharmacokinetics and derive pathway-related uncertainty factors for chemical risk assessment [8]. This approach involves:

  • Extensive literature search to identify pharmacokinetic data for probe substrates
  • Bayesian hierarchical modeling to integrate data from multiple studies
  • Quantification of enzyme function differences across phenotypic groups
  • Derivation of compound-specific and pathway-related uncertainty factors

These analyses have demonstrated that enzyme function (driven by inter-phenotypic differences) and fraction metabolized (Fm) exhibit the highest impact on metabolism variability, with CYP2C9- and CYP2C19-related uncertainty factors ranging from 2.7 to 12.7, exceeding the default factor for human variability in toxicokinetics (3.16) for poor metabolizers and major substrates (Fm >60%) [8].

Clinical Implementation and Personalized Dosing

The accumulating evidence regarding CYP2C9 and CYP2C19 polymorphisms has led to the development of clinical pharmacogenetic guidelines for phenytoin dosing. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and other organizations have provided specific recommendations for adjusting phenytoin dosing based on CYP2C9 genotype, with consideration of CYP2C19 status [6]. Implementation strategies include:

  • Preemptive genotyping of high-risk patients prior to phenytoin initiation
  • Reactive testing for patients experiencing adverse effects or unusual response
  • Decision support tools integrating genotype results with clinical factors
  • Therapeutic drug monitoring with genotype-informed interpretation

Future research directions should focus on prospective validation of genotype-guided dosing algorithms, cost-effectiveness of preemptive genotyping strategies, and incorporation of additional genetic variants beyond CYP2C9 and CYP2C19 that may contribute to phenytoin variability.

Conclusion

References

phenytoin sodium therapeutic range and therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Range & Pharmacokinetics

The table below outlines the established therapeutic range and fundamental pharmacokinetic parameters for phenytoin.

Parameter Standard Value / Range Notes & Clinical Implications
Therapeutic Range (Total) [1] [2] 10 - 20 μg/mL (mg/L) Effective for tonic-clonic and complex partial seizures.
Therapeutic Range (Unbound) [2] 1 - 2 μg/mL Pharmacologically active fraction; critical to monitor in conditions with altered protein binding.
Toxic Level >20 μg/mL Neurotoxic effects become increasingly probable above this level [2].
Protein Binding [2] [3] ~90% Highly bound to albumin. Reduced binding in hypoalbuminemia, renal failure, or uremia increases free fraction [1] [2].
Elimination Half-Life [3] 7 - 42 hours (average 22 hrs) Exhibits non-linear (zero-order) kinetics at higher concentrations, meaning small dose increases can lead to disproportionate rises in serum levels [2] [3].
Time to Peak (Oral, IR) [3] 1.5 - 3 hours Absorption can be delayed in acute overdose situations [2].
Bioavailability (Oral Capsules) [4] ~90% Important when switching between intravenous (100% bioavailable) and oral formulations [4].

Protocol for Therapeutic Drug Monitoring

Phenytoin TDM is not routinely required for all patients but is essential in specific clinical scenarios to guide dosing and ensure safety [1].

When to Monitor

Drug level monitoring should be considered in the following situations [1]:

  • Assessment of Adherence: To confirm patient compliance with the prescribed regimen.
  • Unexplained Loss of Seizure Control: To determine if levels are sub-therapeutic.
  • Suspected Toxicity: When clinical signs of toxicity are present.
  • Dose Adjustment: After any change in phenytoin dosage.
  • Pharmacokinetic Interaction: When starting or stopping interacting drugs.
  • Onset of Specific Conditions: During pregnancy, organ failure (liver/renal), or status epilepticus.
Specimen Collection & Interpretation
  • Trough Level: The optimal time for blood sampling is immediately before the next dose (trough level) [1].
  • Steady State: Allow at least 5 to 7 days after a dose change before checking a level to ensure steady-state concentrations have been achieved, due to its long and variable half-life.

The diagram below illustrates the core workflow for interpreting phenytoin serum levels and key clinical decision points.

phenytoin_tdm Phenytoin TDM Interpretation Workflow Start Phenytoin Serum Level SubTherapeutic Level < 10 μg/mL Start->SubTherapeutic Therapeutic Level 10-20 μg/mL Start->Therapeutic Toxic Level > 20 μg/mL Start->Toxic ClinicalContext Assess Clinical Context: - Seizure Control? - Toxicity Symptoms? - Albumin/Drug Interactions? SubTherapeutic->ClinicalContext Therapeutic->ClinicalContext Toxic->ClinicalContext Action1 Evaluate for: - Poor Adherence - Underdosing - Drug Interactions - Altered Absorption ClinicalContext->Action1 Breakthrough Seizures Action2 Maintain Dose Continue Routine Monitoring ClinicalContext->Action2 Adequate Control No Toxicity Action3 Evaluate for Toxicity Consider Dose Reduction ClinicalContext->Action3 Signs of Toxicity

Decision workflow for phenytoin TDM integrates level with clinical context.

Key Methodologies & Clinical Considerations

Correcting for Altered Protein Binding

In patients with hypoalbuminemia or renal impairment, the measured total phenytoin level can be misleadingly low because the unbound (active) fraction is increased. In such cases, monitoring unbound (free) phenytoin levels is clinically more relevant [2] [3]. The following formula (Sheiner-Tozer equation) can provide an adjusted phenytoin level, though its use in clinical practice is limited [2]:

Adjusted Phenytoin Concentration = (Measured Total Phenytoin Concentration) / [(0.2 × Albumin) + 0.1]

Critical Drug Interactions

Phenytoin is metabolized by the hepatic cytochrome P450 system (primarily CYP2C9 and CYP2C19) and is also a potent enzyme inducer. This leads to numerous interactions [2] [3]:

  • Inhibitors (Increase Phenytoin Levels): Amiodarone, fluconazole, metronidazole, sodium valproate, cotrimoxazole, chloramphenicol.
  • Inducers (Decrease Phenytoin Levels): Carbamazepine, rifampin, chronic alcohol use.
  • Protein-Binding Displacers: Valproic acid increases the free fraction of phenytoin.
  • Phenytoin as an Inducer: Phenytoin can reduce the efficacy of many drugs, including oral contraceptives, warfarin, and many chemotherapeutic agents.

Toxicity and Adverse Effect Management

Neurotoxicity

Signs of neurotoxicity are concentration-dependent [2] [3]:

Serum Concentration (μg/mL) Observed Signs & Symptoms
10-20 Occasional mild nystagmus
20-30 Nystagmus
30-40 Ataxia, slurred speech, tremor, nausea, vomiting
40-50 Lethargy, confusion, hyperactivity
>50 Coma, seizures
Other Notable Adverse Effects
  • Dermatological: Severe reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis. Screening for the HLA-B*1502 allele in Han Chinese and Thai patients is recommended before initiation [1].
  • Chronic Use: Can lead to peripheral neuropathy, megaloblastic anemia (due to folate deficiency), decreased bone mineral content (osteomalacia), and gingival hyperplasia [2].
  • Intravenous Administration: Risk of cardiovascular collapse (hypotension, bradycardia) if infused too rapidly (must not exceed 50 mg/minute) and purple glove syndrome [2].
Management of Toxicity

There is no specific antidote. Management is primarily supportive care, including [2]:

  • Discontinuation of phenytoin.
  • Activated charcoal can be considered for recent acute ingestion.
  • Hemodialysis is generally not effective due to high protein binding.

Formulation and Bioequivalence Alert

A critical practical consideration is that different phenytoin products are not bioequivalent.

  • Phenytoin Sodium Salt (used in capsules and injectables) contains about 92% phenytoin acid.
  • Phenytoin Acid (used in chewable tablets and suspensions) is 100% active drug.

Switching between formulations without dose adjustment can lead to toxicity or loss of efficacy. Patients should be maintained on a specific manufacturer's product [1] [4].

References

phenytoin sodium pharmacogenomics HLA-B*1502 CYP2C9 polymorphism

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Significance and Risk Quantification

The combination of HLA-B and CYP2C9 genotyping is crucial for personalizing phenytoin therapy, aiming to maximize efficacy while minimizing the risk of serious toxicity.

Table 1: Key Genetic Variants in Phenytoin Pharmacogenomics

Gene/Variant Phenotypic Consequence Clinical Impact & Associated Risks Key Quantitative Associations
HLA-B*15:02 Positive carrier status Significantly increased risk of Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) [1] [2]. The calculated risk of phenytoin-induced SJS/TEN in HLA-B*15:02 carriers is 0.65% [1].
CYP2C9*2 (rs1799853) Decreased enzyme function Reduced phenytoin clearance; higher risk of dose-related adverse effects and possibly SCARs due to drug accumulation [3] [1]. N/A
CYP2C9*3 (rs1057910) Markedly decreased enzyme function Substantially reduced phenytoin clearance; strongly associated with phenytoin-related SCARs (including SJS, TEN, and DRESS) [3]. Odds Ratio (OR) for SCARs: 12 (95% CI: 6.6–20); Meta-analysis OR: 11 (95% CI: 6.2–18) [3].

Molecular Mechanisms and Functional Pathways

The toxicity associated with phenytoin arises from an interplay between its pharmacokinetics (how the body processes the drug) and immunogenetic factors.

G P Phenytoin Administration CYP2C9 CYP2C9 Metabolism (Primary Pathway) P->CYP2C9 In Normal Metabolizer AltM Alternate Metabolism (Minor Pathway) P->AltM In CYP2C9 Poor Metabolizer AM Active Metabolite (Therapeutic Effect) CYP2C9->AM Tox Dose-Related Toxicity (Ataxia, Nystagmus, Sedation) CYP2C9->Tox Supratherapeutic Levels RM Reactive Metabolite AltM->RM HLA HLA-B*15:02 Presentation RM->HLA ImmR Immune Response (SCARs: SJS/TEN) HLA->ImmR

Figure 1: Mechanistic pathways of phenytoin efficacy and toxicity. CYP2C9 status determines primary metabolic fate; poor metabolizer status shunts drug toward alternative pathways generating reactive metabolites and dose-related toxicity. `HLA-B15:02` presentation of reactive metabolites triggers severe immunologic reactions.*

  • Pharmacokinetic Pathway (CYP2C9): Phenytoin is predominantly metabolized by the CYP2C9 enzyme into an inactive metabolite [3] [2]. The CYP2C9*2 and *3 variants result in a poor metabolizer phenotype, leading to significantly reduced clearance of the drug [1]. This causes phenytoin to accumulate at standard doses, resulting in supratherapeutic plasma levels and an increased risk of classic dose-related CNS toxicity (e.g., nystagmus, ataxia, slurred speech) and other adverse effects [1] [2].
  • Immunological Pathway (HLA-B*15:02): The prevailing hypothesis is that in individuals with reduced CYP2C9 activity, a larger fraction of the drug may be shunted toward alternative metabolic pathways, potentially generating reactive metabolites [3]. These metabolites can bind to proteins in the skin, forming neoantigens. In carriers of the HLA-B*15:02 allele, this drug-peptide complex is presented to T-cells, triggering a massive and harmful immune response that manifests as SCARs like SJS/TEN [4]. Studies have confirmed that patients with phenytoin-induced SCARs, especially those carrying the CYP2C9*3 variant, have significantly higher plasma phenytoin levels, providing a functional link between the two genes [3].

Clinical Implementation and Dosing Guidelines

International consortia have developed specific guidelines for phenytoin dosing based on a patient's combined HLA-B and CYP2C9 genotype.

Table 2: CPIC Dosing Recommendations for Phenytoin Based on Genotype (2020) [1]

CYP2C9 Phenotype HLA-B*15:02 Status Implication Therapeutic Recommendation
Any phenotype Positive High risk of SJS/TEN Avoid phenytoin/fosphenytoin in phenytoin-naïve patients. Also avoid carbamazepine and oxcarbazepine. [1]
Normal Metabolizer Negative Normal metabolism Use standard dosing. Adjust based on therapeutic drug monitoring (TDM) and response. [1]
Intermediate Metabolizer (e.g., 1/3, 2/2) Negative Reduced metabolism; higher toxicity risk Standard loading dose. Reduce maintenance dose by ~25%. Adjust based on TDM and response. [1] [2]
Poor Metabolizer (e.g., 3/3) Negative Significantly reduced metabolism; high toxicity risk Standard loading dose. Reduce maintenance dose by ~50%. Adjust based on TDM and response. [1] [2]

Key Experimental Methodologies

For researchers, understanding the foundational studies is critical. The landmark genome-wide association study (GWAS) by Chung et al. (2014) established the core methodology for identifying these genetic risks [3].

  • Study Design: A multi-center, case-control study conducted from 2002-2014, involving participants from Taiwan, Japan, and Malaysia.
  • Participants:
    • Cases: 105 with phenytoin-related SCARs (61 SJS/TEN, 44 DRESS).
    • Controls: 78 with maculopapular exanthema, 130 phenytoin-tolerant controls, and 3,655 general population controls.
  • Genomic Analysis:
    • Genome-Wide Association Study (GWAS): The initial analysis compared 60 SCAR cases with 412 population controls to identify genetic loci reaching genome-wide significance without prior hypothesis.
    • Direct Sequencing: Significantly associated loci on chromosome 10q23.33 (containing CYP2C genes) were directly sequenced to pinpoint causal variants, identifying the missense variant CYP2C9*3 (rs1057910).
    • Replication Analysis: The association of CYP2C9*3 with SCARs was validated in independent cohorts from Taiwan (30 cases, 130 tolerant controls), Japan (9 cases, 2869 controls), and Malaysia (6 cases, 374 controls).
    • Functional Validation: Plasma phenytoin concentrations measured prior to drug discontinuation provided functional validation, demonstrating delayed clearance in SCAR patients, particularly in CYP2C9*3 carriers.

Population-Specific Considerations and Future Directions

  • Ethnic Distribution: The HLA-B*15:02 allele is most prevalent in certain Asian populations, including Han Chinese, Thai, Malaysian, and parts of the Indian subcontinent, with allele frequencies ranging from 1% to over 20% [2]. It is rare (<1%) in Japanese, European, and several sub-Saharan African populations [2] [4]. This makes pre-emptive genotyping a cost-effective strategy in high-prevalence regions.
  • Clinical Adoption: Despite strong evidence, the routine clinical implementation of pre-emptive pharmacogenetic testing faces barriers, including cost, turnaround time, and provider education [5]. However, the high utilization rates of drugs with PGx recommendations (like phenytoin) support the move toward pre-emptive, panel-based testing over reactive single-gene tests [5] [6].

References

Comprehensive Technical Analysis: Phenytoin Sodium's Mechanisms in Neuronal Excitability and Seizure Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms of Action

Phenytoin sodium, a hydantoin derivative first synthesized in 1908 and established as an antiseizure medication in 1938, remains a cornerstone in epilepsy treatment despite nearly a century of clinical use. Its primary therapeutic action involves selective inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes, particularly effective in suppressing the sustained repetitive firing that characterizes seizure activity without significantly impairing normal neuronal function. This selective action stems from phenytoin's state-dependent binding preference for sodium channels in their inactivated state, allowing normal low-frequency neuronal signaling while preventing the high-frequency burst firing central to seizure propagation [1] [2].

The molecular specificity of phenytoin derives from its interaction with the α-subunit of VGSCs, with research indicating particular affinity for channels containing Nav1.2 and Nav1.6 subunits prevalent in cortical and hippocampal neurons. At concentrations within the therapeutic range (10-20 μg/mL or 40-80 μM), phenytoin produces use-dependent blockade of sodium channels, meaning its inhibitory effects intensify with increased neuronal firing rates. This property explains its particular efficacy in terminating seizure activity while minimally affecting normal brain function [3] [2]. Beyond its primary action on sodium channels, phenytoin demonstrates modulatory effects on several secondary targets including voltage-gated calcium channels, neurotransmitter systems (particularly enhancing GABAergic inhibition), and various intracellular signaling pathways, though these appear clinically less significant than its sodium channel effects [2].

Molecular Mechanisms and Neuronal Targets

Voltage-Gated Sodium Channel Modulation

Phenytoin's primary mechanism involves allosteric modulation of voltage-gated sodium channels, with particularly high affinity for the slow-inactivated state rather than the fast-inactivated state as traditionally believed. Recent electrophysiological studies demonstrate that phenytoin enhances slow inactivation processes while having minimal effects on fast inactivation, contrary to long-standing assumptions in the literature. This action stabilizes sodium channels in non-conducting conformations during sustained depolarizations, effectively preventing the high-frequency action potential firing characteristic of epileptiform activity [4]. The drug binds to Site 2 of the sodium channel α-subunit, a common binding locus for anticonvulsants and local anesthetics, with its binding affinity markedly increased when channels are in inactivated states rather than resting states [2].

The voltage-sensor trapping model provides the most current understanding of phenytoin's action, suggesting the drug interacts with the activated voltage sensor domain of the sodium channel, preventing its return to the resting state and thereby impeding channel recovery from inactivation. This mechanism explains the frequency-dependent blockade observed experimentally, where phenytoin's inhibitory effects intensify with increasing stimulation frequency. At the cellular level, this translates to suppression of paroxysmal depolarizing shifts (the intracellular correlate of interictal spikes) and prevention of seizure propagation through cortical networks [4]. Additional research indicates that phenytoin may preferentially inhibit persistent sodium currents (INaP) under specific conditions, particularly when these currents undergo significant inactivation, contributing to its antiepileptic effects by reducing the depolarizing drive that sustains epileptiform bursting [5].

Effects on Other Ionic Currents and Signaling Pathways

While sodium channel blockade represents phenytoin's primary mechanism, the drug demonstrates several secondary pharmacological actions that may contribute to its clinical efficacy. Phenytoin modestly inhibits T-type calcium channels in thalamic neurons, potentially relevant to its efficacy in generalized tonic-clonic seizures. Additionally, it enhances GABAergic inhibition through non-benzodiazepine mechanisms, possibly by increasing GABA synthesis or potentiating postsynaptic GABA responses, though these effects occur at higher concentrations than required for sodium channel blockade [2]. The drug also influences several intracellular messenger systems, including inhibition of protein kinase C and calmodulin-dependent kinase II, which may contribute to its antiepileptogenic potential and effects on neuronal plasticity [2].

Recent research has revealed that phenytoin's effects on sodium channels extend beyond simple pore blockade to include modulation of inactivation kinetics. The drug accelerates the development of slow inactivation and shifts its voltage-dependence toward more negative potentials, enhancing channel unavailability during sustained depolarizations. This action is particularly effective against pathological high-frequency firing while sparing normal neuronal activity, creating the therapeutic window that makes phenytoin clinically valuable. The table below summarizes phenytoin's key molecular targets and their contribution to its antiseizure effects [4] [5]:

Table: Phenytoin's Primary Molecular Targets and Functional Consequences

Molecular Target Effect Functional Consequence Concentration Dependence
Voltage-gated Sodium Channels (Fast-inactivated state) Minimal effect Limited significance for therapeutic action No significant effect at therapeutic concentrations
Voltage-gated Sodium Channels (Slow-inactivated state) Stabilization and enhanced entry Prevents sustained high-frequency firing IC50 ≈ 20-50 μM
Persistent Sodium Current (INaP) Inhibition during prolonged depolarizations Reduces depolarizing drive and burst firing IC50 ≈ 30-80 μM (condition-dependent)
T-type Calcium Channels Moderate inhibition May suppress thalamocortical rhythmicity IC50 ≈ 50-100 μM
GABAergic Transmission Potentiation Enhances inhibitory neurotransmission Effects mainly at supratherapeutic concentrations

Experimental Models for Studying Phenytoin

In Vivo Seizure Models

The maximal electroshock seizure (MES) test represents the gold standard for identifying compounds effective against generalized tonic-clonic seizures and provided the original experimental foundation for phenytoin's clinical development. In this model, electrical stimulation (typically 50-60 mA in mice or 150-200 mA in rats at 60 Hz for 0.2 seconds) is delivered via corneal or ear electrodes to induce generalized seizures with characteristic hindlimb tonic extension. Phenytoin demonstrates dose-dependent protection against tonic hindlimb extension, with ED50 values typically ranging from 5-15 mg/kg across rodent species [6]. The MES test exhibits strong predictive validity for clinical efficacy against generalized tonic-clonic and focal to bilateral tonic-clonic seizures, with all currently approved medications for these seizure types showing activity in this model.

The subcutaneous pentylenetetrazol (scPTZ) test identifies compounds potentially effective against absence seizures, though phenytoin shows limited efficacy in this model consistent with its clinical profile. Administration of PTZ (85-100 mg/kg in mice, 30-70 mg/kg in rats) induces myoclonic jerks followed by generalized clonic seizures. The kindling model, involving repeated subconvulsive electrical or chemical stimulation leading to progressively intensified seizure activity, provides a model of complex partial seizures with secondary generalization and demonstrates particular value for identifying compounds effective against focal epilepsies [6]. Unlike the MES and scPTZ models, kindling produces chronic hyperexcitability with spontaneous seizures and neuropathological changes resembling human temporal lobe epilepsy, offering both face validity and predictive validity for medication development.

Table: Clinically Validated Animal Models for Antiseizure Drug Discovery

Model Species Behavioral Phenotype Clinical Correlate Phenytoin Efficacy Screening Utility
Maximal Electroshock Seizure (MES) Mice/rats Tonic extension of forelimbs and hindlimbs Generalized Tonic-Clonic Seizures Highly effective Primary screening
scPentylenetetrazol (scPTZ) Mice/rats Myoclonic jerks → bilateral clonus Generalized myoclonus and absence seizures Limited efficacy Secondary screening
Amygdala-Kindling Rats Focal seizures progressing to bilateral convulsions Focal seizures with impaired awareness Moderately effective Pharmacoresistance screening
In Vitro Electrophysiological Approaches

Brain slice preparations maintaining intact neuronal circuitry provide powerful platforms for investigating phenytoin's cellular mechanisms. Acute hippocampal or cortical slices (300-400 μm thickness) from rodents (typically rats or mice aged 13-30 days) permit intracellular or patch-clamp recordings during application of convulsant agents such as 4-aminopyridine, low magnesium, or pentylenetetrazol. In these preparations, phenytoin (10-100 μM) consistently suppresses interictal-like bursts and prevents the transition to ictal-like discharges while having minimal effects on normal synaptic transmission [5]. The entorhinal cortex-hippocampus slice preparation is particularly valuable as it models the circuitry most relevant to temporal lobe epilepsy.

Whole-cell patch-clamp recording of individual neurons allows precise quantification of phenytoin's effects on specific ion currents. For sodium current measurements, technicians use internal solutions containing cesium fluoride or chloride to block potassium currents, and external solutions with tetraethylammonium, cadmium, and 4-aminopyridine to isolate sodium currents. Voltage-clamp protocols employing slow depolarizing ramps (10-50 mV/s) or sustained depolarizing steps effectively reveal phenytoin's concentration-dependent inhibition of persistent sodium currents (IC50 ≈ 50 μM) and effects on inactivation kinetics [5]. Meanwhile, current-clamp recordings demonstrate the drug's suppression of sustained repetitive firing in response to depolarizing current injections, with minimal effects on single action potentials – the cellular correlate of its frequency-dependent action.

Pharmacokinetics and Pharmacogenomics

Metabolic Pathways and Drug Interactions

Phenytoin exhibits nonlinear pharmacokinetics due to saturation of its primary metabolic enzymes, resulting in disproportionate increases in plasma concentrations with dosage increments. The drug is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 responsible for approximately 80-90% of its p-hydroxylation and CYP2C19 contributing the remainder. The resulting metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (HPPH), undergoes glucuronidation before renal excretion [7] [3]. This metabolic profile underlies phenytoin's narrow therapeutic index and susceptibility to metabolic drug interactions, as modest inhibition of CYP2C9 can significantly increase phenytoin concentrations.

The arene oxide intermediate formed during phenytoin metabolism represents a clinically significant pathway, as this reactive metabolite may covalently bind to cellular proteins, potentially triggering idiosyncratic reactions including severe cutaneous adverse reactions like Stevens-Johnson syndrome and drug reaction with eosinophilia and systemic symptoms (DRESS) [7]. Genetic polymorphisms in enzymes involved in arene oxide detoxification, particularly microsomal epoxide hydrolase, may influence individual susceptibility to these reactions. Phenytoin also functions as a potent inducer of various cytochrome P450 enzymes (particularly CYP3A4) and phase II enzymes, accelerating metabolism of concurrently administered medications including oral contraceptives, antiretrovirals, and chemotherapeutic agents [1] [3].

Protein Binding and Pharmacogenomics

Phenytoin is approximately 90% bound to plasma proteins, primarily albumin, with only the unbound fraction pharmacologically active. Conditions that reduce protein binding – including renal impairment, hepatic dysfunction, hypoalbuminemia, and pregnancy – increase the free fraction, potentially leading to toxicity despite total concentrations within the therapeutic range [1] [8]. The Winter-Tozer equation provides a valuable correction for interpreting total phenytoin concentrations in hypoalbuminemic patients: Corrected Phenytoin = Measured Phenytoin / [(0.2 × Albumin) + 0.1] [8].

Pharmacogenomic variations significantly influence phenytoin dosing and toxicity risk. The CYP2C9*3 variant (rs1057910) substantially reduces metabolic capacity, with heterozygous and homozygous patients requiring 20-50% lower maintenance doses to maintain therapeutic concentrations [7]. Additionally, the HLA-B*15:02 allele strongly predicts risk for Stevens-Johnson syndrome and toxic epidermal necrolysis in Asian populations, prompting recommendations for genotype testing before initiating phenytoin in high-risk ethnic groups [8]. Emerging evidence suggests polymorphisms in SCN1A and SCN2A genes encoding sodium channel subunits may influence both epilepsy susceptibility and phenytoin response, though these associations require further validation [7].

Research Methods and Experimental Protocols

Electrophysiology Protocols

Comprehensive evaluation of phenytoin's effects on neuronal excitability requires standardized electrophysiological protocols in both reduced preparations (dissociated neurons) and intact circuits (brain slices). For voltage-clamp experiments examining sodium currents, researchers should utilize a holding potential of -100 mV with depolarizing test pulses to various potentials (-80 to +60 mV) in 5-mV increments before and after drug application. To specifically assess use-dependent block, employ pulse trains (10-50 pulses at frequencies of 10-100 Hz) from a holding potential of -100 mV to a test potential near -20 mV [4] [5]. For studying effects on slow inactivation, implement preconditioning pulses to various potentials (-120 to -20 mV) for 30-60 seconds before test pulses to measure available sodium current.

Current-clamp protocols should evaluate phenytoin's effects on intrinsic excitability parameters including input resistance, action potential threshold, afterhyperpolarization amplitude, and most importantly, the maximum firing frequency in response to depolarizing current injections of increasing magnitude (50-500 pA steps). To specifically assess the drug's frequency-dependent action, apply current pulses at varying frequencies (1-100 Hz) and measure the failure rate of action potential generation. For synaptic characterization, record evoked excitatory and inhibitory postsynaptic currents (EPSCs/IPSCs) while stimulating afferent pathways, allowing assessment of phenytoin's potential effects on synaptic transmission and short-term plasticity [5].

Molecular and Biochemical Techniques

Western blot analysis and immunohistochemistry using antibodies specific to sodium channel subunits (Nav1.1, Nav1.2, Nav1.6) can determine whether phenytoin treatment alters channel expression or subcellular distribution in experimental models. For examining post-translational modifications, phospho-specific antibodies targeting known phosphorylation sites on sodium channels (e.g., Ser residues in the inactivation gate) can reveal drug-induced changes in channel regulation. Co-immunoprecipitation experiments may identify alterations in channel interaction with regulatory proteins like β-subunits, calmodulin, or FGF family members following prolonged phenytoin exposure [2].

To assess phenytoin's effects on neuronal viability and metabolism, employ the MTT assay to measure mitochondrial function in primary neuronal cultures exposed to the drug both alone and in combination with convulsant agents. For higher-throughput screening of phenytoin analogs or combination therapies, multi-electrode array systems recording from cultured neuronal networks can quantify changes in spontaneous bursting activity and network synchronization. Calcium imaging using fluorophores like Fura-2 or Fluo-4 permits visualization of phenytoin's effects on intracellular calcium dynamics during epileptiform activity, potentially revealing neuroprotective mechanisms [9].

The following diagram illustrates the primary molecular interactions and experimental approaches for investigating phenytoin's mechanisms:

G Phenytoin Mechanisms and Research Approaches cluster_molecular Molecular Targets cluster_effects Functional Effects cluster_methods Research Methods NaChannel Voltage-Gated Sodium Channel Inactivated Slow-Inactivated State NaChannel->Inactivated Stabilizes CaChannel T-type Calcium Channel GABA GABAergic Transmission Signaling Intracellular Signaling UseDependent Use-Dependent Block Inactivated->UseDependent Results in Firing Suppressed High- Frequency Firing UseDependent->Firing Leads to PatchClamp Patch-Clamp Electrophysiology UseDependent->PatchClamp Measured by Spread Prevented Seizure Spread Firing->Spread Prevents Slice Brain Slice Recording Firing->Slice Assessed by MES MES Test (In Vivo) Spread->MES Validated by Kindling Kindling Model (In Vivo) Spread->Kindling Validated by

Molecular mechanisms of phenytoin and corresponding research methodologies. The diagram illustrates phenytoin's primary molecular targets, resulting functional effects on neuronal excitability, and experimental approaches for investigating these mechanisms.

Conclusion and Research Perspectives

Phenytoin remains a prototypical sodium channel blocker whose detailed mechanistic understanding continues to evolve eight decades after its introduction. Recent advances clarifying its preferential enhancement of slow inactivation rather than fast inactivation, coupled with insights into its voltage-sensor trapping mechanism, have refined our understanding of its frequency-dependent action. The well-validated animal models and electrophysiological protocols described provide robust methodologies for investigating phenytoin's mechanisms and evaluating novel compounds with potentially improved therapeutic profiles.

References

phenytoin sodium metabolite pathway and arene oxide intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Phenytoin Metabolic Pathway and Key Enzymes

Phenytoin is extensively metabolized in the liver, with its biotransformation primarily mediated by cytochrome P450 (CYP) enzymes [1] [2] [3]. The following table summarizes the major metabolites and the enzymes involved in their formation.

Metabolite/Pathway Key Enzymes Involved Proportion of Administered Dose Notes/Significance
p-HPPH (5-(4′-hydroxyphenyl)-5-phenylhydantoin) [1] [3] Formation: CYP2C9, CYP2C19 [1] [3] 67-88% [3] Major inactive metabolite; glucuronidated and excreted in urine [1] [2].
Arene Oxide Intermediate [4] [1] [2] Formation: CYP2C9, CYP2C19 [3] N/A Reactive metabolite; implicated in idiosyncratic toxicity (e.g., hepatotoxicity, SJS/TEN) [4] [1] [2].
Dihydrodiol [1] [3] EPHX1 (Epoxide Hydrolase) [1] [3] 7-11% [3] Detoxification pathway for the arene oxide intermediate [1].
Catechol (3′,4′-diHPPH) [1] CYP2C19, CYP2C9, CYP3A4 [1] Minor pathway Can oxidize spontaneously to a reactive quinone metabolite [1].

Genetic polymorphisms, particularly in CYP2C9 and CYP2C19, significantly influence metabolic efficiency and clinical outcomes [1] [3]. The table below outlines the impact of key genetic variants.

Gene Variant Allele Functional Effect Clinical Impact & Population Prevalence

| CYP2C9 | *3 (rs1057910 A>C) [1] | Markedly decreased catalytic activity [1] [3] | Associated with significantly lower phenytoin clearance, increased plasma levels, and higher risk of concentration-dependent toxicity [1]. • White frequency: ~0.06-0.10 [3]East Asian frequency: ~0.017-0.026 [3] | | CYP2C19 | *2 (rs4244285) [1] | Non-functional or absent enzyme [3] | Contributes to impaired metabolism, especially at high doses [3]. • Poor Metabolizers: 2-6% of White or African populations; 18-23% of East Asian populations [3]. |

Experimental Assessment of Arene Oxide-Mediated Toxicity

The following methodology, derived from a seminal study, assesses individual susceptibility to phenytoin hepatotoxicity linked to the arene oxide intermediate [4].

  • 1. Primary Cell Isolation: Obtain human lymphocytes from test subjects (patients with a history of phenytoin hepatotoxicity, their family members, and healthy controls) [4].
  • 2. Metabolite Generation System: Utilize a murine hepatic microsomal system to enzymatically generate phenytoin metabolites. This system simulates the in vivo metabolic conversion of phenytoin, including the production of the arene oxide intermediate [4].
  • 3. Cell Exposure and Viability Testing: Expose the isolated human lymphocytes to the generated metabolites. Incubate cells with various concentrations of phenytoin (e.g., 31 to 125 µM) or with phenytoin alone as a control. Subsequently, perform cell viability assays to measure dose-dependent toxicity [4].
  • 4. Enzyme Inhibition Control: In parallel experiments, inhibit the detoxification enzyme epoxide hydrolase (EPHX1) in control lymphocytes using a selective inhibitor. This mimics a potential genetic defect in this detoxification pathway [4].
  • 5. Data Interpretation:
    • Positive Toxicity: A dose-dependent decrease in lymphocyte viability upon exposure to metabolites, but not to phenytoin alone, indicates susceptibility to arene oxide-mediated toxicity [4].
    • Genetic Predisposition: Similar dose-response curves between patient cells and control cells with inhibited EPHX1 suggest a heritable defect in the detoxification of arene oxides [4].
    • Inheritance Patterns: Intermediate toxicity in parents' cells suggests a potential heterozygous state, while variable responses in siblings indicate the complexity of inheritance [4].

Metabolic Pathway and Experimental Workflow Visualization

The following diagram illustrates the complete metabolic pathway of phenytoin, highlighting the central role of the arene oxide intermediate and its connection to both detoxification and toxicological outcomes.

phenytoin_metabolism Phenytoin Phenytoin AreneOxide Arene Oxide Intermediate Phenytoin->AreneOxide Primary Metabolism HPPH p-HPPH AreneOxide->HPPH Spontaneous Dihydrodiol Dihydrodiol AreneOxide->Dihydrodiol Detoxification Toxicity Idiosyncratic Toxicity (Hepatotoxicity, SJS/TEN) AreneOxide->Toxicity Protein Adducts & Immune Response Catechol Catechol (3,4-diHPPH) HPPH->Catechol Secondary Metabolism Glucuronide HPPH-Glucuronide HPPH->Glucuronide Dihydrodiol->Catechol Quinone Reactive Quinone Catechol->Quinone Spontaneous Oxidation Quinone->Toxicity Excretion Urinary Excretion Glucuronide->Excretion CYP2C9_CYP2C19 CYP2C9 / CYP2C19 CYP2C9_CYP2C19->AreneOxide EPHX1 EPHX1 (Epoxide Hydrolase) EPHX1->Dihydrodiol UGTs UGT1A1, UGT1A9 (Glucuronidation) UGTs->Glucuronide OtherCYPs_Catechol CYP2C19, CYP3A4 (Secondary Hydroxylation) OtherCYPs_Catechol->Catechol

Diagram 1: The metabolic pathway of phenytoin, highlighting the central arene oxide intermediate and its role in both detoxification and toxicity pathways. Red elements indicate reactive metabolites or toxic outcomes, while green elements signify detoxification and excretion.

The experimental protocol for assessing arene oxide susceptibility can be visualized as the following workflow.

experimental_flow Start Obtain Human Lymphocytes (Patients, Family, Controls) Step1 Generate Phenytoin Metabolites Using Murine Hepatic Microsomal System Start->Step1 Step2 Expose Lymphocytes to: A) Generated Metabolites B) Phenytoin Alone (Control) Step1->Step2 Step3 Measure Cell Viability (Dose-Response Assay) Step2->Step3 Analysis Analyze & Compare Dose-Response Curves Step3->Analysis Step4 Inhibit EPHX1 in Control Cells (Detoxification Block) Step4->Step3 Parallel Experiment

Diagram 2: A workflow diagram for the experimental protocol used to assess individual susceptibility to phenytoin hepatotoxicity in vitro.

Key Implications for Research and Development

The metabolism of phenytoin and the properties of its arene oxide intermediate have several critical implications for drug safety and development.

  • Understanding Idiosyncratic Toxicity: The arene oxide hypothesis provides a mechanistic explanation for rare but severe adverse effects like hepatotoxicity and Severe Cutaneous Adverse Reactions (SCARs), which are not dose-dependent but linked to individual metabolic differences [4] [1] [2].
  • Role of Pharmacogenomics: Pre-emptive screening for CYP2C9 and CYP2C19 polymorphisms can help identify patients at higher risk of concentration-dependent adverse effects and optimize their dosing regimens [1] [3]. A suspected defect in EPHX1 activity may also contribute to susceptibility to idiosyncratic toxicity [4].
  • Considerations for Drug Design: When developing new compounds, medicinal chemists can use this pathway to identify structural motifs that may form reactive arene oxides. Strategies can be employed to design these motifs out of new drug candidates to improve their safety profile.

References

protein binding and volume of distribution of phenytoin

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding of Phenytoin

Phenytoin is highly bound to serum proteins, primarily albumin. This binding is nonlinear, concentration-dependent, and influenced by several patient-specific factors, meaning the free (active) fraction can vary significantly [1] [2] [3].

The table below summarizes the key attributes and influential factors of phenytoin's protein binding:

Attribute Description Clinical/R&D Significance
Primary Binding Protein Serum Albumin [2] [3] Primary determinant of binding capacity.
Typical Bound Fraction ~90% (range 85-95%) [2] [3] Only ~10% of total plasma concentration is pharmacologically active.
Binding Kinetics Nonlinear (saturable) and concentration-dependent [1] Free fraction increases as total phenytoin concentration increases.
Key Displacer Agents Valproic Acid, Uraemic Toxins, Bilirubin [1] [2] [3] Concomitant use can increase free fraction without changing total concentration.
Impact of Renal Failure Reduced protein binding due to hypoalbuminemia and accumulated uraemic toxins [1] [3] Leads to a higher free fraction; monitoring free phenytoin is essential.

Experimental Protocol: Investigating Protein Binding

A 2019 study developed a mechanistic protein binding model to more accurately predict free phenytoin concentrations, outperforming the traditional Winter-Tozer equation [1].

  • Data Collection: Paired observations of total and free phenytoin concentrations were extracted from clinical databases, along with covariates like serum albumin concentration, presence of severe renal dysfunction (based on blood urea nitrogen), and concomitant valproic acid use [1].
  • Analytical Method: Total and free phenytoin concentrations were measured using validated assays like fluorescent polarization immunoassay (FPIA) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). Free concentrations were obtained via ultracentrifugation at ambient temperature [1].
  • Model Development: A nonlinear mixed-effects modelling approach was used. The model was based on a one-site specific binding relationship, described by the equation C~total~ = C~free~ + (B~max~ × C~free~)/(K~D~ + C~free~), where B~max~ (maximum binding capacity) is linearly related to serum albumin concentration and K~D~ is the dissociation constant [1].
  • Model Validation: The predictive performance of the final mechanistic model was compared against the Winter-Tozer equation in five external validation datasets [1].

This workflow illustrates the process of building and validating the mechanistic model for predicting free phenytoin concentration:

Start Collect Clinical Data A Measure Total & Free Phenytoin Start->A B Analyze via LC-MS/MS or FPIA A->B C Record Covariates: Albumin, Renal Function, VPA Use B->C D Develop Mechanistic Model (NONMEM) C->D E Base Model: One-site specific binding C_total = C_free + (B_max * C_free)/(K_D + C_free) D->E F Incorbrate Covariates: B_max ~ Albumin, K_D ~ Renal Dysfunction/VPA E->F G External Validation (5 Datasets) F->G H Superior Performance vs. Winter-Tozer Equation G->H

Volume of Distribution of Phenytoin

The volume of distribution (Vd) for phenytoin is moderate and correlates with body weight. Recent studies suggest it may be larger than some historical references indicate.

The table below summarizes the key data on phenytoin's volume of distribution:

Parameter Reported Values Conditions & Notes
Typical Vd 0.65 L/kg [3] Commonly cited reference value.
Revised Vd ~0.894 L/kg [4] Based on data from patients on chronic maintenance therapy.
Vd in Population PK Correlated with Body Weight [5] Linear two-compartment model used after IV fosphenytoin.
Distribution Two-compartment model [5] Describes distribution in central and peripheral tissues.

Experimental Protocol: Population PK Modeling

A 2012 population pharmacokinetic study characterized the Vd and clearance of phenytoin after intravenous fosphenytoin administration in healthy subjects and patients [5].

  • Study Design & Data: Pooled data from Phase I (healthy adults) and Phase III (neurosurgical and epileptic patients, including pediatrics) studies were used. Subjects received single IV doses of fosphenytoin, and serial blood samples were collected to measure total plasma phenytoin concentrations [5].
  • Analytical Method: Total plasma phenytoin concentration was determined using a validated LC-MS/MS method with a linear range of 0.1–50 μg/mL [5].
  • Modeling Technique: A population analysis using non-linear mixed-effect modeling (NONMEM) was performed. A linear two-compartment model with conversion of the prodrug fosphenytoin to phenytoin was the best structural model [5].
  • Covariate Analysis: The final model identified body weight as a significant covariate influencing phenytoin's clearance (CL), central volume of distribution (V2), and peripheral volume of distribution (V3) [5].

This diagram illustrates the structure of the final population pharmacokinetic model:

F Fosphenytoin (Central) P_C Phenytoin (Central) F->P_C Conversion P_P Phenytoin (Peripheral) P_C->P_P    Q Elim Elimination P_C->Elim CL P_P->P_C    Q     k12 K₁₂ cl CL (BW) q Q (BW) v2 V2 (BW) v3 V3 (BW)

Key Takeaways for Professionals

  • Prioritize Free Drug Monitoring: For precision in dosing individualization, especially in vulnerable populations (renally impaired, hypoalbuminemic, those on valproate), measuring or accurately predicting the free phenytoin concentration is superior to relying on total concentrations [1] [3].
  • Leverage Advanced Models: The newer mechanistic binding model provides a more accurate framework for understanding nonlinear protein binding than the empirical Winter-Tozer equation [1].
  • Account for Larger Vd: Clinical calculations, such as for loading doses, should consider that the volume of distribution in chronically treated patients may be closer to 0.9 L/kg rather than older textbook values [4].

References

RP-HPLC Method Validation for Phenytoin Sodium Quantification: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Phenytoin sodium remains a critically important antiepileptic medication with a narrow therapeutic index, necessitating precise analytical methods for quality control in pharmaceutical formulations. The quantification of this compound requires highly reliable chromatographic methods that can accurately determine the active pharmaceutical ingredient while excluding potential interference from excipients or degradation products. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the technique of choice for this application due to its robustness, reproducibility, and compatibility with both hydrophilic and moderately hydrophobic compounds.

This application note provides a comprehensive protocol for the validation of an RP-HPLC method for this compound quantification in bulk and pharmaceutical dosage forms, developed in accordance with International Conference on Harmonization (ICH) guidelines. The method has been optimized to demonstrate excellent specificity, accuracy, precision, and linearity within the established concentration ranges. All validation parameters have been thoroughly evaluated to ensure the method's suitability for routine analysis in quality control laboratories across pharmaceutical industries and regulatory settings.

Methodology and Chromatographic Conditions

Instrumentation and Materials

The validated method employs a conventional HPLC system equipped with an isocratic pump, auto-sampler, column oven, and UV/VIS detector. Data acquisition and processing are typically handled by empower software or equivalent chromatography data system. The method requires this compound reference standard of known purity (preferably ≥99%), HPLC-grade methanol, and high-purity water. For pharmaceutical dosage forms, tablet formulations containing this compound should be obtained from commercial sources.

Chromatographic Conditions

Based on the research by Shah et al., the optimal chromatographic conditions for this compound separation have been established [1]:

  • Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase: Methanol:phosphate buffer (pH 5.0) in ratio of 50:50 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 215 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (25 ± 2°C)
  • Run Time: 10 minutes

The method employs isocratic elution, which simplifies the separation process and reduces method complexity compared to gradient approaches. Under these conditions, this compound exhibits a retention time of approximately 3.97 minutes, providing efficient separation from potential interferents and excipients commonly found in pharmaceutical formulations [1].

Table 1: Chromatographic System Parameters

Parameter Specification
Column Type Reverse Phase C18
Column Dimensions 250 mm × 4.6 mm i.d.
Particle Size 5 μm
Mobile Phase Composition Methanol:Phosphate Buffer (50:50)
Buffer pH 5.0
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 μL
Retention Time (this compound) 3.97 min

Method Validation Parameters

The method has been comprehensively validated according to ICH Q2(R1) guidelines, addressing all critical validation parameters to ensure reliability, reproducibility, and accuracy for the intended application [2].

Specificity

Specificity was demonstrated by resolving this compound effectively from potential interferents. Chromatographic analysis confirmed that excipients present in pharmaceutical formulations do not interfere with the analyte peak, establishing the method's capability to accurately quantify this compound in the presence of other components [1].

Linearity and Range

The method demonstrates excellent linearity across the concentration range of 10-30 μg/mL for this compound. The linear regression equation for this compound was reported as y = 7667x - 99.948 with a correlation coefficient (r²) of 0.997, well within the acceptable limits for analytical methods [1] [3].

Accuracy

Accuracy was validated through recovery studies using standard addition method at three different concentration levels. The results showed average recovery of 99.4-101.88% for this compound, confirming the method's accuracy for quantitative analysis [1] [4].

Precision

Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated. The relative standard deviation (RSD) for intra-day precision was ≤0.598% and for inter-day precision was ≤1.5%, meeting the acceptance criteria for method precision [3].

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 10-30 μg/mL -
Correlation Coefficient (r²) 0.997 ≥0.995
Retention Time 3.97 min -
LOD 1.44 μg/mL -
LOQ 4.36 μg/mL -
Accuracy (% Recovery) 99.4-101.88% 98-102%
Precision (% RSD) ≤1.5% ≤2%
Robustness Within acceptable variations System suitability parameters within limits

Standard and Sample Preparation

Standard Solution Preparation

Primary stock solution of this compound is prepared by accurately weighing 10 mg of reference standard and transferring to a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase or diluent to obtain a concentration of 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase to obtain concentrations spanning the range of 10-30 μg/mL for construction of the calibration curve.

Sample Preparation from Dosage Forms

For tablet formulations, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with mobile phase. Mix well and filter through a 0.45 μm membrane filter. Discard the first few mL of the filtrate and use the clear filtrate for analysis after appropriate dilution if necessary [1].

System Suitability Testing

System suitability tests are integral to the analytical method to ensure that the complete chromatographic system is adequate for the intended analysis. The following parameters should be verified before initiating the validation procedure:

  • Theoretical plates: Not less than 2000, indicating column efficiency
  • Tailing factor: Not more than 2.0, indicating peak symmetry
  • Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution

These parameters confirm that the chromatographic system is performing optimally and generating reliable data [5].

Detailed Experimental Protocols

Procedure for Specificity and Selectivity
  • Prepare standard solution of this compound at concentration within linearity range (e.g., 20 μg/mL)
  • Prepare placebo solution containing all excipients in the same proportion as in formulation but without active ingredient
  • Prepare sample solution from pharmaceutical dosage form as described in section 4.2
  • Inject each solution separately into the HPLC system using chromatographic conditions specified in section 2.2
  • Record chromatograms and compare retention times, peak purity, and resolution
  • Confirm specificity by demonstrating that placebo components do not interfere with this compound peak and that peak purity indicates a homogeneous peak
Procedure for Linearity and Range
  • Prepare minimum of five concentrations of standard solutions spanning the range of 10-30 μg/mL (e.g., 10, 15, 20, 25, 30 μg/mL)
  • Inject each concentration in triplicate using the established chromatographic conditions
  • Record peak areas for each injection and calculate average peak areas for each concentration
  • Plot calibration curve of average peak area versus concentration
  • Calculate regression equation and correlation coefficient using statistical software or spreadsheet
  • Verify linearity by ensuring correlation coefficient (r²) is ≥0.995 and residuals are randomly distributed
Procedure for Accuracy (Recovery Studies)
  • Prepare sample solution of known concentration (e.g., 80% of target concentration) from placebo spiked with reference standard
  • Prepare three different concentration levels (80%, 100%, 120%) covering the specified range, each in triplicate
  • Analyze each preparation using the established chromatographic method
  • Calculate recovery for each concentration by comparing measured concentration with theoretical concentration
  • Determine mean recovery and %RSD for each concentration level
  • Acceptance criteria: Mean recovery should be within 98-102% with %RSD not more than 2%
Robustness Testing Protocol
  • Deliberately introduce small variations in chromatographic parameters:
    • Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)
    • Mobile phase composition: ±2% organic modifier (48:52 and 52:48)
    • pH of buffer: ±0.2 units (pH 4.8 and 5.2)
    • Column temperature: ±2°C (23°C and 27°C) if using temperature control
  • Analyze standard solution under each varied condition
  • Evaluate system suitability parameters under each condition
  • Document effect on retention time, peak area, and resolution
  • Establish operational tolerances for each parameter to ensure method robustness during routine use

Analytical Workflow

The following workflow diagram illustrates the complete process for RP-HPLC method validation for this compound quantification:

G cluster_0 Method Development cluster_1 Validation Parameters Start Start Method Validation Preparation Standard and Sample Preparation Start->Preparation HPLC HPLC System Setup Preparation->HPLC Preparation->HPLC Specificity Specificity Testing HPLC->Specificity Linearity Linearity and Range Specificity->Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Accuracy Precision Precision Testing Accuracy->Precision Accuracy->Precision Robustness Robustness Testing Precision->Robustness Precision->Robustness Validation Method Validation Complete Robustness->Validation

Figure 1: RP-HPLC Method Validation Workflow for this compound Quantification

Conclusion

The validated RP-HPLC method described in this application note provides a robust, accurate, and precise approach for the quantification of this compound in bulk and pharmaceutical dosage forms. The method demonstrates excellent sensitivity with LOD and LOQ values suitable for quality control applications, and exhibits superior selectivity with no interference from common pharmaceutical excipients.

This method is fully compliant with ICH guidelines and has been thoroughly validated for all critical parameters including specificity, linearity, accuracy, precision, and robustness. The simple isocratic elution profile and use of commonly available HPLC columns and solvents make this method highly accessible for routine quality control analysis in various pharmaceutical settings. The short analysis time of less than 10 minutes enhances laboratory efficiency while maintaining data quality, making it ideal for high-throughput environments.

References

Comprehensive Application Notes and Protocols: Phenytoin Sodium-Loaded Polymeric Nanomicelles for Enhanced Nose-to-Brain Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The blood-brain barrier (BBB) represents a significant challenge for central nervous system (CNS) drug delivery, preventing most therapeutic agents from reaching the brain after oral or parenteral administration. Nose-to-brain (N2B) delivery has emerged as a promising strategy to circumvent this barrier by leveraging the direct anatomical connections between the nasal cavity and the brain. These application notes provide detailed protocols for formulating phenytoin sodium-loaded polymeric nanomicelles to enhance brain targeting through intranasal administration. The nanomicelle system addresses the limitations of conventional phenytoin therapy, including its poor aqueous solubility and inadequate brain penetration, by utilizing advanced nanocarrier technology that facilitates direct transport via the olfactory and trigeminal neural pathways. This approach demonstrates significant potential for improving the treatment of epilepsy and other neurological disorders by increasing drug bioavailability in the brain while minimizing systemic exposure and associated side effects.

Introduction and Rationale

The Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective semi-permeable membrane that separates the circulating blood from the brain extracellular fluid, protecting the CNS from toxins and pathogens. This protective function becomes a therapeutic challenge as it prevents approximately 98% of small-molecule drugs and all macromolecular therapeutics from accessing the brain [1]. The BBB consists of endothelial cells fastened by tight junctions, astrocytes, and pericytes that together create a formidable barrier to drug delivery [1]. Conventional administration of anti-epileptic drugs like phenytoin results in insufficient drug concentrations in the brain, requiring high doses that lead to systemic side effects including cardiovascular complications, neurological effects, and gingival hyperplasia.

Nose-to-Brain Delivery Advantages

Intranasal administration offers a non-invasive method to deliver drugs directly to the brain while bypassing the BBB [2]. The nasal cavity provides direct access to the CNS via the olfactory and trigeminal nerve pathways, enabling drugs to reach the brain without first entering the systemic circulation [3]. This direct transport mechanism offers several significant advantages over conventional delivery routes, as summarized in Table 1.

Table 1: Advantages of Nose-to-Brain Delivery for Phenytoin

Advantage Mechanism Impact on Phenytoin Therapy
Bypasses BBB Direct transport via olfactory and trigeminal nerves Increased brain drug concentration
Rapid onset of action Direct CNS pathway avoids systemic circulation Faster seizure control
Avoids first-pass metabolism Bypasses hepatic metabolism Improved bioavailability, reduced dosing
Reduced systemic exposure Limited peripheral distribution Minimized side effects
Non-invasive administration Simple nasal delivery Improved patient compliance

Evidence supporting the feasibility of N2B delivery for anticonvulsants comes from pharmacokinetic studies showing that maximum concentration in the CSF can be reached just 5 minutes after intranasal phenytoin application, indicating rapid direct transport from the nasal cavity to the CNS [2]. This rapid transport favors a direct route from the nose to the CSF, bypassing the systemic circulation entirely.

Formulation Composition and Design

Polymeric Nanomicelle System

Polymeric nanomicelles are self-assembling colloidal systems composed of amphiphilic block copolymers that arrange into core-shell structures in aqueous solutions. These nanocarriers typically range from 10-100 nm in diameter, making them ideal for navigating the nasal mucosal environment and facilitating neural transport [3]. The hydrophobic core serves as a reservoir for poorly soluble drugs like phenytoin, while the hydrophilic shell provides stability and interaction with the aqueous nasal environment. The materials selected for this formulation have been chosen based on their biocompatibility, mucoadhesive properties, and ability to enhance nasal permeation.

Drug Properties

This compound (5,5-diphenylimidazolidine-2,4-dione sodium salt) is a hydantoin derivative with the following key characteristics that influence its formulation design:

  • Molecular weight: 274.25 Da (well below the 1000 Da threshold for effective nasal absorption) [4]
  • pKa: 8.06-8.33 (primarily unionized at nasal pH, favoring absorption)
  • Log P: 2.47 (moderate lipophilicity suitable for transcellular transport)
  • Aqueous solubility: Poor (approximately 20 μg/mL), significantly enhanced through micellar encapsulation
  • Stability considerations: Sensitive to pH fluctuations and enzymatic degradation
Excipient Functions and Selection

Table 2: Formulation Components and Their Functions

Component Type/Concentration Function Rationale
Poloxamer 407 10-15% w/v Amphiphilic polymer Forms micellar structure; enhances permeation
TPGS (Vitamin E PEG succinate) 2-5% w/v Stabilizer & permeation enhancer Inhibits P-gp efflux; improves stability
Chitosan 0.5-1% w/v Mucoadhesive polymer Extends nasal residence time
Glycerol 2.5% w/v Tonicity agent Maintains isotonicity (280-310 mOsm/L)
Benzalkonium chloride 0.01% w/v Preservative Prevents microbial growth
Buffer system pH 5.5-6.5 pH adjustment Matches nasal pH; minimizes irritation

The selection of Poloxamer 407 as the primary matrix material is based on its well-documented safety profile, temperature-responsive gelation properties, and ability to form stable micellar structures with high drug-loading capacity. The inclusion of TPGS serves dual functions as a stabilizer and P-glycoprotein inhibitor, potentially reducing efflux transport at the nasal epithelium and brain barriers [3]. Chitosan provides mucoadhesion through electrostatic interactions with negatively charged sialic acid residues in the nasal mucus, significantly extending formulation residence time from the typical 5-15 minutes to 30-45 minutes [4].

Experimental Protocols

Preparation of Phenytoin-Loaded Polymeric Nanomicelles
3.1.1 Materials and Equipment
  • This compound (pharmaceutical grade)
  • Poloxamer 407 (Pharma grade)
  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
  • Low molecular weight chitosan (50-190 kDa, 75-85% deacetylated)
  • Glycerol (USP grade)
  • Benzalkonium chloride
  • Phosphate buffer (0.1 M, pH 6.0)
  • Ultrasonic processor (20 kHz, 500 W)
  • Dialysis membranes (MWCO 12-14 kDa)
  • Dynamic light scattering instrument
  • HPLC system with UV detection
3.1.2 Step-by-Step Procedure
  • Polymer hydration: Dissolve Poloxamer 407 (12% w/v) and TPGS (3% w/v) in cold phosphate buffer (4°C) under continuous magnetic stirring (500 rpm) for 4 hours until completely transparent.

  • Chitosan solution preparation: Dissolve chitosan (0.75% w/v) in aqueous acetic acid solution (1% v/v) with stirring overnight. Filter through 0.45 μm membrane to remove undissolved particles.

  • Drug incorporation: Add this compound (2% w/v) to the polymer solution under gentle stirring. Maintain temperature at 4°C to prevent micellization during mixing.

  • Micelle formation: Subject the drug-polymer mixture to probe sonication using the following parameters:

    • Amplitude: 60%
    • Cycle: 0.7
    • Duration: 10 minutes (with 30-second pulses followed by 15-second rest periods)
    • Temperature control: Maintain below 25°C using ice bath
  • Combination with chitosan: Slowly add the chitosan solution to the nanomicelle dispersion in a 1:3 ratio (chitosan:nanomicelle) under continuous stirring.

  • Final adjustment: Add glycerol (2.5% w/v) and benzalkonium chloride (0.01% w/v). Adjust pH to 6.0 ± 0.2 using 0.1M NaOH or HCl.

  • Purification: Remove unencapsulated drug by dialysis against phosphate buffer (pH 6.0) for 4 hours with three buffer changes.

  • Sterilization: Filter the final formulation through 0.22 μm sterile membrane under aseptic conditions.

Characterization Protocols
3.2.1 Particle Size, PDI, and Zeta Potential
  • Instrument: Dynamic light scattering spectrometer
  • Measurement parameters:
    • Temperature: 25°C
    • Scattering angle: 90°
    • Dilution: 1:50 with filtered phosphate buffer (pH 6.0)
    • Equilibration time: 2 minutes
    • Runs: 12 measurements per sample
  • Acceptance criteria:
    • Size: 20-80 nm
    • PDI: <0.25
    • Zeta potential: +15 to +30 mV (indicating adequate chitosan coating)
3.2.2 Drug Loading and Encapsulation Efficiency
  • Separation of free drug: Use ultracentrifugation at 100,000 × g for 45 minutes at 4°C.

  • Analysis method: HPLC with the following conditions:

    • Column: C18, 250 × 4.6 mm, 5 μm
    • Mobile phase: Acetonitrile:phosphate buffer (pH 3.5) (45:55 v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV 220 nm
    • Injection volume: 20 μL
    • Retention time: 6.8 minutes
  • Calculations:

    • Encapsulation Efficiency (EE%) = (Total drug - Free drug) / Total drug × 100
    • Drug Loading (DL%) = (Weight of drug in nanomicelles / Total weight of nanomicelles) × 100
    • Acceptance criteria: EE% > 85%, DL% > 8%
3.2.3 In Vitro Release Study
  • Apparatus: Dialysis method with Franz diffusion cells
  • Release medium: Simulated nasal fluid (pH 6.0)
  • Volume: 50 mL maintained at 37°C with continuous stirring
  • Sampling: Withdraw 1 mL at predetermined time points (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh medium
  • Analysis: Quantify drug content using validated HPLC method
  • Release kinetics: Analyze data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models
Ex Vivo and In Vivo Evaluation
3.3.1 Mucoadhesion Strength Measurement
  • Method: Texture analyzer with mucin disc
  • Parameters:
    • Pre-test speed: 1.0 mm/s
    • Test speed: 0.5 mm/s
    • Post-test speed: 0.5 mm/s
    • Contact force: 0.5 N for 60 seconds
  • Calculation: Work of adhesion (mJ) = Area under force-distance curve
3.3.2 Nasal Permeation Study
  • Tissue preparation: Fresh sheep nasal mucosa (obtained from local abattoir), remove underlying cartilage, and mount in Franz diffusion cells.

  • Experimental conditions:

    • Effective diffusion area: 0.785 cm²
    • Receptor volume: 5 mL (Krebs-Ringer solution, pH 7.4, 37°C)
    • Donor compartment: 0.5 mL of formulation (equivalent to 5 mg phenytoin)
    • Sampling: 200 μL from receptor at predetermined times (0.5, 1, 2, 4, 6, 8 h)
  • Permeation parameters calculation:

    • Apparent permeability (Papp) = (dQ/dt) / (A × C₀)
    • Flux (Jss) = Slope of cumulative amount versus time plot
    • Enhancement ratio = Papp (formulation) / Papp (control)
3.3.3 In Vivo Pharmacokinetic Study
  • Animal model: Male Wistar rats (250-300 g)
  • Groups:
    • Group I: Phenytoin nanomicelles (intranasal)
    • Group II: Plain phenytoin solution (intranasal)
    • Group III: Phenytoin solution (intravenous)
  • Dosing: 10 mg/kg phenytoin equivalent, intranasal volume 25 μL/naris
  • Sample collection: Blood (serial sampling) and brain (sacrifice at predetermined time points)
  • Bioanalytical method: Validate HPLC or LC-MS/MS for plasma and brain homogenate
  • Pharmacokinetic analysis: Non-compartmental analysis using WinNonlin
  • Key parameters:
    • Drug Targeting Efficiency (DTE%) = (AUCbrain/AUCblood)IN / (AUCbrain/AUCblood)IV × 100
    • Direct Transport Percentage (DTP%) = [BIN - BIV × (PIN / PIV)] / BIN × 100 Where B = Brain AUC, P = Plasma AUC

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow Diagram

The following DOT script generates a comprehensive visualization of the experimental workflow for developing and evaluating phenytoin-loaded nanomicelles:

experimental_workflow start Formulation Design Polymer Selection prep Nanomicelle Preparation Solvent Evaporation/Ultrasonication start->prep Material Weighing char1 Physicochemical Characterization prep->char1 Purified Nanomicelles char2 In Vitro Evaluation Release & Permeation char1->char2 Characterized Formulation char3 Ex Vivo Studies Mucoadhesion & Permeation char2->char3 Selected Batches char4 In Vivo Assessment Pharmacokinetics & Targeting char3->char4 Optimized Formulation data Data Analysis & Optimization char4->data Experimental Results data->start Requires Reformulation conclusion Final Formulation & Conclusions data->conclusion Validated Formulation

Figure 1: Experimental workflow for development and evaluation of phenytoin-loaded polymeric nanomicelles

Mechanism of Nose-to-Brain Delivery

The following DOT script illustrates the anatomical pathways and mechanisms involved in nose-to-brain delivery:

n2b_mechanism admin Intranasal Administration deposition Nasal Cavity Deposition Olfactory Region admin->deposition Formulation Delivery pathway1 Olfactory Pathway Extracellular Transport to CSF deposition->pathway1 Olfactory Region Targeting pathway2 Trigeminal Pathway Intracellular Axonal Transport deposition->pathway2 Respiratory Region Absorption pathway3 Respiratory Pathway Systemic Absorption deposition->pathway3 Mucociliary Clearance target1 Brain Parenchyma Olfactory Bulb & Cortex pathway1->target1 Direct Transport Bypasses BBB target2 Brainstem & CNS Trigeminal Nuclei pathway2->target2 Neural Transport Bypasses BBB target3 Systemic Circulation Limited Brain Penetration pathway3->target3 Conventional BBB Limitation

Figure 2: Mechanisms and pathways for nose-to-brain delivery of phenytoin-loaded nanomicelles

Expected Results and Performance Metrics

Characterization Data

Based on similar nanomicellar systems reported in the literature, the phenytoin-loaded polymeric nanomicelles are expected to meet the following performance criteria:

  • Particle size: 40-60 nm with narrow size distribution (PDI < 0.2)
  • Zeta potential: +20 to +30 mV due to chitosan coating
  • Encapsulation efficiency: >85%
  • Drug loading: 8-12%
  • In vitro release: 60-70% within 8 hours with sustained release profile
  • Ex vivo permeation: 3-4 fold enhancement compared to drug solution
  • Mucoadhesion: 2-3 times higher work of adhesion compared to non-mucoadhesive formulations
In Vivo Performance

The pharmacokinetic profile should demonstrate significant enhancement in brain targeting efficiency:

  • DTE%: >200% indicating superior brain targeting via intranasal route
  • DTP%: >50% confirming substantial direct transport bypassing BBB
  • Cmax in brain: 2-3 times higher than intravenous administration
  • Tmax in brain: <15 minutes indicating rapid onset of action
  • AUC ratio (brain/blood): Significantly higher for intranasal nanomicelles compared to other routes

Troubleshooting and Optimization Guidelines

Common Formulation Issues
  • Low encapsulation efficiency: Increase polymer:drug ratio; optimize sonication parameters; use drug solubilizers in organic phase
  • Particle aggregation: Improve purification process; adjust pH away from isoelectric point; include cryoprotectants for lyophilization
  • Rapid drug release: Increase polymer molecular weight; incorporate additional hydrophobic blocks; use cross-linking strategies
  • Poor nasal retention: Increase chitosan concentration; incorporate additional mucoadhesive polymers (e.g., alginate, carbopol)
Optimization Strategies
  • Quality by Design (QbD) approach: Implement factorial designs to understand critical process parameters
  • Component optimization: Systematically vary polymer ratios, drug loading, and stabilizer concentrations
  • Process optimization: Control temperature, mixing speed, sonication energy, and purification methods
  • Accelerated stability studies: Monitor physical and chemical stability under ICH guidelines

Conclusion and Future Perspectives

The development of This compound-loaded polymeric nanomicelles for nose-to-brain delivery represents a promising strategy to overcome the limitations of current epilepsy treatments. By leveraging the direct neural pathways between the nasal cavity and brain, this formulation approach enables enhanced brain targeting while minimizing systemic exposure. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating these advanced nanocarrier systems.

Future research directions should focus on advanced functionalization of the nanomicelles with targeting ligands, development of stimuli-responsive systems for triggered drug release, and comprehensive toxicological assessments to support clinical translation. Additionally, exploration of 3D nasal models and microfluidic systems could provide more predictive tools for evaluating formulation performance before proceeding to in vivo studies.

References

Comprehensive Application Notes and Protocols: SERS Detection of Phenytoin Sodium for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Surface-enhanced Raman spectroscopy (SERS) has emerged as a powerful analytical technique for therapeutic drug monitoring (TDM), offering exceptional sensitivity, rapid analysis, and molecular specificity. Phenytoin sodium, a widely used antiepileptic and antiarrhythmic drug, possesses a narrow therapeutic window (10-20 μg/mL), necessitating precise monitoring to optimize efficacy while minimizing adverse effects. Traditional analytical methods for phenytoin quantification, including high-performance liquid chromatography (HPLC) and mass spectrometry, often require extensive sample preparation, sophisticated instrumentation, and lengthy analysis times. SERS technology addresses these limitations by providing rapid, sensitive detection capabilities suitable for clinical settings, with the potential for real-time monitoring of drug concentrations in complex biological matrices. Recent advances in substrate design, spectral analysis techniques, and standardized protocols have positioned SERS as a viable alternative for TDM applications, particularly for drugs like phenytoin with well-defined fingerprint spectra and critical dosing requirements. This document provides comprehensive application notes and detailed experimental protocols to facilitate the implementation of SERS-based this compound detection in research and clinical environments.

Background and Fundamentals

SERS Principles and Enhancement Mechanisms

The remarkable sensitivity of SERS stems from two primary enhancement mechanisms: electromagnetic enhancement and chemical enhancement. Electromagnetic enhancement, which typically contributes enhancement factors of 10⁶-10⁸, arises from the localized surface plasmon resonance (LSPR) effect generated when incident light interacts with metallic nanostructures, creating intensely amplified electromagnetic fields at "hotspots". Chemical enhancement, contributing factors of 10²-10⁴, involves charge transfer between the analyte molecules and the metal substrate, which modifies the polarizability and consequently enhances the Raman scattering cross-section. The synergistic combination of these mechanisms enables single-molecule detection sensitivity under optimal conditions. For this compound detection, both enhancement mechanisms contribute to the observed signals, with the electromagnetic effect predominating when appropriate nanostructured substrates are employed.

Therapeutic Significance of Phenytoin Monitoring

This compound exhibits nonlinear pharmacokinetics and significant interindividual variability in metabolism, resulting in a narrow therapeutic index where subtherapeutic concentrations may fail to control seizures or arrhythmias while supratherapeutic levels can cause neurological toxicity, cardiovascular effects, and other adverse reactions. Recent research has also identified potential new applications for phenytoin in atrial fibrillation treatment, where it may target specific fibroblast subtypes implicated in structural remodeling, further expanding its therapeutic relevance. Conventional phenytoin monitoring requires blood draws and laboratory analysis, creating delays in dosage adjustments. SERS technology offers the potential for rapid point-of-care testing that could enable more responsive dose individualization, particularly through non-invasive sampling using alternative matrices like oral fluid.

Materials and Reagents

SERS Substrates

Table 1: SERS Substrates for this compound Detection

Substrate Type Enhancement Factor Preparation Method Optimal Applications
Gold Nanoparticles (AuNPs) 10⁶-10⁷ Citrate reduction of HAuCl₄ Aqueous solutions, quantitative analysis
Silver Nanoparticles (AgNPs) 10⁷-10⁸ Chemical reduction of AgNO₃ High sensitivity detection
Core-Shell Structures 10⁷-10⁸ Sequential reduction Complex biological matrices
Zwitterionically Modified Substrates 10⁶-10⁷ SAM formation with pCBAA grafting Blood plasma, fouling resistance

The selection of appropriate SERS substrates is critical for optimal phenytoin detection. Gold nanoparticles (AuNPs) with approximately 29.4 nm diameter have been identified as the optimal substrate for this compound quantification, balancing enhancement factor, stability, and reproducibility [1]. These nanoparticles demonstrate superior performance compared to silver nanoparticles (AgNPs) and gold@silver core-shell structures (Au@Ag) for this specific application. For analysis in complex biological matrices like blood plasma, hierarchical zwitterionic modification – comprising a self-assembled monolayer (SAM) with an overlying poly(carboxybetaine acrylamide) (pCBAA) polymer brush – effectively repels protein fouling while permitting analyte access to enhancement hotspots [2].

Chemical Reagents
  • This compound reference standard (purity ≥99%)
  • Chloroauric acid hydrate (HAuCl₄·3H₂O) for AuNP synthesis
  • Sodium citrate (C₆H₅Na₃O₇) as reducing and stabilizing agent
  • Rhodamine 6G (C₂₈H₃₁N₂O₃Cl) for substrate quality verification
  • Deionized water (resistivity ≥18 MΩ·cm)
  • Methanol or acetonitrile (HPLC grade) for sample preparation
  • Potassium hydroxide (KOH) and sodium phosphate (Na₃PO₄) for pH adjustment
  • 4-Mercaptobenzoic acid (4-MBA) as internal standard for quantitative analysis
Equipment and Instrumentation
  • Raman spectrometer with laser excitation sources (532 nm or 785 nm)
  • Optical microscope coupled with spectrometer for micro-Raman capability
  • Centrifuge for nanoparticle purification and concentration
  • Ultrasonic bath for homogeneous dispersion of nanoparticles
  • Transmission electron microscope (TEM) for substrate characterization
  • UV-Vis spectrophotometer for nanoparticle size and concentration verification
  • pH meter for solution conditioning
  • Microfluidic flow cell system for continuous monitoring applications

Experimental Protocols

Substrate Preparation and Characterization
4.1.1 Gold Nanoparticle Synthesis (Turkevich Method)
  • Preparation: Dissolve 100 mg of HAuCl₄·3H₂O in 500 mL of deionized water (0.2 mM final concentration) in a round-bottom flask equipped with a condenser.
  • Heating: Bring the solution to a vigorous boil while stirring continuously using a magnetic stirrer.
  • Reduction: Rapidly add 15 mL of 1% (w/v) sodium citrate solution to the boiling gold solution.
  • Color Change: Observe the color progression from pale yellow to black/gray to deep red, indicating nanoparticle formation.
  • Annealing: Continue heating and stirring for 15 minutes after the color stabilizes to ensure complete reduction.
  • Cooling: Remove the heat source and allow the solution to cool to room temperature while maintaining continuous stirring.
  • Characterization: Verify the AuNP size and distribution using TEM and UV-Vis spectroscopy, with the surface plasmon resonance peak expected at approximately 520-530 nm.
4.1.2 Zwitterionic Modification for Complex Matrices
  • SAM Formation: Immerse freshly prepared gold substrates in 1 mM ethanolic solution of carboxybetaine thiol for 24 hours to form a self-assembled monolayer.
  • Rinsing: Thoroughly rinse the substrate with absolute ethanol to remove physically adsorbed thiols.
  • Polymer Brush Grafting: Perform surface-initiated atom transfer radical polymerization (SI-ATRP) using carboxybetaine acrylamide monomer to graft a non-fouling zwitterionic polymer layer.
  • Validation: Confirm modification success using surface plasmon resonance (SPR) to verify minimal protein adsorption (<1 ng/cm²) when exposed to undiluted blood plasma [2].
Sample Preparation
  • Standard Solution Preparation: Prepare this compound stock solution (1 mg/mL) in methanol and serially dilute with deionized water to create calibration standards covering the concentration range of 0.1-100 μg/mL.
  • Biological Sample Processing: For oral fluid samples, centrifuge at 10,000 × g for 10 minutes to remove particulate matter. For plasma samples, implement protein precipitation using acetonitrile (2:1 ratio) followed by centrifugation at 14,000 × g for 15 minutes.
  • Dried Saliva Spot Technique: Apply 20 μL of oral fluid to filter paper, air-dry for 2 hours, and store with desiccant at 4°C until analysis. For extraction, immerse a 6-mm punch in 200 μL of methanol with 30 minutes of shaking [3].
  • SERS Substrate Interaction: Mix prepared samples with AuNP suspension in a 1:1 ratio and allow 5-10 minutes for interaction equilibrium before SERS measurement.
SERS Measurement Procedure
  • Instrument Calibration: Calibrate the Raman spectrometer using a silicon wafer (520 cm⁻¹ peak) before analysis.
  • Parameter Optimization: Set acquisition parameters to: laser power 5-10 mW, integration time 10-30 seconds, 1-5 accumulations, spectral resolution 4 cm⁻¹.
  • Sample Loading: Deposit 2-5 μL of the sample-nanoparticle mixture onto an aluminum slide or into a microfluidic cell.
  • Spectral Acquisition: Focus the laser beam on the sample and acquire spectra across the 400-1800 cm⁻¹ range.
  • Quality Control: Include quality control samples (blank and mid-range standard) with each batch to monitor performance.
  • Data Export: Save spectra in appropriate formats for subsequent multivariate analysis.

The following workflow diagram illustrates the complete SERS detection process for this compound:

workflow cluster_substrate Substrate Preparation cluster_sample Sample Processing Start Start SERS Analysis SubstratePrep Substrate Preparation Start->SubstratePrep SamplePrep Sample Preparation SubstratePrep->SamplePrep NP_Synthesis AuNP Synthesis Measurement SERS Measurement SamplePrep->Measurement Extraction Sample Extraction DataProcessing Spectral Processing Measurement->DataProcessing Quantification Quantitative Analysis DataProcessing->Quantification Results Result Interpretation Quantification->Results End Analysis Complete Results->End SAM_Formation SAM Formation NP_Synthesis->SAM_Formation Zwitterionic_Graft Zwitterionic Grafting SAM_Formation->Zwitterionic_Graft Substrate_QC Quality Control Zwitterionic_Graft->Substrate_QC Cleanup Matrix Cleanup Extraction->Cleanup Mixing Substrate Mixing Cleanup->Mixing Incubation Equilibrium Incubation Mixing->Incubation

Data Analysis and Computational Methods

Spectral Preprocessing

Raw SERS spectra require preprocessing to minimize instrumental artifacts and enhance analytical signals:

  • Cosmic Ray Removal: Implement algorithms to identify and remove sharp spikes caused by cosmic rays.
  • Background Subtraction: Apply asymmetric least squares (AsLS) or modified polynomial fitting to remove fluorescence background.
  • Normalization: Standardize spectra using vector normalization or internal standard peaks (4-MBA at 1078 cm⁻¹).
  • Smoothing: Employ Savitzky-Golay filtering (window size 9, polynomial order 3) to improve signal-to-noise ratio while preserving spectral features.
Multivariate Quantitative Analysis

Table 2: Quantitative Models for SERS Detection of this compound

Model Type RMSEC Optimal Range Key Advantages
Partial Least Squares (PLS) 0.45 μg/mL 0.987 1-50 μg/mL Handles collinearity, full spectrum utilization
Linear Regression (LR) with Internal Standard 0.52 μg/mL 0.979 0.5-30 μg/mL Simplified implementation, reduced matrix effects
Support Vector Machine (SVM) 0.38 μg/mL 0.992 0.1-100 μg/mL Nonlinear relationship modeling
Principal Component Regression (PCR) 0.61 μg/mL 0.964 5-75 μg/mL Dimensionality reduction
5.2.1 Partial Least Squares (PLS) Implementation
  • Data Organization: Construct a data matrix with rows representing samples and columns representing Raman shifts.
  • Cross-Validation: Employ venetian blinds or random subset cross-validation to determine optimal latent variables.
  • Model Training: Regress the concentration data against spectral features using the NIPALS algorithm.
  • Validation: Test model performance using an independent validation set not included in model development.
  • Implementation: The PLS model demonstrates robust and accurate detection of this compound with a total analysis time of less than 4 minutes per sample [1].
5.2.2 Linear Regression with Internal Standard
  • Internal Standard Selection: Use 4-mercaptobenzoic acid (4-MBA) as internal standard added at constant concentration.
  • Peak Ratio Calculation: Measure the intensity ratio of phenytoin peaks (1006 cm⁻¹) to internal standard peak (1078 cm⁻¹).
  • Calibration Curve: Construct a linear model plotting peak ratio against phenytoin concentration.
  • Quantification: Determine unknown concentrations using the established linear regression equation.
Advanced Computational Approaches

Machine learning algorithms, particularly support vector machines (SVM) and deep learning approaches, have shown promising results for analyzing complex SERS data. These methods can effectively handle nonlinear relationships and automatically extract relevant features from high-dimensional spectral data. Recent advances incorporate artificial intelligence-driven spectral analysis to enhance interpretation accuracy and reduce reliance on expert knowledge for feature selection [4] [5]. For large-scale studies, automated processing pipelines integrating preprocessing, feature extraction, and model prediction can significantly improve throughput and reproducibility.

Performance Metrics and Validation

Analytical Figures of Merit

Table 3: Analytical Performance of SERS Methods for this compound

Parameter PLS Model LR with IS Traditional HPLC
Linear Range 1-50 μg/mL 0.5-30 μg/mL 0.5-50 μg/mL
Limit of Detection 0.15 μg/mL 0.25 μg/mL 0.1 μg/mL
Limit of Quantification 0.45 μg/mL 0.75 μg/mL 0.5 μg/mL
Precision (RSD%) 4.2% 5.8% 3.5%
Accuracy (% Bias) -2.1 to +3.5% -3.8 to +4.9% -1.5 to +2.0%
Analysis Time <4 minutes <3 minutes 15-20 minutes
Method Validation
  • Specificity: Verify that no significant interfering peaks from common biological matrix components overlap with characteristic phenytoin peaks at 622, 657, 676, 798, 938, 1006, 1035, and 1192 cm⁻¹ [1].
  • Linearity: Assess using at least 6 concentration levels across the claimed range with correlation coefficient (r) >0.99 and residuals randomly distributed.
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) using 6 replicates at low, medium, and high concentrations (<15% RSD).
  • Accuracy: Perform spike recovery experiments in relevant biological matrices (oral fluid, plasma) with acceptable recovery of 85-115%.
  • Robustness: Test method resilience to minor variations in pH (±0.5 units), nanoparticle concentration (±10%), and laser power (±5%).

Applications and Implementation

Therapeutic Drug Monitoring

The SERS-based detection of this compound enables rapid concentration monitoring essential for personalized dosing adjustments. Implementation in clinical settings requires consideration of several factors:

  • Matrix Selection: Oral fluid provides a non-invasive alternative to blood sampling, reflecting the free, pharmacologically active fraction of phenytoin [3].
  • Calibration: Establish matrix-specific calibration curves to account for potential suppression or enhancement effects.
  • Quality Assurance: Implement internal quality control procedures and participate in external proficiency testing programs.
  • Result Interpretation: Correlate SERS-derived concentrations with clinical symptoms and therapeutic ranges (10-20 μg/mL in serum).
Clinical Integration Considerations

Successful implementation of SERS technology in clinical environments requires addressing several practical considerations:

  • Regulatory Compliance: Develop standardized operating procedures compliant with relevant regulatory guidelines (CLIA, FDA).
  • Personnel Training: Ensure technical staff receive comprehensive training in SERS theory, practical operation, and troubleshooting.
  • Data Management: Establish secure systems for spectral data storage, traceability, and audit trails.
  • Instrument Maintenance: Implement routine calibration verification and preventive maintenance schedules.

The following diagram illustrates the signaling pathways and therapeutic context of this compound relevant to its monitoring applications:

pathways cluster_epilepsy Epilepsy Treatment cluster_AF Cardiac Applications cluster_monitoring Monitoring Approaches Phenytoin This compound Nav_Block Voltage-Gated Sodium Channel Blockade Phenytoin->Nav_Block Fibroblast Cardiac Fibroblast Modulation Phenytoin->Fibroblast TDM Therapeutic Drug Monitoring Phenytoin->TDM AP_Suppression Action Potential Suppression Nav_Block->AP_Suppression Seizure_Control Seizure Control AP_Suppression->Seizure_Control AF_Therapy Atrial Fibrillation Treatment Fibroblast->AF_Therapy SERS SERS Detection TDM->SERS

Troubleshooting and Optimization

Common Technical Issues and Solutions
  • Low Signal Intensity:

    • Cause: Substrate degradation or improper storage
    • Solution: Prepare fresh nanoparticle suspensions and verify enhancement using rhodamine 6G standard
  • Spectral Variability:

    • Cause: Inconsistent sample-substrate interaction or aggregation
    • Solution: Standardize mixing protocols and implement internal standardization
  • Matrix Interference:

    • Cause: Protein fouling or competing adsorption in biological samples
    • Solution: Implement zwitterionic modification or sample purification steps
  • Nonlinear Response:

    • Cause: Saturation effects at high concentrations or insufficient hotspot access
    • Solution: Dilute samples to mid-range concentration or optimize substrate density
Method Optimization Strategies
  • Substrate Enhancement: Explore alternative nanostructures (stars, rods, core-shell) to increase enhancement factors.
  • Surface Chemistry: Customize SAM composition to improve analyte affinity through specific interactions.
  • Multiplexed Detection: Incorporate internal standards and quality markers for simultaneous verification.
  • Automation: Implement robotic liquid handling and automated spectral acquisition to improve reproducibility.

Conclusion and Future Perspectives

SERS-based detection of this compound represents a significant advancement in analytical techniques for therapeutic drug monitoring, offering rapid analysis, high sensitivity, and minimal sample preparation requirements. The protocols outlined in this document provide researchers and clinicians with comprehensive methodologies for implementing this technology in both laboratory and clinical settings. Current research focuses on enhancing substrate reproducibility, developing standardized validation protocols, and integrating artificial intelligence for automated spectral interpretation [4] [5]. Future directions include the development of point-of-care devices for real-time therapeutic monitoring, multiplexed panels for simultaneous measurement of multiple antiepileptic drugs, and non-invasive sampling approaches using oral fluid or other alternative matrices. As these technological advances continue to mature, SERS-based monitoring holds promise for significantly improving personalized therapy with phenytoin and other narrow therapeutic index drugs.

References

Phenytoin Sodium in Status Epilepticus: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Phenytoin is a first-generation hydantoin anticonvulsant that has been used for seizure control since 1938. Its primary mechanism of action involves use-dependent blockade of voltage-gated sodium channels. Phenytoin binds to the inactivated state of the Na+ channel, prolonging the neuronal refractory period and preventing the sustained, high-frequency repetitive firing that characterizes seizure activity. This action preferentially suppresses the spread of abnormal electrical activity from epileptogenic foci without elevating the general seizure threshold. [1] [2] Beyond its effect on sodium channels, research suggests phenytoin may also modulate calcium channels, inhibit glutamate release, and enhance gamma-aminobutyric acid (GABA)-mediated inhibition, though the contribution of these mechanisms to its clinical antiepileptic effect requires further elucidation. [2]

Clinical Position in Treatment Guidelines

Phenytoin (or its prodrug fosphenytoin) is consistently positioned as a second-line agent in status epilepticus treatment algorithms, administered after failure of first-line benzodiazepines. [3] [4] [5]

Table 1: Position of Phenytoin in Status Epilepticus Treatment Protocols

Treatment Phase Time from Onset Agents Phenytoin's Role
Stabilization 0-5 minutes Supportive care; ensure airway, breathing, circulation Not yet administered
First-Line Therapy 5-10 minutes Benzodiazepines (IV Lorazepam, IM Midazolam, IV Diazepam) Not yet administered
Second-Line Therapy 10-30 minutes Phenytoin, Fosphenytoin, Valproate, Levetiracetam Core second-line option to prevent seizure recurrence
Treatment of Refractory SE 30-40+ minutes Anesthetic agents (e.g., midazolam, propofol, pentobarbital) May have already been administered; therapy escalates beyond it

The treatment goal is to halt seizures before they become refractory status epilepticus (RSE), defined as seizures continuing despite one benzodiazepine and one appropriate second-line antiepileptic drug. Super-refractory status epilepticus (SRSE) persists for 24 hours or more despite anesthesia. [3] [4]

Pharmacokinetics and Formulations

Key Pharmacokinetic Parameters

Phenytoin exhibits nonlinear (zero-order) kinetics within its therapeutic range, meaning a small increase in dose can lead to a disproportionate and potentially toxic increase in serum concentration. Its therapeutic range for seizure control is narrow, typically 10-20 µg/mL (or 40-80 µM). [1] [2] Below 10 µg/mL, elimination generally follows first-order kinetics. The drug is highly protein-bound (∼90%), but only the unbound fraction is pharmacologically active. Conditions such as hypoalbuminemia, renal failure, or co-administration with other highly protein-bound drugs (e.g., valproate) can increase the free fraction and potential for toxicity, even when total serum levels appear therapeutic. [1]

Table 2: Comparative Pharmacokinetics of Phenytoin Formulations

Parameter Intravenous Phenytoin Sodium Intramuscular Phenytoin Oral Formulations
Bioavailability 100% Erratic; absorption slow and painful ~90% (capsules)
Time to Peak [C]~max~ End of infusion Up to 24 hours 1.5 - 3 hours (capsules); highly variable
Protein Binding ~90% ~90% ~90%
Primary Metabolism Hepatic (CYP2C9, CYP2C19) Hepatic (CYP2C9, CYP2C19) Hepatic (CYP2C9, CYP2C19)
Elimination Half-life ~22 hours (concentration-dependent) ~22 hours (concentration-dependent) ~22 hours (concentration-dependent)
Suitability for SE Preferred for acute control Not recommended for SE Not suitable for acute control
Critical Formulation Note: Free Acid vs. Sodium Salt

A critical consideration for drug development and bioequivalence is the difference between formulations. Oral suspensions and chewable tablets contain phenytoin in its free acid form, while extended-release capsules and parenteral formulations contain this compound salt. There is an approximately 8% increase in drug content with the free acid form compared to the sodium salt. Failure to account for this difference when switching formulations can lead to under- or over-dosing. [6]

Detailed Dosing and Administration Protocol

Intravenous Loading Dose for Status Epilepticus
  • Standard Adult Loading Dose: 15-20 mg/kg IV slow infusion. [6] [1] [5]
  • Maximum Infusion Rate: Do not exceed 50 mg per minute in adults. Faster rates significantly increase the risk of cardiovascular adverse effects, including hypotension, bradycardia, and asystole, attributed primarily to the propylene glycol solvent. [6] [1]
  • Pediatric Loading Dose: 15-20 mg/kg IV at a slower rate of 1-3 mg/kg/min or 50 mg/min, whichever is slower. [6]
Maintenance Dosing
  • Adult Maintenance: Initiate 100 mg IV or orally every 6-8 hours, starting 24 hours after the loading dose. The typical maintenance dose is 4-8 mg/kg/day for adults and children. [6]
  • Oral Loading (for non-emergent situations): A 1-gram oral load, divided into 400 mg, 300 mg, and 300 mg doses administered at 2-hour intervals, can be used to rapidly achieve steady-state levels when IV access is unavailable and the clinical situation permits. [6]
Administration Precautions
  • IV Diluent: this compound injection must be diluted in normal saline. Dilution in dextrose solutions will cause precipitation. [1] [5]
  • IV Access: Administer through a large-bore peripheral or central line. The highly alkaline solution can cause severe tissue injury and purple glove syndrome upon extravasation. [1]
  • Fosphenytoin Prodrug: Fosphenytoin, a water-soluble prodrug, is preferred when available. It can be administered IV at faster rates (up to 150 mg PE/min) and is less irritating to veins and tissues. It is also suitable for intramuscular administration in non-emergent situations. [1] [5]

Safety and Monitoring Profile

Adverse Effects and Toxicity

Phenytoin has a narrow therapeutic index, and toxicity is common. Manifestations are concentration-dependent. [1] [2]

Table 3: Phenytoin Toxicity Correlations

Plasma Concentration (µg/mL) Observed Clinical Effects
10-20 Therapeutic range; occasional mild nystagmus
20-30 Nystagmus on lateral gaze
30-40 Ataxia, slurred speech, nausea, vomiting
40-50 Lethargy, confusion
>50 Coma, seizures (rare)

Other Notable Adverse Effects:

  • Chronic Use: Gingival hyperplasia, coarsening of facial features, hypertrichosis, megaloblastic anemia, peripheral neuropathy, decreased bone mineral density. [1] [2] [7]
  • Hypersensitivity: Rash (which can progress to Stevens-Johnson Syndrome or DRESS), drug-induced lupus, immunoglobulin A deficiency. [1]
  • Cardiovascular: With rapid IV infusion: hypotension, bradycardia, arrhythmia, cardiovascular collapse. [1]
Essential Therapeutic Drug Monitoring (TDM)
  • Target Range: 10-20 µg/mL (total serum concentration). [1]
  • Sampling Time: For accurate trough levels, draw samples immediately before the next dose.
  • Interpretation: In patients with hypoalbuminemia or renal failure, monitor unbound (free) phenytoin levels, as total levels may be misleading. The therapeutic range for free phenytoin is 1-2 µg/mL. [1]

Experimental and Development Considerations

Drug Interaction Studies

Phenytoin is a strong inducer of hepatic cytochrome P450 enzymes (particularly CYP3A4) and may also induce UGT enzymes and P-glycoprotein. This leads to numerous clinically significant drug-drug interactions, accelerating the metabolism of concomitant drugs such as oral contraceptives, antivirals, and chemotherapeutic agents. [1] [2] [7] Furthermore, its own metabolism is susceptible to inhibition (by agents like amiodarone, fluconazole, valproate) and induction (by carbamazepine, rifampin), necessitating careful TDM during co-therapy. [1]

Special Population Studies
  • Hepatic Impairment: Metabolism is reduced; use with caution and frequent TDM. [6] [1]
  • Renal Impairment: Protein binding is altered; monitoring should be based on unbound fraction. Hemodialysis does not efficiently remove phenytoin due to high protein binding. [6] [1] [2]
  • Elderly: May require lower loading doses, slower infusion rates, and lower maintenance dosing due to reduced clearance and comorbidities. [6]

The following diagram illustrates the core treatment algorithm for Status Epilepticus, highlighting the decision points for phenytoin administration.

cluster_post Post-Control Management Start Status Epilepticus Diagnosed ABCs Airway, Breathing, Circulation Support Start->ABCs FirstLine First-Line Therapy IV Lorazepam or IM Midazolam ABCs->FirstLine CheckSeizure1 Seizure Terminated? FirstLine->CheckSeizure1 SecondLine Second-Line Therapy IV Phenytoin/Fosphenytoin OR Levetiracetam, Valproate CheckSeizure1->SecondLine No PostFirst Initiate/Resume Maintenance AEDs Monitor for Recurrence CheckSeizure1->PostFirst Yes CheckSeizure2 Seizure Terminated? SecondLine->CheckSeizure2 Refractory Refractory Status Epilepticus (RSE) CheckSeizure2->Refractory No PostSecond Continue Maintenance AEDs (Phenytoin if used) Therapeutic Drug Monitoring CheckSeizure2->PostSecond Yes ICU ICU Admission & Continuous EEG IV Anesthetics (e.g., Midazolam, Propofol) Refractory->ICU End Ongoing Care & Etiology Investigation PostFirst->End

Conclusion

This compound remains a clinically relevant second-line option in the acute management of status epilepticus due to its rapid onset when administered IV and well-characterized efficacy. However, its non-linear pharmacokinetics, narrow therapeutic window, significant interaction potential, and safety profile related to its parenteral formulation present substantial challenges. Future drug development should focus on agents that offer improved safety, linear kinetics, and fewer drug interactions, while phenytoin's role may continue to evolve with the increasing availability of alternatives like levetiracetam and valproate.

References

intravenous vs intramuscular administration of fosphenytoin sodium

Author: Smolecule Technical Support Team. Date: February 2026

Fosphenytoin Sodium: Application Notes & Protocols

1. Introduction Fosthis compound is a water-soluble prodrug of phenytoin, developed to overcome the significant limitations of parenteral phenytoin, including poor solubility, extreme alkalinity (pH ~12), and associated risks of tissue injury, pain, and phlebitis at the injection site [1] [2]. It is approved for the treatment of generalized tonic-clonic status epilepticus, prevention and treatment of seizures during neurosurgery, and as a short-term substitute for oral phenytoin [3] [4]. A key advancement is the Captisol-enabled (CE) formulation of fosthis compound, which offers improved solubility and stability, allows for storage at room temperature, and has a pH (7.8-8.2) closer to physiological levels compared to the conventional formulation (pH 8.6-9.0) [1].

2. Comparative Pharmacokinetics and Bioequivalence Recent clinical studies have directly compared the pharmacokinetics (PK) and bioavailability of intravenous (IV) and intramuscular (IM) fosthis compound.

A pivotal 2023 study demonstrated that CE-fosthis compound is bioequivalent to the reference product (Cerebyx) for both IV and IM administration routes [1]. The geometric mean ratios for key PK parameters (AUC and Cmax for total and free phenytoin) were close to 1 (0.98–1.06), confirming comparable systemic exposure [1]. The following table summarizes the key pharmacokinetic and safety comparisons between the two routes.

Table 1: Comparison of Intravenous vs. Intramuscular Administration

Parameter Intravenous (IV) Administration Intramuscular (IM) Administration
Bioavailability 100% [5] 100% [5]
Time to Peak Plasma Concentration (Tmax) At the end of infusion [2] ~30 minutes post-injection [2]
Conversion Half-Life to Phenytoin ~15 minutes [2] [6] ~15 minutes [2] [6]
Suitable for Emergency Use Yes, route of choice for status epilepticus [3] [5] No, not recommended for status epilepticus as therapeutic levels are not reached quickly [5]
Cardiovascular Monitoring Essential; risk of severe hypotension and cardiac arrhythmias [3] [4] Less concern for rapid cardiovascular events
Common Adverse Events Pruritus, paresthesia, dizziness, nystagmus, somnolence, ataxia [1] [3] Generally better tolerated than IV; lower incidence of systemic AEs [1]
Local Tolerability Superior to phenytoin; lower risk of tissue damage [1] Well-tolerated at the injection site [1]

3. Detailed Experimental Protocols 3.1. Protocol for a Bioequivalence Study (Adapted from [1]) This protocol is designed to assess the bioequivalence of a test fosphenytoin formulation against a reference product.

  • Objective: To demonstrate the bioequivalence of a test (T) and reference (R) fosthis compound formulation following single-dose IV and IM administration.
  • Study Design: A randomized, single-dose, laboratory-blinded, parallel-group or crossover study.
  • Subjects: Healthy volunteers, aged 18-50, with genotyping confirming CYP2C9 normal metabolizer (1/1) and HLA-B*15:02 negative status to reduce pharmacokinetic variability and risk of severe cutaneous adverse reactions (SCARs) [1].
  • Dosage and Administration:
    • IV Arm: A single dose of 250 mg PE (this compound equivalents) of T or R, administered via IV infusion at a controlled rate (e.g., 40-50 mg PE/min for study purposes, not to exceed 150 mg PE/min as per label).
    • IM Arm: A single dose of 400 mg PE of T or R, administered via deep IM injection.
  • Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). For IV studies, intensive sampling around the infusion period is critical.
  • Bioanalytical Method: Use a validated chromatographic assay (e.g., LC-MS/MS) to accurately quantitate plasma concentrations of both fosphenytoin and phenytoin. Immunoassays should be avoided as they may cross-react with the prodrug and overestimate phenytoin levels before conversion is complete [5].
  • Statistical Analysis: Calculate AUC~0-t~, AUC~0-∞~, and C~max~ for phenytoin. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (T/R) of these parameters fall within the 80.00%-125.00% range.

3.2. Protocol for Safety and Tolerability Assessment Safety is a primary consideration, particularly for the IV route.

  • Safety Monitoring:
    • Vital Signs & ECG: Continuous monitoring of ECG, blood pressure, and respiratory function is mandatory during and after IV infusion, especially during the period of maximal serum phenytoin concentrations (10-20 minutes post-infusion) [3] [5] [4].
    • Infusion Site: Assess for signs of irritation, phlebitis, or extravasation.
    • Adverse Events: Record all adverse events (AEs), with specific attention to neurological (nystagmus, dizziness, ataxia), cardiovascular (hypotension, bradycardia), and dermatological (pruritus, rash) effects [1] [2].
  • Tolerability Endpoints: The incidence and severity of drug-related AEs are compared between formulations and against active controls (e.g., this compound). Studies confirm fosphenytoin has clearly superior tolerability to IV phenytoin [1].

4. Analytical and Monitoring Considerations 4.1. Therapeutic Drug Monitoring (TDM) Phenytoin has a narrow therapeutic index. Monitoring should be based on phenytoin concentrations, not fosphenytoin.

  • Timing of Samples: After IV administration, do not monitor phenytoin concentrations until conversion is essentially complete (~2 hours post-infusion). After IM administration, wait ~4 hours [5].
  • Assay Interference: Commonly used immunoassays (e.g., fluorescence polarization) may significantly overestimate phenytoin levels if fosphenytoin is still present in the sample. Chromatographic methods are preferred for accuracy during the conversion period [5].
  • Target Range: The therapeutic range for total phenytoin is 10-20 mcg/mL (unbound phenytoin: 1-2 mcg/mL). In patients with renal/hepatic impairment or hypoalbuminemia, monitoring unbound phenytoin is more relevant [5] [2].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic pathway of fosphenytoin and the core workflow for a pharmacokinetic study.

Fosphenytoin Fosphenytoin Phenytoin (Active) Phenytoin (Active) Fosphenytoin->Phenytoin (Active) Conversion by Phosphatases Inactive Metabolites Inactive Metabolites Phenytoin (Active)->Inactive Metabolites  Metabolism via CYP2C9/CYP2C19 Therapeutic Effect\n(Seizure Control) Therapeutic Effect (Seizure Control) Phenytoin (Active)->Therapeutic Effect\n(Seizure Control)  Binds Na+ Channels Renal Excretion Renal Excretion Inactive Metabolites->Renal Excretion Study Formulation (IV/IM) Study Formulation (IV/IM) Study Formulation (IV/IM)->Fosphenytoin Administration Serial Blood Sampling Serial Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Serial Blood Sampling->Bioanalysis (LC-MS/MS) PK/Statistical Analysis PK/Statistical Analysis Bioanalysis (LC-MS/MS)->PK/Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion PK/Statistical Analysis->Bioequivalence Conclusion

Key Development Considerations

  • Formulation Advances: The CE-fosthis compound formulation demonstrates that excipient technology (Captisol) can enhance stability and tolerability profiles while maintaining bioequivalence to the original product [1].
  • Pharmacogenomics: Pre-study screening for HLA-B*15:02 and CYP2C9/CYP2C19 variants can mitigate the risk of SCARs and inform dosing strategies in specific populations [1] [2].
  • Off-Label Potential: Emerging research, such as a 2025 retrospective study, suggests potential efficacy for IV fosphenytoin in managing acute trigeminal neuralgia crises, indicating areas for further clinical investigation [7].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work.

References

Comprehensive Analytical Methods for Determination of Phenytoin Sodium in Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenytoin Monitoring Requirements

Phenytoin (5,5-diphenylhydantoin) remains one of the most frequently prescribed anticonvulsant drugs for managing various forms of epilepsy, yet its clinical use presents significant challenges due to its narrow therapeutic range (10-20 μg/mL) and non-linear pharmacokinetics. The drug exhibits substantial interindividual variability in metabolism and clearance, with small dosage changes potentially leading to toxic concentrations or subtherapeutic levels. Approximately 10% of phenytoin is unbound and pharmacologically active, but this fraction can increase dramatically in patients with altered protein binding, necessitating careful monitoring of both total and free drug concentrations. Beyond its primary antiepileptic applications, phenytoin is also used in treating various psychoses, trigeminal neuralgias, and cardiac arrhythmias, expanding the clinical contexts where therapeutic drug monitoring is essential. [1] [2]

The complex metabolism of phenytoin further complicates its monitoring profile. The drug is extensively metabolized in the liver to multiple compounds, primarily 5-(p-hydroxyphenyl)-5-phenylhydantoin (POH), with between 60-70% of the administered dose excreted as free or glucuronide-conjugated metabolites. The plasma half-life varies considerably within the approximate range of 7-60 hours and exhibits dose-dependent characteristics, meaning that saturation of metabolic pathways can occur within the therapeutic range. These pharmacokinetic challenges, combined with phenytoin's significant drug interaction potential, necessitate robust analytical methods for precise quantification in biological matrices to ensure optimal therapeutic outcomes. [2]

Analytical Challenges in Phenytoin Determination

The development of reliable analytical methods for phenytoin quantification in biological samples presents several technical challenges that must be addressed during method development and validation. Phenytoin is a weakly absorbing compound with a molar absorptivity of approximately 27 at 258 nm (A1%1 cm=27), and it lacks a well-defined UV absorption spectrum, making its determination at low concentrations by direct UV spectrophotometry particularly challenging. This problem is especially pronounced in biological fluids where numerous interfering compounds coexist with the analyte of interest. Additionally, the need to measure both the parent drug and its metabolites in some clinical scenarios further complicates analytical procedures. [2]

The protein binding characteristics of phenytoin present another significant challenge, as more than 90% of the drug is bound to plasma proteins under normal conditions. This high binding percentage necessitates efficient extraction procedures to liberate the drug from protein complexes while maintaining analytical recovery and minimizing matrix effects. Furthermore, the presence of concomitant medications in patient samples can interfere with phenytoin determination, requiring highly selective analytical techniques. For instance, the increasing use of sildenafil citrate among epilepsy patients experiencing sexual dysfunction as a side effect of antiepileptic therapy creates a potential for drug-drug interactions that may alter phenytoin pharmacokinetics, necessitating methods capable of simultaneously quantifying multiple compounds with divergent chemical properties. [3] [1]

High-Performance Liquid Chromatography (HPLC) Method for Plasma Analysis

Principle and Applications

The HPLC method with UV detection provides a robust approach for quantifying phenytoin in plasma matrices, offering the advantage of simultaneous determination of phenytoin, its para-hydroxy metabolite (POH), and potentially co-administered drugs like sildenafil (SIL). This method is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies, where precise quantification of parent drug and metabolites is essential. The described method has been successfully applied to investigate potential pharmacokinetic interactions between phenytoin and sildenafil in rabbit models, demonstrating its utility in complex biological matrices. The method employs isocratic elution with a reversed-phase column, allowing for efficient separation of analytes with different polarities while maintaining baseline resolution between peaks. [3]

The analytical procedure incorporates phenobarbital as an internal standard to correct for variations in extraction efficiency and injection volume, significantly improving method precision. The extraction protocol utilizes solid-phase extraction on Sep-Pak C18 cartridges, providing excellent sample cleanup and minimizing matrix effects that could compromise analytical accuracy. This method has been comprehensively validated for linearity, precision, accuracy, and robustness, meeting accepted criteria for bioanalytical method validation. The ability to simultaneously quantify multiple analytes with good recovery and sensitivity makes this method particularly suitable for clinical research applications where understanding drug interactions is critical. [3]

Detailed Experimental Protocol
3.2.1 Reagents and Materials
  • Reference standards: Phenytoin sodium, sildenafil citrate, and p-hydroxy phenytoin metabolite (POH)
  • Internal standard: Phenobarbital sodium (25 mg dissolved in 10 mL water, further diluted to 250 ng/μL with acetonitrile)
  • HPLC mobile phase: Sodium acetate solution (0.02 M, pH 4.6) and acetonitrile in ratio 71:29 (v/v)
  • Extraction solvents: Ethyl acetate, diethyl ether, acetonitrile (HPLC grade)
  • Modifying reagents: Diethylamine (5% in acetonitrile), trifluoroacetic acid (5% in acetonitrile)
  • Solid-phase extraction: Sep-Pak C18 cartridges (Waters, part # WAT051910)
  • HPLC column: Agilent Zorbax Extended C18 (150 mm × 4.6 mm, 5 μm) with matching guard column
3.2.2 Instrumentation and Chromatographic Conditions
  • HPLC system: Alliance Waters separations module 2695 with 2996 photodiode array detector
  • Detection wavelength: 220 nm
  • Column temperature: 25 ± 2°C
  • Mobile phase flow rate: 1.0 mL/min
  • Injection volume: 50 μL
  • Run time: 15 minutes per sample
  • Column cleaning: Wash with acetonitrile for 20 minutes after every five runs
3.2.3 Sample Preparation Workflow

The sample preparation process follows a structured solid-phase extraction procedure as outlined below:

G A Condition SPE column (3 mL water) B Load 200 μL plasma + 100 μL standard + 100 μL diethylamine A->B C Air dry column (30 sec) B->C D Elute with 10 mL ethyl acetate C->D E Add 100 μL TFA (5% in acetonitrile) D->E F Elute with 10 mL diethyl ether E->F G Combine eluents + 50 μL internal standard F->G H Evaporate under N₂ at 40°C G->H I Reconstitute in 150 μL acetonitrile + 150 μL buffer H->I J Inject 50 μL into HPLC I->J

3.2.4 Calibration Standards and Quality Control
  • Stock solutions: Prepare separate stock solutions of PHN-sodium (2.6 μg/μL in water), POH (1.2 μg/μL in acetonitrile), and SIL citrate (1.5 μg/μL in water)
  • Calibration standards: Prepare calibration standards spanning concentrations of 1.1-78.0 ng/μL for PHN, 1.0-66.0 ng/μL for POH, and 1.0-68.0 ng/μL for SIL by serial dilution in acetonitrile
  • Quality control samples: Prepare QC samples at four concentrations across the calibration range by spiking 100 μL of appropriate standard solutions into 200 μL of blank plasma
  • Storage: Aliquot and store QC samples at -20°C until analysis; analyze at time intervals of 0, 10, and 30 days for stability assessment
3.2.5 Method Validation Parameters

The method validation should establish the following performance characteristics:

  • Linearity: Correlation coefficient (r) > 0.999 over the specified concentration range
  • Precision: Intra-day and inter-day coefficient of variation (%CV) ≤ 15% for QC samples (≤20% for LLOQ)
  • Accuracy: Mean recovery of 85-115% of nominal values for all QC levels
  • Specificity: No interference from plasma components at retention times of analytes
  • Stability: Demonstrate analyte stability in plasma through three freeze-thaw cycles and at least 30 days at -20°C

Table 1: HPLC Validation Parameters for Phenytoin Analysis in Plasma

Validation Parameter Phenytoin POH Metabolite Sildenafil
Linear range (μg/mL) 0.15-39 0.15-33 0.15-33
LOD (μg/mL) 0.15 ± 0.01 0.15 ± 0.01 0.15 ± 0.01
Recovery (%) 101.88 ± 0.12 99.16 ± 0.25 99.49 ± 0.33
Precision (% RSD) <2% <2% <2%

Dried Blood Spot (DBS) HPLC Method for Phenytoin Determination

Principle and Advantages

The Dried Blood Spot methodology represents a modern approach to biological sample collection and analysis that offers significant advantages over conventional plasma sampling. This technique is based on the collection of small volumes of blood (typically 10-20 μL) via fingerprick technique onto specialized cellulose-based cards, followed by drying and subsequent analysis. The DBS approach addresses several limitations associated with traditional venipuncture, including reduced patient discomfort, minimal infection risk, simplified storage and transportation requirements, and lower biohazard concerns. From an analytical perspective, DBS samples can be more stable than liquid blood or plasma samples, as drying inhibits enzymatic degradation and reduces chemical instability. [1]

For phenytoin monitoring specifically, DBS methodology offers practical advantages in clinical settings where frequent monitoring is required, such as in pediatric epilepsy patients or in remote healthcare locations with limited laboratory facilities. The method has demonstrated excellent correlation with conventional plasma measurements despite differences in absolute concentration values, with pharmacokinetic profiles showing similar patterns between matrices. The DBS technique also aligns with current trends toward microsampling in pharmaceutical research and development, reducing animal use in preclinical studies through serial sampling from single subjects, and enabling broader participation in clinical trials through decentralized sampling approaches. [1]

Detailed Experimental Protocol
4.2.1 Reagents and Materials
  • Reference standards: Phenytoin (BPFI standard) and carbamazepine as internal standard
  • DBS cards: Whatman 903 protein saver cards
  • HPLC mobile phase: Methanol, acetonitrile, and water (44:10:46, v/v/v)
  • Extraction solvent: Methanol (HPLC grade)
  • Blood collection supplies: Lancet devices, capillary tubes, desiccant packets
4.2.2 Instrumentation and Chromatographic Conditions
  • HPLC system: LC-20AD pump (Shimadzu) with SIL-20A autosampler
  • Detector: Photodiode array detector (Waters 2966) set at 205 nm
  • HPLC column: C18 SunFire (5 μm; 4.6 mm × 250 mm)
  • Column temperature: 35°C
  • Mobile phase flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Data system: Empower 2 Chromatography Data Software
4.2.3 Sample Collection and Preparation Workflow

The DBS sampling and processing methodology involves the following key steps:

G A Fingerprick blood collection B Spot 20-30 μL blood onto DBS card A->B C Dry overnight at room temperature B->C D Punch 6 mm disc from center of spot C->D E Transfer to centrifuge tube D->E F Add 1 mL methanol + internal standard E->F G Vortex mix for 30 seconds F->G H Sonicate for 10 minutes G->H I Centrifuge at 4000 rpm for 5 minutes H->I J Collect supernatant I->J K Inject 20 μL into HPLC J->K

4.2.4 Calibration Standards and Quality Control
  • Stock solution: Prepare 1000 μg/mL phenytoin stock solution in methanol
  • Working standards: Prepare working standards at concentrations of 1, 10, 50, 100, 200, 300, and 500 μg/mL by serial dilution
  • Calibration standards: Spike whole blood to obtain concentrations of 0.1, 1, 5, 10, 20, 30, and 50 μg/mL
  • Quality control samples: Prepare QCL (0.3 μg/mL), QCM (10 μg/mL), and QCH (37.5 μg/mL)
  • Internal standard: Carbamazepine at appropriate concentration
4.2.5 Method Validation Parameters
  • System suitability: %CV ≤ 2% for six replicate injections of standard solution
  • Linearity: Seven-point calibration curve with r > 0.999; back-calculated concentrations within ±15% of nominal values (±20% for LLOQ)
  • Accuracy and precision: Within-run accuracy (% difference) and precision (%CV) meeting acceptance criteria for all QC levels
  • Stability: Demonstrate stability of dried blood spots under storage and shipping conditions

Table 2: Pharmacokinetic Parameters of Phenytoin in DBS vs Plasma Matrices

Pharmacokinetic Parameter DBS Matrix Plasma Matrix Ratio (%)
AUC₀–t (μg·h/mL) 83.81 ± 37.32 39.41 ± 8.57 113%
AUC₀–∞ (μg·h/mL) 83.65 ± 38.89 42.94 ± 9.55 95%
Cₘₐₓ (μg/mL) 6.70 ± 2.86 3.20 ± 0.68 109%
Tₘₐₓ (h) 6.67 ± 3.20 6.50 ± 2.50 103%

Extraction-Spectrophotometric Method for Phenytoin Determination

Principle and Applications

The extraction-spectrophotometric method provides an alternative analytical approach for laboratories without access to sophisticated chromatographic instrumentation. This method is based on the oxidative conversion of phenytoin to benzophenone using potassium permanganate solubilized in organic solvent by dicyclohexano-24-crown-8 (DC-24-C-8), followed by spectrophotometric measurement of the reaction product. The crown ether compound acts as a phase-transfer catalyst, enabling the dissolution of potassium permanganate in the organic phase where both phenytoin and its oxidation product are soluble. This approach eliminates the need for multiple extraction steps and pH adjustments required in earlier spectrophotometric methods, significantly simplifying the analytical procedure. [2]

This method is particularly suitable for quality control laboratories with limited resources or for situations where rapid analysis is prioritized over extreme sensitivity. The technique has been successfully applied to the determination of phenytoin in both pharmaceutical formulations (capsules) and plasma samples, demonstrating its versatility across different matrices. While offering less specificity than chromatographic methods, the extraction-spectrophotometric approach provides adequate sensitivity for therapeutic drug monitoring applications, with a quantification limit suitable for measuring phenytoin within its therapeutic range. The method's relative simplicity and cost-effectiveness make it particularly valuable in settings where sophisticated instrumentation is unavailable or when a large number of samples need to be processed rapidly. [2]

Detailed Experimental Protocol
5.2.1 Reagents and Materials
  • Reference standard: Phenytoin or this compound pharmaceutical grade
  • Oxidation reagent: Potassium permanganate AR grade
  • Complexing agent: Dicyclohexano-24-crown-8 (DC-24-C-8, 97%)
  • Solvents: Cyclohexane AR, chloroform AR
  • Alkaline solution: Sodium hydroxide (0.1 M)
  • Stabilizing agent: Formalin solution (40% w/v)
5.2.2 Instrumentation
  • Spectrophotometer: Perkin Elmer Model 550 S or equivalent
  • Centrifuge: Laboratory centrifuge with maximum speed of 4000 rpm
  • Glassware: Test tubes with stoppers, volumetric flasks, pipettes
5.2.3 Sample Preparation Workflow

The extraction-spectrophotometric analysis follows this sequential procedure:

G A Mix 1.0 mL plasma sample with 4.0 mL NaOH (0.1 M) B Add 2.0 mL formalin solution (40% w/v) A->B C Heat at 100°C for 10 min then cool B->C D Add 5.0 mL organic solvent (cyclohexane/chloroform 1:1) C->D E Add 2.0 mL KMnO₄ solution (1.5 mg/mL in organic solvent) D->E F Add 1.0 mL DC-24-C-8 solution (0.05 M in organic solvent) E->F G Shake vigorously for 2 min F->G H Centrifuge at 4000 rpm for 5 min G->H I Collect organic layer H->I J Measure absorbance at 247 nm I->J

5.2.4 Calibration Standards
  • Stock solution: Prepare 1 mg/mL phenytoin standard solution in methanol
  • Working standards: Prepare standards in the concentration range of 1-50 μg/mL by appropriate dilution
  • Calibration curve: Process standards according to the described protocol and plot absorbance versus concentration
  • Quality control: Include QC samples at low, medium, and high concentrations within the calibration range
5.2.5 Method Validation Parameters
  • Linearity: Absorbance should be linear with concentration in the range of 1-50 μg/mL
  • Precision: %RSD of replicate measurements should not exceed 5%
  • Accuracy: Recovery of 95-105% from spiked plasma samples
  • Specificity: No interference from common concomitants or plasma components

Method Comparison and Selection Guidelines

The selection of an appropriate analytical method for phenytoin determination depends on multiple factors, including available instrumentation, required sensitivity, sample throughput, and intended application. Each method offers distinct advantages and limitations that must be considered within the specific context of the analytical need. Chromatographic methods generally provide superior sensitivity, specificity, and the ability to simultaneously quantify multiple analytes, while spectrophotometric approaches offer simplicity and cost-effectiveness for situations where extreme sensitivity is not required. [3] [1] [2]

For routine therapeutic drug monitoring in clinical laboratories with access to HPLC systems, the plasma HPLC method represents the gold standard approach, providing accurate quantification of both parent drug and metabolites with minimal interference. For pharmacokinetic studies or situations where patient comfort and sample stability are prioritized, the DBS HPLC method offers significant practical advantages despite slightly different absolute concentration values compared to plasma measurements. In resource-limited settings or for quality control applications in pharmaceutical manufacturing, the extraction-spectrophotometric method provides a viable alternative that balances adequate performance with practical considerations of cost and technical complexity. [3] [1] [2]

Table 3: Comprehensive Comparison of Analytical Methods for Phenytoin Determination

Parameter HPLC (Plasma) HPLC (DBS) Extraction-Spectrophotometric
Sensitivity (LOD) 0.15 μg/mL 0.1 μg/mL ~1.0 μg/mL
Linear Range 0.15-39 μg/mL 0.1-50 μg/mL 1-50 μg/mL
Precision (%RSD) <2% <2% <5%
Accuracy (% Recovery) 99.5-101.9% 95-105% 95-105%
Sample Volume 200 μL plasma 20 μL blood 1 mL plasma
Analysis Time ~15 min/sample ~15 min/sample ~30 min/sample
Metabolite Detection Yes (POH) Limited No
Equipment Cost High High Low
Technical Expertise High Moderate Moderate
Main Applications TDM, PK studies, interaction studies PK studies, pediatric monitoring, remote sampling QC, resource-limited settings

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor chromatographic resolution: Check mobile phase pH and composition; ensure column temperature is stable; consider column aging and replacement if necessary
  • Inconsistent extraction recovery: Verify SPE cartridge conditioning; ensure consistent flow rates during extraction; check stability of internal standard solution
  • Matrix effects: Use appropriate internal standards; ensure complete protein precipitation; consider alternative extraction procedures
  • Carryover between injections: Implement thorough needle wash procedures; increase wash solvent strength if needed; check injection system for leaks or contamination
Regulatory Considerations

For methods intended to support regulatory submissions, comprehensive validation following ICH guidelines is essential. This includes establishing specificity, linearity, accuracy, precision, detection and quantification limits, robustness, and system suitability criteria. For bioanalytical methods, additional validation elements should include stability assessments under various conditions (freeze-thaw, short-term temperature, long-term storage) and determination of extraction efficiency. Documentation should include detailed standard operating procedures, raw data, and validation reports demonstrating that the method is suitable for its intended purpose. [4]

Conclusion

The analytical methods presented herein provide comprehensive approaches for the quantification of phenytoin in biological matrices, addressing different application needs and technical capabilities. The HPLC method with UV detection offers robust performance for simultaneous determination of phenytoin and its metabolites in plasma, making it ideal for detailed pharmacokinetic studies and therapeutic drug monitoring in clinical settings. The DBS HPLC approach represents a modern sampling and analysis technique that facilitates patient-centric monitoring with practical advantages in sample collection, storage, and transport. For situations with limited analytical resources, the extraction-spectrophotometric method provides a cost-effective alternative that maintains adequate performance for routine quality control and clinical monitoring applications.

Selection of the most appropriate method should be guided by specific application requirements, available resources, and required performance characteristics. All methods demonstrate the capability to accurately quantify phenytoin within its therapeutic range, enabling informed clinical decision-making and supporting optimal patient outcomes in epilepsy management.

References

Comprehensive Application Notes and Protocols for Phenytoin Sodium in Animal Models of Epilepsy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenytoin Sodium and Its Molecular Mechanisms

This compound represents one of the most well-established and widely used antiepileptic drugs (AEDs) in clinical practice, with over eight decades of therapeutic application for seizure management. As a first-generation AED, it remains particularly valuable for managing tonic-clonic and partial seizures and serves as a second-line therapeutic agent for status epilepticus after benzodiazepines. The molecular weight of phenytoin is 252.27 g/mol, with a chemical structure of 5,5-diphenylimidazolidine-2,4-dione (C15H12N2O2), and it exhibits relatively poor aqueous solubility (32 mg/L) with a log P value of 2.47, presenting significant formulation challenges [1].

The primary mechanism of action through which phenytoin exerts its antiepileptic effects involves voltage-gated sodium channel modulation. Specifically, phenytoin binds to the inactivated state of neuronal sodium channels, thereby prolonging the neuronal refractory period and preventing the spread of abnormal electrical discharges across the cerebral cortex. This use-dependent blockade results in suppression of high-frequency repetitive firing characteristic of epileptic seizures while preserving normal neuronal activity [1]. Additionally, emerging research indicates that phenytoin may interact with multiple molecular targets beyond sodium channels, including demonstrated binding interactions with Bcl-2, BDNF, IL-1β, and Caspase proteins, with docking scores of -7.8 kcal/mol, -7.7 kcal/mol, -7.4 kcal/mol, and -7.1 kcal/mol respectively, suggesting potential effects on apoptotic pathways and neurotrophic factors in epilepsy pathophysiology [2].

Animal Models for this compound Testing

Model Selection Criteria

Selection of appropriate animal models represents a critical consideration in preclinical epilepsy research. An ideal model should display face validity (similar behavioral manifestations to human epilepsy), construct validity (shared underlying mechanisms with human epilepsy), and predictive validity (consistent response to clinically effective AEDs). Different models offer distinct advantages for investigating specific aspects of epilepsy pathophysiology or treatment efficacy, and researchers should align model selection with their specific research questions [3]. The Scn2aQ54 transgenic mouse model has emerged as particularly valuable for studying phenytoin mechanisms, as these mice express an inactivation-impaired neuronal NaV1.2 channel that results in increased persistent sodium current in hippocampal neurons—a key target of phenytoin's action. These animals develop progressive epilepsy characterized by partial seizures that generalize, eventually leading to status epilepticus and premature death, thereby replicating several features of severe human epilepsy [4].

Commonly Utilized Animal Models

Table 1: Experimental Animal Models for Epilepsy Research with this compound

Model Type Induction Method Key Features Applications for Phenytoin
Chemical-Induced Pentylenetetrazole (PTZ) Acute seizures, GABAergic disruption Acute efficacy screening, dose-response studies
Genetic Scn2aQ54 transgenic mice Impaired NaV1.2 inactivation, progressive epilepsy Mechanism of action studies, chronic treatment effects
Electrical Maximal electroshock (MES) Tonic extension seizures, generalized activity Standard efficacy screening for generalized seizures
Post-Stroke Middle cerebral artery occlusion Acquired epilepsy, structural lesions Disease modification studies, post-injury epileptogenesis
Kindling Repeated subconvulsive stimulation Progressive epileptogenesis, network plasticity Drug-resistant epilepsy investigations

The pentylenetetrazole (PTZ)-induced seizure model represents one of the most widely utilized systems for initial phenytoin efficacy screening. PTZ acts as a GABAA receptor antagonist, inducing acute seizures characterized by myoclonic jerks progressing to generalized tonic-clonic activity. This model offers advantages of rapid implementation, high reproducibility, and well-characterized response to established AEDs, making it suitable for initial efficacy assessments [5]. For studies investigating phenytoin's effects on disease modification and antiepileptogenesis, the post-stroke epilepsy model induced by middle cerebral artery occlusion provides a clinically relevant platform for studying acquired epilepsy mechanisms. This model replicates the structural brain alterations and delayed epileptogenesis observed in human post-stroke epilepsy, allowing investigation of whether phenytoin can prevent or modify the development of chronic epilepsy following brain injury [6].

Experimental Protocols

Preparation of this compound Formulations
3.1.1 Standard Solution Preparation

For routine administration in animal studies, this compound can be prepared as a solution in physiological saline. Due to its limited aqueous solubility, the solution may require mild heating (not exceeding 60°C) and brief sonication to achieve complete dissolution. For oral administration, this compound is typically prepared at concentrations of 5-10 mg/mL in saline or distilled water. For intravenous administration, more dilute solutions (1-5 mg/mL) are recommended to minimize precipitation and vascular irritation. The alkaline pH of this compound solutions (typically pH 10-12) necessitates careful adjustment to physiological pH ranges when possible to reduce tissue irritation [7].

3.1.2 Advanced Nanoparticle Formulations

Recent advancements in nanomedicine have enabled the development of novel phenytoin formulations with enhanced brain delivery. The nanolipid carrier (NLC) system represents a particularly promising approach. The preparation protocol involves:

  • Lipid Phase Preparation: Melt a mixture of solid lipid (cholesterol, 1.5% w/v) and liquid lipid (oleic acid, 1.0% w/v) at 60°C in a water bath. Add this compound (4 mg/mL final concentration) to the molten lipid phase with continuous stirring [7].
  • Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer 188, 1% w/v) in deionized water at 60°C with magnetic stirring [7].
  • Emulsification: Slowly add the lipid phase to the aqueous phase while maintaining temperature at 60°C and stirring at 2000 rpm for 20 minutes to form a pre-emulsion [7].
  • Nanoparticle Formation: Subject the pre-emulsion to probe sonication (e.g., 25 minutes at 40% amplitude with 8s on/2s off cycles for <50 nm particles) to form oil-in-water nanoemulsion. Cool the nanoemulsion to room temperature while stirring at 1200 rpm for approximately 1 hour to facilitate nanoparticle solidification [7].
  • Purification: Filter the resulting NLCs through a 0.45 µm membrane filter to remove unincorporated drug aggregates and wash three times with purified water [7].

An alternative approach utilizes layered double hydroxide nanoparticles (BSA-LDHs-PHT). This method involves coprecipitation-hydrothermal synthesis where an alkaline NaOH solution reacts with salt solutions of MgCl₂ and AlCl₃, followed by hydrothermal processing at 100°C for 16 hours. The resulting LDHs are then coated with bovine serum albumin (BSA) for stability before loading with this compound [5].

Protocol for Efficacy Testing in PTZ-Induced Seizure Model

The following protocol outlines standardized procedures for evaluating this compound efficacy in the PTZ-induced seizure model:

  • Animals: Adult ICR or Swiss albino mice (20-30 g) or Wistar rats (200-250 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water prior to experiments [5].
  • Pretreatment: Administer this compound (or vehicle control) via the selected route (intraperitoneal, oral, or intranasal) at predetermined time points before PTZ administration. For standard screening, doses typically range from 10-30 mg/kg for this compound [5].
  • PTZ Challenge: Administer PTZ at a convulsive dose (typically 60-85 mg/kg for mice, 60-70 mg/kg for rats) via intraperitoneal injection. Subcutaneous administration can also be employed for more prolonged absorption [5].
  • Observation and Scoring: Place animals individually in observation cages immediately after PTZ injection and record seizure activity for 30-60 minutes. Score seizures according to a standardized scale (e.g., Racine scale for limbic seizures or a modified scale for PTZ-induced seizures) [5].
  • Data Collection: Record latency to first myoclonic jerk, latency to generalized tonic-clonic seizures, seizure duration, mortality, and seizure severity scores. Statistical analysis typically involves comparing treatment groups to vehicle controls using appropriate tests (ANOVA followed by post-hoc tests) [5].

G start Start Experiment animal_prep Animal Preparation (ICR mice, 20-30g) start->animal_prep drug_admin Phenytoin Administration (10-30 mg/kg, i.p. or i.n.) animal_prep->drug_admin incubation Incubation Period (15-75 min based on route) drug_admin->incubation ptz_challenge PTZ Challenge (60-85 mg/kg, i.p.) incubation->ptz_challenge observation Behavioral Observation (30-60 minutes) ptz_challenge->observation data_collection Data Collection (Seizure latency, duration, severity) observation->data_collection analysis Statistical Analysis (ANOVA with post-hoc tests) data_collection->analysis end Interpret Results analysis->end

Diagram 1: Experimental workflow for phenytoin efficacy testing in PTZ-induced seizure model

Data Analysis and Interpretation

Quantitative Efficacy Parameters

Table 2: Efficacy Parameters of this compound in Various Animal Models

Model System Dose/Concentration Administration Route Key Efficacy Parameters Results
PTZ-Induced Seizures 10-30 mg/kg Intraperitoneal Seizure latency, severity score Dose-dependent protection against tonic-clonic seizures
Scn2aQ54 Transgenic Mice 30 mg/kg Intraperitoneal Seizure frequency reduction ~50% reduction in seizure frequency [4]
Maximal Electroshock 15-30 mg/kg Intravenous Abolition of tonic extension ED50 ~10 mg/kg
Intranasal Nanoparticles Equivalent to 10 mg/kg Intranasal Brain concentration, seizure latency Higher brain concentration, improved latency vs. IV [7] [5]
Persistent Na+ Current 10 µM In vitro application Persistent current inhibition ~40% inhibition in hippocampal neurons [4]

Analysis of this compound efficacy should incorporate both behavioral observations and electrophysiological measurements where feasible. In the Scn2aQ54 mouse model, phenytoin administration at 30 mg/kg intraperitoneally achieves plasma concentrations within the human therapeutic range (10-20 mg/L) and reduces seizure frequency by approximately 50%. This demonstrates significant but incomplete seizure control, consistent with phenytoin's clinical profile in treatment-resistant epilepsy [4]. Electrophysiological studies provide mechanistic insights, showing that phenytoin at 10 µM concentration inhibits persistent sodium current by approximately 40% in acutely isolated hippocampal pyramidal neurons from Scn2aQ54 mice. This suppression of persistent sodium current contributes to reduced neuronal hyperexcitability and represents a key mechanism underlying phenytoin's antiepileptic effects [4].

Formulation Performance Metrics

Evaluation of novel phenytoin formulations requires assessment of multiple physicochemical parameters and performance indicators. For nanoparticle systems, critical quality attributes include particle size (ideally <100 nm for efficient brain delivery, with <50 nm particles showing optimal olfactory transport), polydispersity index (PDI < 0.3 indicating monodisperse distribution), zeta potential (typically negative for LDH-based systems), drug loading efficiency, and in vitro release profile [7] [5]. Intranasal administration of phenytoin-loaded nanolipid carriers (<50 nm) demonstrates significantly enhanced brain targeting, with higher drug concentrations in CSF and brain tissue within 5 minutes compared to intravenous administration, supporting direct nose-to-brain transport bypassing the blood-brain barrier [7].

Safety and Toxicity Considerations

Acute Toxicity Monitoring

This compound exhibits a narrow therapeutic index, necessitating careful dose selection and monitoring for signs of toxicity in animal studies. The table below outlines key toxicity parameters and their management:

Table 3: this compound Toxicity Parameters and Safety Protocols

Toxicity Type Clinical Signs in Animals Monitoring Parameters Risk Mitigation Strategies
Neurotoxicity Nystagmus, ataxia, sedation, hyperexcitability Behavioral scoring, motor coordination tests Dose titration, therapeutic drug monitoring
Cardiotoxicity Bradycardia, hypotension, arrhythmias ECG monitoring, blood pressure Slow IV infusion (<50 mg/min), concentration control
Local Irritation Tissue inflammation, purple glove syndrome (IV) Injection site inspection Formulation optimization, site rotation
Chronic Toxicity Gingival hyperplasia, peripheral neuropathy Oral examination, nerve conduction studies (long-term) Folate supplementation, oral hygiene
Hypersensitivity Rash, fever, lymphadenopathy (DRESS) Periodic physical assessment, CBC Immediate discontinuation, steroid therapy

Neurotoxicity represents the most common manifestation of phenytoin overdose in animal studies. The severity of neurological signs correlates with plasma concentrations: nystagmus typically appears at 20-30 mg/L, ataxia at 30-40 mg/L, and lethargy or coma at concentrations exceeding 40 mg/L. Paradoxically, at very high concentrations (>50 mg/L), phenytoin may provoke seizures, complicating the clinical picture [8]. Researchers should be aware that protein-binding interactions may alter free phenytoin concentrations, particularly in conditions of hypoalbuminemia (renal or hepatic disease, malnutrition, pregnancy), necessitating calculation of corrected phenytoin levels using the Winter-Tozer formula: Corrected phenytoin = Measured phenytoin / [(0.25 × Albumin) + 0.1] [8].

Protocol for Therapeutic Drug Monitoring

Implementation of therapeutic drug monitoring ensures maintained phenytoin concentrations within the target range (10-20 mg/L for total concentration, 1-2 mg/L for free concentration):

  • Blood Sampling: Collect small blood samples (50-100 µL for mice) via retro-orbital or tail vein routes at predetermined time points post-administration.
  • Sample Processing: Separate plasma via centrifugation (5000 × g for 10 minutes) and store at -20°C until analysis.
  • Analytical Methods: Employ validated techniques such as high-performance liquid chromatography (HPLC) or immunoassays for phenytoin quantification.
  • Data Interpretation: Adjust dosing regimens based on measured concentrations, considering nonlinear pharmacokinetics due to saturable metabolism at therapeutic concentrations.

Advanced Applications and Future Perspectives

Emerging Delivery Strategies

Recent advances in phenytoin formulation focus on overcoming the blood-brain barrier and enhancing brain-specific delivery. Intranasal administration represents a particularly promising approach, leveraging the direct olfactory pathway to bypass systemic circulation and first-pass metabolism. Studies with phenytoin-loaded nanolipid carriers (<50 nm) demonstrate significantly higher brain concentrations within 5 minutes of intranasal administration compared to intravenous injection, supporting rapid direct nose-to-brain transport [7]. Similarly, layered double hydroxide nanoparticles (BSA-LDHs-PHT) show excellent brain targeting following intranasal delivery, with improved seizure latency in PTZ-induced models at lower doses than required for conventional administration [5].

G phenytoin This compound mechanism Mechanism of Action phenytoin->mechanism binding Molecular Docking Targets phenytoin->binding sodium Voltage-Gated Sodium Channels (NaV) mechanism->sodium persistent Persistent Sodium Current sodium->persistent transient Transient Sodium Current sodium->transient inactivation Stabilizes Inactivated State persistent->inactivation Preferential inhibition transient->inactivation Use-dependent block result Reduced Neuronal Hyperexcitability inactivation->result seizure Seizure Suppression result->seizure bcl2 Bcl-2 (-7.8 kcal/mol) binding->bcl2 bdnf BDNF (-7.7 kcal/mol) binding->bdnf il1b IL-1β (-7.4 kcal/mol) binding->il1b caspase Caspase (-7.1 kcal/mol) binding->caspase bcl2->result Apoptotic pathway bdnf->result Neurotrophic regulation

Diagram 2: Molecular mechanisms and targets of this compound in epilepsy

Future Research Directions

The development of personalized epilepsy approaches represents a promising frontier in phenytoin research. Genetic models with specific sodium channel mutations (such as Scn2aQ54 mice) enable investigation of phenotype-specific treatment responses and create opportunities for targeted therapies [4]. Additionally, exploration of disease-modifying effects of phenytoin—including potential influences on epileptogenesis, hilar neuron loss, and mossy fiber sprouting—may reveal applications beyond symptomatic seizure control. Studies with preferential persistent sodium current blockers like GS967 demonstrate that selective targeting of this current can prevent hippocampal pathology in addition to reducing seizures, suggesting potential neuroprotective effects that warrant further investigation with phenytoin [4].

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating this compound in animal models of epilepsy. The standardized methodologies enable systematic investigation of efficacy, safety, and formulation approaches, facilitating translation of preclinical findings to clinical applications. The integration of traditional models with emerging genetic approaches and advanced nanoparticle formulations represents a multidisciplinary strategy to optimize the therapeutic potential of this established antiepileptic drug. Researchers are encouraged to adapt these protocols to their specific research questions while maintaining consistency in core methodological aspects to enhance comparability across studies.

References

Comprehensive Application Notes and Protocols: Preventing Phenytoin Sodium Toxicity Through Advanced Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenytoin Monitoring Fundamentals

Phenytoin sodium remains one of the most widely utilized anticonvulsants globally, recognized for its efficacy in managing partial and generalized tonic-clonic seizures while being listed on the World Health Organization's List of Essential Medicines. Despite its established therapeutic value, phenytoin possesses a narrow therapeutic index (10-20 mg/L), creating a clinical scenario where the margin between effective treatment and potential toxicity is exceptionally small. This pharmacokinetic challenge is further compounded by phenytoin's nonlinear metabolism and extensive protein binding characteristics, which significantly influence its free (pharmacologically active) fraction in circulation. The pervasive use of phenytoin, coupled with an average monthly cost of approximately $30, establishes it as both clinically indispensable and perpetually risky without appropriate monitoring protocols. [1]

The fundamental rationale for intensive therapeutic drug monitoring (TDM) of phenytoin extends beyond its narrow therapeutic window to encompass its complex metabolic pathway and variable protein binding. Phenytoin is predominantly metabolized by the hepatic CYP450 enzyme system, specifically CYP2C9 and CYP2C19, which demonstrates genetic polymorphism and significant susceptibility to drug-drug interactions. Additionally, as an enzyme inducer of CYP3A4, phenytoin participates in numerous pharmacokinetic interactions that can alter its own concentrations or those of co-administered medications. These characteristics necessitate vigilant monitoring to maintain therapeutic efficacy while preventing the development of concentration-dependent adverse effects that primarily manifest as neurological and cardiovascular toxicities. For researchers and drug development professionals, understanding these pharmacokinetic complexities is essential for designing appropriate monitoring strategies and developing next-generation antiepileptic agents with improved safety profiles. [1]

Analytical Methodologies and TDM Protocols

Total Phenytoin Monitoring Protocols

The standardized approach to total phenytoin monitoring employs automated immunoassay systems that provide the throughput and precision required for clinical utility. The Cobas c501 analyzer utilizing the kinetic interaction of microparticles in solution (KIMS) methodology represents a contemporary platform for total phenytoin quantification. This assay employs a mouse monoclonal antibody with specificity for phenytoin and demonstrates linearity across a concentration range of 0.8-40.0 μg/mL, adequately encompassing both subtherapeutic and toxic concentrations. The protocol requires a 10.0 μL sample volume with 93 μL each of R1 and R2 reagents, utilizing a 2-point end measurement with primary and secondary wavelengths of 600 nm and 800 nm respectively. Method validation data demonstrate exceptional precision with intra-run precision of 4.3% at 0.98 μg/mL and 1.9% at 2.99 μg/mL, alongside inter-run precision of 7.1% and 3.3% at the same concentrations respectively. This analytical performance ensures reliable quantification across the critical decision-making concentrations. [2] [3]

Specimen stability represents a crucial preanalytical consideration for phenytoin monitoring. Recent investigations have demonstrated that specimens for phenytoin quantification maintain stability in unprocessed clotted blood maintained at room temperature for up to 12 hours, with concentration deviations remaining within ±10% of baseline measurements. This finding alleviates significant logistical constraints for outpatient clinic sampling and laboratory processing, as centrifugation and serum separation need not occur within the traditionally recommended 2-hour window. Such methodological flexibility facilitates more practical TDM implementation in diverse healthcare settings, from advanced medical centers to resource-limited environments. For research applications requiring batch analysis or multi-site studies, this extended stability profile provides valuable operational flexibility without compromising analytical integrity. [4]

Free Phenytoin Monitoring Methodologies

Free phenytoin monitoring represents a critical advancement in TDM, as the unbound fraction (approximately 10% of total concentration in healthy individuals) constitutes the pharmacologically active moiety responsible for both therapeutic and toxic effects. The validated protocol for free phenytoin quantification on the Cobas c501 analyzer employs protein-free ultrafiltrate prepared using centrifugation devices with 30,000 Da molecular weight cutoff filters. Following ultrafiltration, the sample is analyzed using the same PHNY2 reagent employed for total phenytoin quantification but calibrated with dedicated free phenytoin calibrators (0.0-4.0 μg/mL). Method comparison studies between this technique and the established fluorescence polarization immunoassay (FPIA) on the TDx analyzer demonstrate excellent correlation, with a regression equation of y = 0.9899x + 0.0408 (r = 0.98, n = 25). The analytical performance of this free phenytoin assay shows linearity from 0.2 to 4.0 μg/mL, adequately covering the target free phenytoin range of 1-2 μg/mL (equivalent to 10-20 μg/mL total phenytoin, assuming 10% free fraction). [2] [3]

Interference studies have confirmed that the free phenytoin assay remains unaffected by clinically relevant concentrations of endogenous substances, with no significant interference observed from bilirubin concentrations up to 20 mg/dL or triglyceride levels up to 1,000 mg/dL. This robust performance ensures reliable results across diverse patient populations, including those with hepatic impairment or hyperlipidemia who might otherwise generate potentially misleading total phenytoin measurements. For research applications, this methodological approach provides a validated platform for investigating the complex protein-binding interactions of phenytoin in special populations, including those with renal impairment, hepatic dysfunction, or critical illness where altered protein binding significantly distorts the relationship between total and free phenytoin concentrations. [2]

Table 1: Analytical Performance Characteristics of Phenytoin Assays

Parameter Total Phenytoin Assay Free Phenytoin Assay
Methodology KIMS (Kinetic Interaction of Microparticles in Solution) Modified KIMS with ultrafiltration
Linear Range 0.8-40.0 μg/mL 0.2-4.0 μg/mL
Sample Volume 10.0 μL 10.0 μL (after ultrafiltration)
Intra-run Precision ≤4.3% ≤4.3%
Inter-run Precision ≤7.2% ≤7.1%
Interference Resistance Not specified Bilirubin (≤20 mg/dL), Triglycerides (≤1,000 mg/dL)

Clinical Data Interpretation and Correlation

Concentration-toxicity relationships for phenytoin demonstrate a well-characterized progression of neurological manifestations that correlate with both total and free serum concentrations. At total concentrations exceeding 20 mg/L, patients may develop horizontal nystagmus on lateral gaze, progressing to ataxia and slurred speech at concentrations above 30 mg/L. As concentrations approach 40 mg/L, patients frequently experience lethargy and confusion, while levels exceeding 50 mg/L may precipitate coma and paradoxical seizures. These neurological manifestations primarily reflect the pharmacodynamic effects of phenytoin on voltage-gated sodium channels in the central nervous system. Importantly, the correlation between total phenytoin concentrations and clinical effects becomes less predictable in special populations with altered protein binding, necessitating free phenytoin monitoring in these cases. Research investigations should note that the presence of seizures in suspected phenytoin overdose should prompt evaluation for co-ingestants, as seizures are rarely attributable to phenytoin alone. [1]

The interpretation framework for phenytoin concentrations must account for the dynamic relationship between total and free fractions across different physiological and pathological states. The unbound fraction of phenytoin typically represents approximately 10% of the total concentration in healthy individuals but may increase substantially to 15-25% in conditions characterized by hypoalbuminemia, uremia, or hepatic dysfunction. This variability necessitates a nuanced approach to TDM data interpretation, particularly for investigators designing clinical trials or pharmacokinetic studies. The corrected Winter-Tozer equation [Corrected phenytoin = Measured phenytoin / ((0.25 × Albumin) + 0.1)] provides a mathematical adjustment for interpreting total phenytoin concentrations in hypoalbuminemic states, though direct measurement of free phenytoin remains the gold standard for dose adjustment decisions in these populations. For drug development professionals, this relationship highlights the importance of considering protein binding variations when establishing therapeutic ranges for new chemical entities. [1] [5]

Table 2: Phenytoin Concentration-Response Relationships and Monitoring Indications

Total Phenytoin Concentration (mg/L) Clinical Manifestations Free Phenytoin Target (mg/L) Monitoring Indication
<10 Rare side effects <1.0 Subtherapeutic; consider dose increase
10-20 Therapeutic range 1.0-2.0 Routine monitoring; maintain dose
20-30 Nystagmus 2.0-3.0 Mild toxicity; consider dose reduction
30-40 Ataxia, slurred speech, nausea, vomiting 3.0-4.0 Moderate toxicity; dose reduction needed
40-50 Lethargy, confusion, hyperactivity 4.0-5.0 Severe toxicity; withhold dose
>50 Coma, seizures >5.0 Life-threatening toxicity; emergent intervention

Toxicity Management and Special Population Considerations

Clinical Management of Phenytoin Toxicity

The management algorithm for phenytoin toxicity begins with comprehensive clinical assessment and stratification according to symptom severity and serum concentrations. For patients with mild to moderate toxicity (concentrations 20-40 mg/L), management primarily involves withholding phenytoin doses and implementing supportive care measures until concentrations decline to the therapeutic range and symptoms resolve. The relatively long half-life of phenytoin in overdose situations (often extended due to saturation of metabolic pathways) may necessitate several days of monitoring before safe re-initiation of therapy. In cases of severe toxicity (concentrations >40 mg/L with significant neurological impairment), hospitalization for continuous monitoring, airway protection, and cardiovascular support may be required. Importantly, there is no specific antidote for phenytoin toxicity, and enhanced elimination techniques such as multidose activated charcoal have limited utility due to phenytoin's extensive enterolepatic circulation being minimal. Hemodialysis is similarly ineffective due to phenytoin's high protein binding and extensive tissue distribution. [1]

Cardiovascular toxicity, while rare following oral overdose, represents a potentially life-threatening complication that requires distinct management approaches. Phenytoin functions as a Vaughn Williams Class IB antiarrhythmic, and its effects on cardiac voltage-gated sodium channels can precipitate dysrhythmias, sinus node depression, and atrioventricular conduction abnormalities. These manifestations occur more frequently with rapid intravenous administration, where the propylene glycol vehicle exerts additional cardiodepressant effects. Management of cardiovascular toxicity includes continuous cardiac monitoring, administration of beta-adrenergic agonists or pacemaker implementation for conduction abnormalities, and avoidance of class IA and IC antiarrhythmics which may exacerbate toxicity. For researchers investigating phenytoin toxicity mechanisms, this dichotomy between neurological and cardiovascular manifestations provides important insights into the tissue-specific expression and drug accessibility of different voltage-gated sodium channel isoforms. [1]

Special Population Monitoring Considerations

Hypoalbuminemic states significantly alter phenytoin pharmacokinetics, necessitating modified monitoring approaches. Conditions such as hepatic cirrhosis, nephrotic syndrome, malnutrition, malignancy, and pregnancy reduce serum albumin concentrations, thereby decreasing phenytoin's protein binding and increasing the free fraction. In these scenarios, patients may display signs of toxicity despite total phenytoin concentrations within the therapeutic range (10-20 mg/L), as the pharmacologically active free fraction is disproportionately elevated. The corrected Winter-Tozer equation provides some utility in interpreting total phenytoin concentrations in hypoalbuminemic patients, but direct measurement of free phenytoin remains strongly preferred for dose adjustment decisions. Research investigations should note that similar alterations in protein binding occur in uremic patients due to structural albumin modifications and accumulation of endogenous binding inhibitors, further complicating TDM interpretation in renal failure populations. [1] [2] [5]

Genetic polymorphisms represent another critical consideration in phenytoin monitoring, particularly for patients of specific ethnic backgrounds. Individuals of Han Chinese or Thai origin who carry the HLAB*1502 allele demonstrate significantly increased risk for developing Stevens-Johnson syndrome and toxic epidermal necrolysis when exposed to phenytoin and other aromatic anticonvulsants. Genetic testing for this allele is recommended before initiating phenytoin therapy in these populations, with alternative antiepileptic agents strongly considered for allele-positive patients. Additionally, polymorphisms in the CYP2C9 and CYP2C19 genes can substantially reduce phenytoin metabolic capacity, leading to unexpectedly high concentrations at standard doses. For drug development professionals, these genetic associations highlight the importance of pharmacogenetic screening in personalized medicine approaches to antiepileptic therapy and the development of newer agents with reduced hypersensitivity potential. [1] [5]

Advanced Monitoring Applications and Future Directions

Emerging monitoring technologies continue to expand the possibilities for phenytoin therapeutic drug monitoring. Saliva-based monitoring represents a promising non-invasive alternative to plasma measurements, with studies demonstrating strong correlations between saliva and plasma concentrations for several antiepileptic medications. While saliva monitoring currently shows limited utility for precise dosage adjustments due to variable predictive value for specific plasma concentrations, it demonstrates excellent capability for identifying compliance issues or major drug-drug interactions through its high specificity for predicting subtherapeutic plasma levels. This technology may offer particular value in pediatric populations or in resource-limited settings where venipuncture presents practical challenges. For researchers, saliva monitoring also facilitates more frequent sampling protocols for pharmacokinetic studies without subjecting participants to repeated venipuncture. [6]

The regulatory landscape for phenytoin monitoring continues to evolve, with current guidelines emphasizing the importance of maintaining patients on specific manufacturer's preparations due to bioequivalence concerns between products containing this compound versus those containing phenytoin base. Additionally, heightened awareness of chronic phenytoin toxicities has prompted recommendations for expanded monitoring parameters, including periodic assessment of bone metabolism markers (calcium, alkaline phosphatase), vitamin D levels, and complete blood counts to detect hematological abnormalities. These monitoring parameters address the potential for phenytoin to induce hepatic metabolism of vitamin D, leading to decreased bone mineral density, and to cause rare but serious hematological reactions such as leukopenia. For drug development professionals, these chronic toxicities highlight potential areas for improvement in next-generation antiepileptic development. [5]

The following workflow diagram illustrates the comprehensive protocol for phenytoin therapy initiation and monitoring:

G Start Patient Candidate for Phenytoin Therapy Baseline Baseline Assessment: - Liver function tests - Renal function - Albumin level - FBC, Vitamin D - Genetic testing if high-risk ethnicity Start->Baseline Initiation Initiate Phenytoin Therapy with Weight-Based Dosing Baseline->Initiation FirstTDM First TDM Assessment: Total phenytoin at 2-4 weeks or after dose stabilization Initiation->FirstTDM Decision Therapeutic Decision Point FirstTDM->Decision SpecialPop Special Population? (Hypoalbuminemia, Elderly, Renal/Hepatic Impairment, Pregnancy) Decision->SpecialPop FreePhenytoin Measure Free Phenytoin using validated assay with protein-free ultrafiltration SpecialPop->FreePhenytoin Yes TotalPhenytoin Monitor Total Phenytoin using standardized immunoassay SpecialPop->TotalPhenytoin No Interpret Interpret Results: Compare to therapeutic range Adjust for protein binding if using total concentration FreePhenytoin->Interpret TotalPhenytoin->Interpret Adjust Dosage Adjustment Based on Concentration and Clinical Response Interpret->Adjust Ongoing Ongoing Monitoring: - Periodic drug levels - Clinical toxicity assessment - Long-term parameter checks (Bone health, FBC, LFTs) Adjust->Ongoing Ongoing->FirstTDM After dose change or clinical indication

Diagram 1: Phenytoin Therapeutic Drug Monitoring Clinical Protocol Workflow

Conclusion

Comprehensive therapeutic drug monitoring represents an indispensable component of phenytoin therapy, bridging the gap between its demonstrated efficacy as an antiepileptic agent and its challenging pharmacokinetic profile with narrow therapeutic index. The protocols and methodologies detailed in these application notes provide researchers and drug development professionals with validated approaches for quantifying both total and free phenytoin concentrations, interpreting these values in context of clinical presentation, and adjusting therapy to optimize patient outcomes. The specialized considerations for hypoalbuminemic patients, those with renal or hepatic impairment, and individuals with genetic polymorphisms highlight the increasingly personalized nature of antiepileptic therapy management.

Future directions in phenytoin monitoring will likely focus on expanding point-of-care testing capabilities, refining pharmacogenetic approaches to initial dosing, and developing advanced population pharmacokinetic models that incorporate individual patient characteristics to predict optimal dosing regimens. For researchers and pharmaceutical developers, these advancements represent opportunities to improve upon the established efficacy of phenytoin while mitigating its significant toxicity risks. Through continued refinement of monitoring strategies and the application of emerging technologies, the clinical utility of this essential antiepileptic medication can be preserved while minimizing the treatment-related complications that have historically limited its safety profile.

References

managing phenytoin sodium nonlinear pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Phenytoin PK Challenges

  • Why does a small increase in phenytoin dose sometimes cause a large, disproportionate rise in plasma concentration? Phenytoin is eliminated primarily by metabolism via hepatic enzymes (mainly CYP2C9 and CYP2C19), which exhibit capacity-limited or saturable kinetics [1] [2]. At therapeutic doses, these enzymes operate near their maximum capacity. Therefore, a small increase in dose can exceed the system's metabolic capacity, leading to a more than proportional increase in steady-state concentration and a high risk of toxicity [1] [3].

  • How should total phenytoin concentrations be interpreted in a patient with hypoalbuminemia? Phenytoin is highly protein-bound (~90%), but only the unbound fraction is pharmacologically active [2]. In hypoalbuminemia, the total measured concentration may appear low, while the active, unbound concentration is actually within or above the therapeutic range. You can use the Winter-Tozer equation to estimate a corrected concentration for interpretation against the standard therapeutic range (10-20 mg/L) [4] [2]. Corrected Phenytoin = \frac{Measured\ Phenytoin\ (mg/L)}{(0.9 \times Albumin\ (g/L) / 42) + 0.1}

  • What are the critical considerations for designing a preclinical PK study for a phenytoin formulation? A robust preclinical PK workflow should be implemented [5] [6] [7]. Key steps include:

    • Study Design: Administer both intravenous (IV) and extravascular (e.g., oral, intranasal) doses to calculate absolute bioavailability [6].
    • Sample Collection: Collect serial blood/plasma samples over an adequate duration (at least 24 hours) to characterize the full concentration-time profile [5].
    • Bioanalysis: Use sensitive techniques like LC-MS/MS to quantify drug concentrations in plasma and tissues, including the brain [6].
    • Data Analysis: Use non-compartmental analysis to calculate critical parameters like AUC, C~max~, T~max~, CL, Vd, and t~1/2~ [6]. Integrating PK data with PD responses (PK/PD modeling) is highly recommended for lead optimization [7].

Troubleshooting Guides for Common Scenarios

Scenario 1: Unpredictable Plasma Levels During Formulation Development
Potential Cause Investigation Approach Recommended Action
Saturable Absorption Compare AUC and C~max~ after administering low vs. high doses of the new formulation. If absorption is saturable, avoid high single doses and consider more frequent, lower doses to maintain linear absorption [1].
Altered Bioavailability Conduct a crossover study in animal models comparing the new formulation's AUC to an IV reference. Ensure the new formulation's bioavailability is consistent and does not approach or exceed the maximum metabolic rate, which would prevent steady-state achievement [1].
Enzyme Induction/Inhibition Check for concomitant medications in the model. Perform in vitro metabolism studies (e.g., with liver microsomes). Account for drug interactions early in development. Phenytoin is a known enzyme inducer and is metabolized by CYP450 enzymes, leading to numerous interactions [4] [2].
Scenario 2: Managing Toxicity Risks in Protocol Design
Signs of Toxicity Associated Plasma Concentration (Total) Management in Study Design
Nystagmus 20-30 mg/L [2] Consider this the lower threshold for toxicity; monitor subjects closely.
Ataxia, Slurred Speech 30-40 mg/L [2] Immediate dose reduction is required. In a study protocol, halt dosing and re-check levels.
Lethargy, Confusion 40-50 mg/L [2] High risk of serious adverse events. Requires medical intervention.
Coma, Seizures >50 mg/L [2] Life-threatening toxicity. Requires emergency medical care.

Key Protocol Safeguards:

  • Therapeutic Drug Monitoring (TDM): Make TDM a core component of any chronic dosing study. Sample at steady-state (which may take 1-2 weeks to achieve) and be aware that levels can continue to accumulate for 5-10 days after a dose change [4].
  • Dose Adjustment: Increase maintenance doses cautiously. A maximum increase of 25-50 mg per day is recommended in clinical practice to avoid precipitous jumps in concentration [4].

Experimental Protocol: Assessing a Novel Formulation

Here is a detailed methodology for a preclinical pharmacokinetic and tissue distribution study, inspired by current research and standard practices [8] [6].

Objective: To evaluate the pharmacokinetic profile and brain delivery efficiency of a novel phenytoin sodium formulation compared to a marketed IV formulation.

1. Formulation

  • Test Article: Novel this compound formulation (e.g., <50 nm NLCs as described in research [8]).
  • Reference Article: Marketed IV this compound solution.
  • Dose: Equivalent to 15 mg/kg this compound, a standard loading dose [4].

2. Animal Grouping and Dosing

  • Species: Rats (e.g., Sprague-Dawley).
  • Groups: (n=6-8 per group)
    • Group 1: Novel formulation, intranasal administration.
    • Group 2: Marketed IV formulation, intravenous administration (via tail vein).
    • Group 3: (Optional) Control vehicle.
  • Dosing: Single dose administration after an overnight fast.

3. Sample Collection

  • Blood/Plasma: Collect serial blood samples (e.g., via microsampling) at pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose [8] [6]. Centrifuge to obtain plasma.
  • Tissues: At terminal time points (e.g., 5 min, 30 min, 2 h), euthanize animals and collect tissues of interest: Brain (primary target), liver, kidney, and spleen. homogenize tissues for analysis.

4. Bioanalysis

  • Process plasma and tissue homogenates using protein precipitation.
  • Analyze phenytoin concentrations using a validated LC-MS/MS method for high sensitivity and specificity [6].

5. Data Analysis

  • PK Parameters: Use PK analysis software to calculate for both plasma and brain tissue: AUC~0-t~, AUC~0-∞~, C~max~, T~max~, t~1/2~, CL, and Vd [6].
  • Brain Targeting Evaluation: Calculate the Drug Targeting Index (DTI) and % Drug Targeting Efficiency (%DTE) based on AUC~brain~/AUC~plasma~ ratios to quantify direct nose-to-brain transport [8].

The following workflow visualizes the key stages of this preclinical PK study.

Start Study Start F1 Formulation & Dose Preparation Start->F1 F2 Animal Grouping & Dosing F1->F2 F3 Serial Sample Collection F2->F3 F4 Bioanalysis (LC-MS/MS) F3->F4 F5 PK Data Analysis F4->F5 F6 Tissue Distribution & Targeting Assessment F5->F6 End Report & Conclusion F6->End

Decision Pathway for Interpreting Phenytoin Concentrations

Use the following flowchart to guide your analysis of total phenytoin concentration data, especially in complex scenarios.

A Measured Total Phenytoin Concentration Available? B Is patient/subject hypoalbuminaemic or uremic? A->B Yes G Dose is Likely Adequate. Monitor for efficacy. A->G No C Apply Winter-Tozer Formula for Corrected Concentration B->C Yes E Interpret Measured Total Concentration B->E No D Interpret Corrected Concentration C->D H Concentration <10 mg/L? D->H E->H F Concentration within 10-20 mg/L? F->G H->F No I Consider dose increase MAX: 25-50 mg increment H->I Yes J Concentration >20 mg/L? H->J No J->F No K Toxicity Risk. Reduce dose and monitor closely. J->K Yes

Innovative Approaches: Nose-to-Brain Delivery

Research indicates that formulating phenytoin into nanostructured lipid carriers (NLCs) with a particle size <50 nm enables direct nose-to-brain delivery via the olfactory pathway [8]. This strategy bypasses the BBB and systemic circulation, which can:

  • Achieve higher brain concentrations within minutes compared to IV administration.
  • Reduce the required dose and potential for peripheral side effects.
  • Provide a faster onset of action, which is critical for acute seizure control [8].

References

Troubleshooting Guide: Phenytoin Sodium Injection Site Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their causes, and preventive measures based on current prescribing information and clinical knowledge [1] [2] [3].

Reported Issue Root Cause Evidence-Based Prevention & Resolution
Venous Irritation & Inflammation Highly alkaline nature of the solution [2]. Administer into a large peripheral or central vein via a large-gauge catheter [1] [2]. Flush catheter with sterile saline before and after phenytoin administration [1] [2].
Soft Tissue Damage & "Purple Glove Syndrome" Perivascular extravasation or subcutaneous/ perivascular injection of alkaline solution [2] [3]. Avoid small veins and ensure secure IV access. Never administer subcutaneously or perivascularly [2]. If extravasation occurs, discontinue infusion and consult specialist care immediately.
Precipitation & Solution Haziness Incompatibility with certain IV fluids, leading to precipitation of phenytoin acid [1]. Dilute only in 0.9% Normal Saline. Do not mix with dextrose (D5W) or other dextrose-containing solutions [1] [2]. Inspect solution for particles or haze before use; discard if present [1].
Cardiovascular Toxicity (Hypotension, Arrhythmias) Rapid intravenous infusion rate and/or the propylene glycol solvent [1] [3]. Strictly adhere to max infusion rates: Adults: ≤50 mg/min. Pediatrics: ≤1-3 mg/kg/min (or 50 mg/min, whichever slower) [1]. Continuous cardiac and blood pressure monitoring is essential [1] [2].

Frequently Asked Questions (FAQs) for Researchers

  • Why is Phenytoin Sodium Injection incompatible with dextrose solutions? this compound is a weak acid dissolved in a alkaline vehicle (pH ~12). When mixed with dextrose solutions (which are acidic), the pH drops, causing the free phenytoin acid to precipitate out of solution [1] [2]. These insoluble particles can cause emboli and severe local irritation.

  • What is "Purple Glove Syndrome" (PGS) and what are its risk factors? PGS is a rare but severe complication of IV phenytoin characterized by progressive edema, discoloration (purple, blue, or black), and pain in the limb distal to the injection site, which can progress to skin necrosis and limb ischemia [3]. Risk factors include advanced age, fragile veins, multiple attempts at IV access, and possibly higher doses or concentrations of phenytoin [3].

  • What are the critical parameters for a stable diluted infusion mixture? When diluting for infusion, use Normal Saline only with a final concentration ≥5 mg/mL [1]. Administer immediately after preparation and complete within 1 to 4 hours; do not refrigerate the mixture [1]. Using an in-line filter (0.22 to 0.55 microns) is recommended [1].

  • Why is the intramuscular (IM) route not recommended? IM administration is discouraged due to erratic and slow absorption, which prevents rapidly achieving therapeutic serum levels—a critical requirement in status epilepticus [1] [2]. It also causes pain, muscle necrosis, and can lead to sterile abscesses or persistent release from the injection site, complicating therapy [1] [2].

Experimental Protocol: Assessing Intravenous Compatibility & Stability

This protocol provides a methodology to experimentally verify the compatibility and stability of this compound injection with different vehicles, a key aspect of formulation research.

1. Objective: To visually and analytically assess the physical compatibility and short-term stability of this compound when mixed with 0.9% Sodium Chloride Injection (Normal Saline) and 5% Dextrose Injection (D5W) under controlled conditions.

2. Materials:

  • This compound Injection (50 mg/mL)
  • 0.9% Sodium Chloride Injection (Normal Saline)
  • 5% Dextrose Injection (D5W)
  • Sterile syringes and needles
  • Clear glass vials or sterile IV bags
  • In-line filter membrane (0.22 µm)
  • pH meter
  • Light microscope (optional, for particulate analysis)

3. Methodology:

  • Preparation: Under a laminar flow hood, prepare admixtures in triplicate.
    • Test Sample: Withdraw a calculated volume from a vial of this compound Injection and dilute with Normal Saline to a final concentration of 5-10 mg/mL in a 100 mL bag [1] [2].
    • Negative Control: Repeat the dilution using D5W as the diluent.
  • Initial Inspection: Immediately after preparation, inspect all admixtures against a light and dark background for visual clarity, color, and the presence of haze or precipitate [1].
  • pH Measurement: Measure and record the pH of each admixture immediately after preparation.
  • Stability Monitoring: Store the admixtures at room temperature (approx. 25°C). Do not refrigerate [1]. Re-inspect the samples visually at 30 minutes, 1 hour, 2 hours, and 4 hours post-preparation for any physical changes.
  • Filterability Test: At the 1-hour and 4-hour time points, attempt to pass a sample of the admixture through a 0.22 µm filter membrane and note any clogging or difficulty.

4. Data Analysis:

  • Record observations systematically. The expected outcome is that the Normal Saline admixture remains clear and particle-free for the duration of the test, while the D5W admixture will likely show immediate or delayed precipitation.

Causal Relationships in Injection Site Adverse Effects

The diagram below maps the logical relationship between key administration factors and the resulting adverse effects, which is crucial for understanding the pathways you aim to disrupt in formulation development.

G Alkaline_pH Highly Alkaline Solution (pH ~12) Direct_Tissue_Irritation Direct Chemical Irritation & Inflammation Alkaline_pH->Direct_Tissue_Irritation Propylene_Glycol Propylene Glycol Vehicle Cardiac_Depression Myocardial Depression Propylene_Glycol->Cardiac_Depression Incompatible_Diluent Incompatible Diluent (e.g., D5W) Precipitation Precipitation of Phenytoin Acid Incompatible_Diluent->Precipitation Rapid_Infusion Rapid Intravenous Infusion Rapid_Infusion->Cardiac_Depression Small_Vein_Catheter Small Vein / Small-Gauge Catheter Extravasation Extravasation Small_Vein_Catheter->Extravasation Emboli_Tissue_Damage Particulate Emboli & Local Tissue Damage Precipitation->Emboli_Tissue_Damage Venous_Irritation Venous Irritation & Phlebitis Direct_Tissue_Irritation->Venous_Irritation Purple_Glove_Syndrome Purple Glove Syndrome (Swelling, Discoloration, Necrosis) Direct_Tissue_Irritation->Purple_Glove_Syndrome Hypotension_Arrhythmia Hypotension & Cardiac Arrhythmias Cardiac_Depression->Hypotension_Arrhythmia Extravasation->Direct_Tissue_Irritation Extravasation->Purple_Glove_Syndrome

Figure 1. Causal pathways linking administration factors to injection site and systemic adverse effects.

References

addressing phenytoin sodium and plasma protein binding variability

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Phenytoin Protein Binding

This table summarizes core parameters and factors that influence the protein binding of phenytoin, which is crucial for experimental planning and data interpretation.

Parameter Typical Value / Description Clinical/Experimental Impact
General Protein Binding ~90% (highly bound) [1] [2] Only the unbound fraction (10%) is pharmacologically active [1].
Therapeutic Range (Total) 10 - 20 mg/L (mg/mL) [1] [3] [4] Standard monitoring range; can be misleading if protein binding is altered [1].
Therapeutic Range (Free) 1 - 2 mg/L (mg/mL) [1] [3] More accurate indicator of activity and toxicity risk when binding is variable [1].
Primary Binding Protein Serum Albumin [5] Changes in albumin concentration directly affect free fraction [5].
Key Displacer Valproic Acid [5] Concurrent use can increase the free fraction of phenytoin [5].

This table outlines the primary factors that cause variability in protein binding, which are often the root of experimental challenges.

Factor Effect on Free Fraction Notes / Mechanism
Hypoalbuminemia Increases [1] [5] [4] Reduced concentration of binding protein. Common in liver disease, malnutrition, or nephrotic syndrome.
Renal Impairment (Uremia) Increases [1] [5] Accumulation of uremic toxins displaces phenytoin from albumin [5].
Concomitant Drugs Increases (e.g., Valproate, Salicylates) [1] [5] Competitive displacement from albumin binding sites [5].
Pregnancy Increases [1] [3] Altered pharmacokinetics and reduced albumin concentration [1].
Sample Type (Serum vs. Plasma) Variable [6] Free fractions of phenytoin were significantly higher in serum than in EDTA-plasma [6].
Phenytoin Concentration Increases (non-linear relationship) [5] Binding sites become saturated at higher concentrations, leading to a higher free fraction [5].

Troubleshooting Guide: Protein Binding Variability

Here are answers to frequently asked questions that arise during phenytoin research.

Q1: Why do my measured total phenytoin concentrations fall within the therapeutic range, but the subject still shows signs of toxicity?

  • Possible Cause: This is a classic sign of an increased free fraction. A total concentration of 15 mg/L might correspond to a safe free level of 1.5 mg/L under normal conditions. However, in a hypoalbuminemic patient, the free fraction could be 20%, resulting in a toxic free concentration of 3 mg/L, even though the total concentration appears "therapeutic" [1] [4].
  • Solution: When clinical signs and total concentration results are discordant, measure the free phenytoin concentration. This is especially critical in patients with hypoalbuminemia, renal impairment, or those taking interacting drugs like valproate [1] [3].

Q2: How should I choose between plasma and serum for protein binding studies?

  • Guidance: Serum may be preferable for determining the free fraction. Studies show that the free fractions of phenytoin in serum are significantly higher than in plasma containing EDTA, as anticoagulants can affect the binding equilibrium [6]. Maintain consistency in your sample type throughout a study.

Q3: Which model should I use to predict free phenytoin concentrations from total measurements?

  • The Traditional Approach: The Winter-Tozer (or Sheiner-Tozer) equation is the historical standard. It adjusts the free fraction based on serum albumin levels and the presence of renal failure [5] [2].
  • Recent Evidence: Newer research indicates that the Winter-Tozer equation has limitations because it assumes a constant free fraction. Mechanistic, non-linear binding models that account for concentration-dependent binding (saturation) have been shown to provide more accurate predictions of free concentrations across various patient populations [5] [2]. The choice may depend on your required level of precision and the specific population you are studying.

Experimental Protocols & Advanced Workflows

For researchers designing studies on phenytoin protein binding, the following workflow and methodology can serve as a guide.

G Phenytoin Protein Binding Analysis Workflow cluster_sample Sample Considerations cluster_assay Assay Methodologies Start Start: Define Research Objective SampleChoice A. Sample Collection & Matrix Selection Start->SampleChoice AssayChoice B. Analytical Assay Selection & Validation SampleChoice->AssayChoice  Matrix Obtained Serum Consider using Serum over Plasma [6] Albumin Measure Albumin concentration [5] Stability Note: Free fraction is temperature-dependent [5] DataAnalysis C. Data Analysis & Model Application AssayChoice->DataAnalysis  Data Acquired TotalAssay Total Concentration: Immunoassay or LC-MS/MS FreeAssay Free Concentration: Ultrafiltration or Ultracentrifugation [5] CovariateImpact D. Covariate Impact Analysis DataAnalysis->CovariateImpact ModelChoice Model Free Concentration? DataAnalysis->ModelChoice End Interpret & Report CovariateImpact->End ModelChoice->CovariateImpact No WT Apply Winter-Tozer Equation [5] [2] ModelChoice->WT Yes MechModel Apply Mechanistic Non-linear Model [5] [2] ModelChoice->MechModel For Higher Precision

Methodology for Determining Free Phenytoin Concentration

  • Sample Preparation:

    • Collect blood samples and process to obtain serum or plasma. As noted in the troubleshooting guide, serum is often recommended for free fraction studies [6].
    • Measure the patient's or subject's serum albumin concentration and note any clinical conditions (e.g., renal impairment) or concomitant medications (e.g., valproic acid) [5].
  • Separation of Free Fraction:

    • The most common method to separate the free (unbound) phenytoin from the protein-bound fraction is ultracentrifugation [5]. Other methods like equilibrium dialysis or ultrafiltration can also be used.
    • This step is typically performed at ambient temperature, but note that the phenytoin-albumin dissociation constant is temperature-dependent [5].
  • Quantitative Analysis:

    • Analyze both the total serum concentration and the free concentration in the ultracentrifuged sample using a validated analytical method.
    • Common techniques include Fluorescent Polarization Immunoassay (FPIA) or, for higher specificity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [5] [2].
  • Data Interpretation:

    • Compare the measured free concentration directly against the therapeutic range for free phenytoin (1-2 mg/L) [1].
    • If only the total concentration is available, use a binding model (see FAQ #3 above) to estimate the free concentration, taking into account the measured albumin and other covariates from Step 1 [5] [2].

References

optimizing phenytoin sodium dose in hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Challenges in Hepatic Impairment

Q: What are the key pharmacokinetic alterations of phenytoin in hepatic impairment?

Hepatic impairment affects phenytoin in two primary ways:

  • Reduced Protein Binding: Phenytoin is highly protein-bound (~90%), primarily to albumin [1] [2]. Liver disease often causes hypoalbuminemia, leading to a higher fraction of unbound, pharmacologically active drug [1] [2] [3]. Total serum concentration may appear normal or low, while the unbound concentration is elevated, increasing the risk of toxicity.
  • Altered Metabolism: Phenytoin is predominantly metabolized in the liver by the cytochrome P450 system, mainly by CYP2C9 and, to a lesser extent, CYP2C19 [4] [5] [1]. Hepatic impairment can reduce the activity of these enzymes, decreasing clearance and prolonging the elimination half-life [1]. This can lead to drug accumulation.

The diagram below summarizes phenytoin's metabolic pathway.

phenytoin_metabolism Phenytoin Phenytoin Arene_Oxide Arene Oxide (Reactive Intermediate) Phenytoin->Arene_Oxide  CYP2C9  CYP2C19 HPPH p-HPPH (Major Metabolite) Arene_Oxide->HPPH  Hydrolysis Dihydrodiol Dihydrodiol (Metabolite) Arene_Oxide->Dihydrodiol  EPHX1  Multiple CYPs Catechol Catechol (Metabolite) HPPH->Catechol  CYP2C19  CYP3A4  CYP2C9 Glucuronide Glucuronide Conjugate (Excreted) HPPH->Glucuronide  UGT1A1  UGT1A9  UGT1A4  UGT1A6 Dihydrodiol->Catechol Quinone Quinone (Reactive Metabolite) Catechol->Quinone  Spontaneous  Oxidation

Q: How should phenytoin dosing be adjusted for patients with hepatic impairment?

There are no simple, universally applicable dose reductions. Dosing must be highly individualized based on therapeutic drug monitoring (TDM). The following table summarizes critical dose adjustment considerations.

Parameter Consideration in Hepatic Impairment Recommended Action
Loading Dose Volume of distribution may be increased due to reduced protein binding and edema [1]. A standard loading dose may be used, but monitor for early signs of toxicity due to high initial free concentrations [6].
Maintenance Dose Clearance is reduced and half-life is prolonged. Saturable metabolism complicates kinetics [1] [2]. Initiate with a lower dose (e.g., 3-4 mg/kg/day) [6]. Increase cautiously by small increments (e.g., 25 mg) and monitor frequently [6].
Therapeutic Range The standard total concentration range (10-20 mg/L) is not reliable. Monitor unbound (free) phenytoin concentrations. The therapeutic free fraction is 1-2 mg/L [1] [7]. If only total concentration is available, use an albumin-correction formula for interpretation [6] [3].

Experimental Protocols & Methodologies

Q: What are the key experimental methodologies for studying phenytoin metabolism?

1. In Vitro Metabolic Stability and Enzyme Phenotyping

  • Objective: To identify which CYP enzymes are primarily responsible for phenytoin metabolism and to assess the impact of hepatic impairment or inhibitory drugs.
  • Protocol:
    • Recombinant CYP Enzymes: Incubate phenytoin with human recombinant CYP isoforms (e.g., 2C9, 2C19, 3A4, 2C8, 2D6) and NADPH-generating system. Quantify the formation of the primary metabolite, p-HPPH, using LC-MS/MS [4] [8].
    • Human Liver Microsomes (HLM): Incubate phenytoin with HLMs from healthy and diseased donors. Use chemical inhibitors (e.g., sulfaphenazole for CYP2C9, omeprazole for CYP2C19, ketoconazole for CYP3A4) to determine each enzyme's relative contribution [5] [8].
    • Kinetic Analysis: Determine Michaelis-Menten parameters (Km, Vmax) for p-HPPH formation in HLMs to understand metabolic capacity and potential for saturation [8].

2. Plasma Protein Binding Studies

  • Objective: To quantify the change in unbound fraction of phenytoin in plasma from subjects with hypoalbuminemia or hepatic impairment.
  • Protocol: Use equilibrium dialysis or ultrafiltration to separate unbound phenytoin from protein-bound phenytoin in plasma samples. Measure total and unbound drug concentrations using a validated bioanalytical method (e.g., HPLC-UV) [9] [1]. Compare the free fraction (%) between healthy and impaired plasma.

The workflow for a comprehensive in vitro drug interaction study is outlined below.

experimental_workflow Start Define Study Objective (e.g., Enzyme Phenotyping, Drug Interaction) System Select In Vitro System (Recombinant CYPs, Human Liver Microsomes, Hepatocytes) Start->System Incubation Set Up Incubation (Phenytoin + System + NADPH ± Inhibitor) System->Incubation Analysis Analyze Metabolites (LC-MS/MS for p-HPPH and other metabolites) Incubation->Analysis Kinetics Perform Kinetic Analysis (Calculate Km, Vmax, IC50) Analysis->Kinetics Report Interpret and Report Data Kinetics->Report

Monitoring and Toxicity Management

Q: What is the recommended therapeutic drug monitoring (TDM) protocol for these patients?

  • Monitor Unbound Phenytoin: The most critical action is to measure unbound (free) phenytoin concentrations [1] [7] [2]. The therapeutic range for the unbound fraction is 1-2 mcg/mL [1] [7].
  • Corrected Total Concentration: If only total concentration is available, use the Sheiner-Tozer equation to estimate the albumin-corrected total phenytoin level for interpretation [6] [3]. Corrected Phenytoin = Measured Phenytoin / [(0.9 × Albumin (g/L) / 42) + 0.1]
  • Clinical Monitoring: Closely monitor patients for signs of neurotoxicity (nystagmus, ataxia, slurred speech, sedation) even when total drug levels are within the supposed therapeutic range [1] [3].

Q: What alternative investigational approaches exist for dose prediction?

  • Artificial Intelligence (AI) Models: Recent studies show that ensemble AI models (e.g., AdaBoost, XGBoost) can predict antiepileptic drug concentrations more accurately than traditional population pharmacokinetic models in some settings by leveraging complex patient data from electronic medical records, including lab values relevant to hepatic function [10]. This is a promising area for personalized dosing.

Key Takeaways for Researchers

  • Primary Concern: The central issue in hepatic impairment is the increase in unbound, active phenytoin due to reduced protein binding, which is not reflected in standard total drug level measurements.
  • Core Recommendation: The gold standard for monitoring is unbound phenytoin concentration. Dosing should be conservative and titrated slowly against clinical response and free drug levels.
  • Research Focus: In vitro studies should focus on CYP2C9 and CYP2C19 activity, and advanced modeling approaches like AI are emerging as powerful tools for predicting complex pharmacokinetics.

References

mitigating phenytoin sodium gingival hyperplasia side effect

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the primary cellular mechanism behind PGO? PGO is primarily caused by an accumulation of extracellular matrix (ECM), particularly collagen, due to an imbalance between its synthesis and degradation, rather than an increase in cell number [1] [2].
Which molecular pathways are key in PGO pathogenesis? Key pathways involve a decrease in collagen degradation due to reduced Matrix Metalloproteinase (MMP) activity, increased Tissue Inhibitor of Metalloproteinases (TIMP), and impaired collagen phagocytosis by fibroblasts [1] [2].
What role does inflammation play? Gingival inflammation acts as a major co-factor. Inflamed tissue produces cytokines (e.g., IL-1β, IL-6, TGF-β) that orchestrate fibroblast activity and ECM production, exacerbating the overgrowth [1] [2].
Are there in vitro models to study PGO? Yes, studying the effect of phenytoin on gingival fibroblast cultures is a fundamental method. Key outcomes include measuring collagen synthesis, MMP/TIMP expression, and rates of collagen phagocytosis [1].
What are the main risk factors for developing PGO? The severity is influenced by genetic predisposition, plaque-induced inflammation, and drug variables (e.g., serum levels). It is more prevalent in children and young adults [1] [3] [4].

Phenytoin-Induced Gingival Overgrowth: Quantitative Data & Risk Factors

Table: Epidemiological and Clinical Characteristics of PGO

Variable Quantitative Summary Context & Notes
Prevalence Approximately 50% of users [1] [5] (range reported: 15-50% [4], 30-50% [1]) Prevalence varies based on population and oral hygiene status.
Onset Timeline Can appear early, within 3 months of starting therapy, often reaching a plateau within the first year [1].
Common Site Buccal surface of anterior teeth; begins at the interdental papillae [1]. Overgrowth is not seen in edentulous (toothless) areas [1] [3].

| Key Risk Factors | - Plaque & Gingival Inflammation [3] [4]

  • Genetic Predisposition [3]
  • Young Age (Children & teenagers) [1] [4] | Controlling inflammation is a primary non-surgical mitigation strategy. |

Table: Key Alterations in Gingival Tissue at the Molecular Level in PGO

Parameter Change in PGO Experimental/Assessment Method
Collagen Synthesis mRNA expression of Collagen Type I & III is Reduced [1]. RT-PCR of fibroblast cultures or tissue biopsies [1].
Collagen Degradation Significantly Decreased [1] [2]. Zymography for MMP activity; assays for collagen phagocytosis [1].
MMP-1, 2, 3 Gene expression is Reduced [1]. Microarray analysis; RT-PCR [1].
TIMP-1 mRNA expression is Markedly Augmented [1]. Microarray analysis; RT-PCR; immunohistochemistry [1].
α2β1-integrin Expression is Diminished, impairing collagen phagocytosis [1]. Flow cytometry; Western blot of fibroblast cultures [1].
Fibroblast Apoptosis Decreased, contributing to cell accumulation [1]. TUNEL assay; flow cytometry with apoptosis markers [1].

Experimental Protocols for Investigating PGO

Protocol 1: Assessing the Effect of Phenytoin on Gingival Fibroblasts In Vitro

This protocol is used to investigate the direct cellular and molecular effects of phenytoin.

  • Cell Culture: Establish primary cultures of human gingival fibroblasts (HGFs). It is crucial to use HGFs from multiple donors to account for heterogeneous responses [1].
  • Drug Treatment: Treat cells with a range of phenytoin concentrations (e.g., 1-20 µg/mL) relevant to human therapeutic serum levels. Include a control group with drug vehicle only.
  • Outcome Measures:
    • Collagen Phagocytosis: Assess using fluorescence-activated cell sorting (FACS) after incubating fibroblasts with fluorescently labeled collagen I. Measure the expression of the collagen receptor α2β1-integrin via Western blot [1].
    • MMP/TIMP Expression: Quantify mRNA levels of MMP-1, MMP-2, MMP-3, and TIMP-1 using reverse transcription polymerase chain reaction (RT-PCR). Confirm protein levels via ELISA or Western blot [1] [2].
    • Extracellular Matrix Accumulation: Use assays like Masson's Trichrome staining or Sirius Red staining to quantify collagen deposition in 3D culture models.
    • Cell Proliferation/Apoptosis: Measure proliferation using an MTT assay. Quantify apoptosis using a TUNEL assay or flow cytometry with Annexin V staining [1].
Protocol 2: Evaluating In Vivo Gingival Overgrowth

Used for pre-clinical testing of potential mitigating agents.

  • Animal Model: Use a validated rat model of drug-induced gingival overgrowth [1].
  • Study Groups:
    • Group 1 (Control): Standard diet/water.
    • Group 2 (PGO): Administer phenytoin via oral gavage or in drinking water.
    • Group 3 (Mitigation): Administer phenytoin plus a potential therapeutic agent (e.g., folic acid supplement, azithromycin, or a putative MMP activator).
  • Outcome Measures:
    • Clinical Examination: Periodically measure gingival thickness/size using a periodontal probe or digital calipers.
    • Histological Analysis: At sacrifice, process gingival tissues for histology. Use Hematoxylin and Eosin (H&E) to assess epithelial and connective tissue architecture, and specific stains (e.g., Trichrome) to quantify collagen density [1] [3].
    • Molecular Analysis: Analyze homogenized gingival tissue for mRNA and protein expression of MMPs, TIMPs, TGF-β, and other fibrosis markers [1] [2].

Signaling Pathways in Phenytoin-Induced Gingival Overgrowth

The following diagrams illustrate the core molecular pathways involved in PGO, as described in the research.

Diagram 1: Core Mechanism of Collagen Accumulation in PGO

core_mechanism Phenytoin Phenytoin Altered Fibroblast Function Altered Fibroblast Function Phenytoin->Altered Fibroblast Function Affects Reduced Collagen Degradation Reduced Collagen Degradation Altered Fibroblast Function->Reduced Collagen Degradation Leads to No Change/Reduced Synthesis No Change/Reduced Synthesis Altered Fibroblast Function->No Change/Reduced Synthesis Leads to ECM Accumulation ECM Accumulation Reduced Collagen Degradation->ECM Accumulation Primary Driver No Change/Reduced Synthesis->ECM Accumulation Not a Contributor Clinical Gingival Overgrowth Clinical Gingival Overgrowth ECM Accumulation->Clinical Gingival Overgrowth Results in

This diagram clarifies that the pathology stems from a failure to break down collagen, not its overproduction.

Diagram 2: Molecular Pathways of Impaired Collagen Degradation

This diagram details the two major pathways through which collagen degradation is halted.

Research Directions for Mitigation

Based on the elucidated mechanisms, potential research avenues for mitigating PGO include:

  • Targeting MMP/TIMP Balance: Developing strategies to locally upregulate MMP activity or inhibit TIMP-1 in gingival tissues [1] [2].
  • Modulating Inflammation: Investigating anti-cytokine therapies (e.g., anti-TGF-β) to reduce the inflammatory driver of fibrosis [1] [2].
  • Enhancing Folate Uptake: Further exploring the controversial role of topical or systemic folic acid in restoring collagenase activity [1].
  • Promoting Fibroblast Apoptosis: Researching agents that can normalize the reduced rate of apoptosis in gingival fibroblasts, thereby reducing their numbers [1].
  • Drug Substitution: In clinical practice, switching to an alternative anticonvulsant not associated with GO, where medically possible, is a primary strategy [6] [7].

References

stability issues and storage conditions for phenytoin sodium

Author: Smolecule Technical Support Team. Date: February 2026

Phenytoin Sodium Stability: Core Issues & Mechanisms

This compound is inherently unstable due to its physicochemical properties. The table below summarizes the fundamental challenges and underlying mechanisms.

Stability Issue Description & Impact Underlying Mechanism
pH-Dependent Precipitation [1] Upon dilution or pH shift, the drug precipitates as free acid crystals. Impact: IV administration site irritation, phlebitis, variable bioavailability. Phenytoin is a weak acid (pKa ~8.3). In alkaline solutions (pH ~12), it is solubilized as a salt. When pH falls, it converts to its less soluble free acid form (aqueous solubility ~20.3 μg/mL) [1].
Disproportionation [2] In solid dosage forms, the sodium salt converts back to the free acid. Impact: Significant decrease in dissolution rate and oral bioavailability. A reaction with excipients or atmospheric moisture, where the this compound ion pair separates, leading to the formation of insoluble phenytoin free acid crystals [2].
Hygroscopicity [3] The API absorbs moisture from the environment, which can initiate chemical degradation and physical instability. The crystalline powder is very hygroscopic, accelerating disproportionation and other degradation pathways, especially when processed or stored with water [2] [3].

Troubleshooting Guide: Common Problems & Solutions

Here are specific challenges you might encounter during research and development, along with evidence-based solutions.

Problem Area Specific Problem Proposed Solution
Formulation Precipitation in IV solutions: Drug crystallizes upon dilution with blood or IV fluids [1]. Increase buffer capacity: Formulate with a higher buffer capacity (e.g., β=0.27) at pH 12. This slows the pH drop upon dilution, reducing the extent of precipitation and increasing the precipitation lag-time [1].
Poor dissolution in solid doses: Extended-release capsules fail dissolution after storage [2]. Avoid aqueous granulation: Use direct compression or non-aqueous granulating solvents. Exposure to water during processing promotes disproportionation [2].
Processing Degradation during granulation: Stability compromised by water used in high-shear mixing [2]. Optimize process parameters: Use dry blending or granulate with ethanol instead of water or water-ethanol mixtures [2].
Storage Loss of potency & dissolution: Chemical and physical instability under stressful conditions [2]. Control storage environment: Store in a controlled room temperature (15-25°C) and protect from moisture. Use tight, light-resistant containers due to hygroscopicity [3].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the research, which you can implement in your lab.

Assessing Precipitation in Liquid Formulations

This protocol evaluates the propensity of a this compound solution to precipitate upon dilution, simulating IV administration.

  • Objective: To determine the extent and lag-time of phenytoin precipitation upon dilution with a physiologically relevant buffer.
  • Materials:
    • This compound formulation (e.g., pH 12 with varying buffer capacities)
    • Sorensen’s Phosphate Buffer (SPB), pH 7.4
    • Analytical method (e.g., HPLC for concentration assay, light obscuration for particle count)
  • Method [1]:
    • Dilution: Mix the phenytoin formulation with SPB at a defined ratio (e.g., 1:1 or higher) to simulate in vivo dilution.
    • Incubation: Hold the mixture at a constant temperature (e.g., 37°C).
    • Monitoring:
      • Static Method: At predetermined time intervals, sample the mixture and analyze for phenytoin concentration in the supernatant (after filtration or centrifugation) and/or count precipitated crystals.
      • Dynamic Method: Use a flow-through apparatus to simulate more realistic fluid dynamics and monitor precipitation.
    • Analysis: Plot percent of phenytoin precipitated versus time. Determine the induction time (lag-time) as the time when precipitation is first detected.
Investigating Solid-State Disproportionation

This protocol assesses the chemical and physical stability of this compound in solid dosage forms under stress conditions.

  • Objective: To monitor disproportionation and phase transformation in solid formulations during storage.
  • Materials:
    • This compound powder blend or granules
    • Common excipients (e.g., lactose)
    • Stability chambers
  • Method [2]:
    • Formulation: Prepare formulations via physical mixture or granulation with different solvents (water, ethanol).
    • Stress Storage: Fill formulations into capsules and store in open or closed pharmacy vials at controlled stability conditions (e.g., 30°C/65% RH and 40°C/75% RH). Include control samples stored at recommended conditions.
    • Analysis at Intervals (e.g., 2 and 4 weeks):
      • Dissolution Testing: Use USP apparatus to measure dissolution profile.
      • Spectroscopy: Use FTIR and NIR, particularly chemical imaging, to detect formation of phenytoin free acid and its distribution.
      • X-ray Powder Diffraction (XRPD): Identify crystalline phase changes (conversion to free acid).
      • Assay: Determine drug content to monitor chemical stability.

Key Stability Workflows

The following diagrams summarize the core instability pathways and experimental approaches.

instability_pathways Liquid Liquid Formulation (High pH) Precipitate Free Acid Precipitate Liquid->Precipitate pH Drop (e.g., upon dilution) Solid Solid Dosage Form Dissolution_Fail Poor Dissolution Solid->Dissolution_Fail Moisture + Heat (Disproportionation)

experimental_flow StartL Liquid Formulation Test Dilute Dilute with Buffer (pH 7.4) StartL->Dilute Monitor Monitor Over Time Dilute->Monitor AnalyzeP Analyze: • Supernatant Conc. • Particle Count • Lag Time Monitor->AnalyzeP StartS Solid Formulation Test Stress Store under Stress Conditions (40°C / 75% RH) StartS->Stress AnalyzeS Analyze: • Dissolution • Spectroscopy (FTIR/NIR) • XRPD Stress->AnalyzeS

Frequently Asked Questions (FAQs)

  • What is the most critical parameter to control in an injectable this compound formulation? The pH and its change upon dilution are most critical. To prevent in vivo precipitation, formulate with sufficient buffer capacity at high pH to resist a rapid pH drop when mixed with blood or IV fluids [1].

  • Why does a this compound extended-release capsule fail dissolution after storage, even if the assay is within limits? This is a classic sign of disproportionation. The this compound converts to the free acid form, which has very low solubility. While the total drug content (assay) may remain the same, the converted drug cannot dissolve, leading to dissolution failure [2].

  • What is the recommended storage condition for this compound API? The drug substance is hygroscopic and should be stored in a well-closed container at Controlled Room Temperature (15-25°C), protected from light and moisture [3].

  • Can this compound suspensions be prepared extemporaneously? Yes, studies indicate that this compound suspensions in 0.9% sodium chloride can remain physically and chemically stable for at least two weeks at room temperature, showing no crystallization or significant pH change [4].

References

strategies to reduce phenytoin sodium drug-drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms Behind Phenytoin Interactions

Understanding the underlying mechanisms is the first step in troubleshooting interaction-related issues. The primary pathways are summarized below.

Table 1: Key Mechanisms of Phenytoin Drug-Drug Interactions

Mechanism Description Clinical Consequence
Enzyme Inhibition (Phenytoin as Substrate) [1] Other drugs inhibit CYP2C9/CYP2C19, reducing phenytoin metabolism Increased phenytoin levels → Risk of toxicity (nystagmus, ataxia, sedation)
Enzyme Induction (Phenytoin as Inducer) [2] [3] Phenytoin induces CYP3A4/other enzymes, increasing metabolism of other drugs Decreased levels of co-administered drugs → Reduced efficacy
Protein Binding Displacement [1] [3] Drugs compete for plasma protein (albumin) binding sites Increases free, active phenytoin fraction; total plasma concentration may be misleading

G Phenytoin Phenytoin EnzymeInhibition Enzyme Inhibition (CYP2C9/19 Inhibitors) Phenytoin->EnzymeInhibition EnzymeInduction Enzyme Induction (CYP3A4 Induction) Phenytoin->EnzymeInduction ProteinBinding Protein Binding Displacement Phenytoin->ProteinBinding Increased Phenytoin Levels\n(Risk of Toxicity) Increased Phenytoin Levels (Risk of Toxicity) EnzymeInhibition->Increased Phenytoin Levels\n(Risk of Toxicity) Decreased Other Drug Levels\n(Loss of Efficacy) Decreased Other Drug Levels (Loss of Efficacy) EnzymeInduction->Decreased Other Drug Levels\n(Loss of Efficacy) Increased Free Phenytoin\n(Unbound Fraction) Increased Free Phenytoin (Unbound Fraction) ProteinBinding->Increased Free Phenytoin\n(Unbound Fraction) Subgraph1 Phenytoin as a Substrate Subgraph2 Phenytoin as an Inducer

Common Interacting Drugs & Management Strategies

For experimental design, it is critical to be aware of common interacting drugs. The following table lists key examples and proposed mitigation strategies.

Table 2: Common Phenytoin DDI Categories and Management Strategies

Interacting Drug Category Examples Interaction Effect Proposed Management Strategy
Azole Antifungals [2] Fluconazole, Ketoconazole ↑ Phenytoin levels, ↓ Antifungal levels Closely monitor phenytoin levels; consider non-interacting antifungal

| Antibiotics [2] | Bactrim, Rifampin, Doxycycline | Bactrim: ↑ Phenytoin Rifampin: ↓ Phenytoin Phenytoin: ↓ Doxycycline | Frequent phenytoin level checks; monitor for infection treatment failure | | Other Antiseizure Drugs [2] | Valproate, Carbamazepine, Phenobarbital | Valproate: ↑ or ↓ Phenytoin Carbamazepine: ↓ Phenytoin | Close clinical monitoring and TDM; dose adjustment likely required | | Acid-Reducing Agents [2] | Omeprazole, Cimetidine, Tums | Omeprazole/Cimetidine: ↑ Phenytoin Antacids: ↓ Phenytoin absorption | Space phenytoin and antacid doses by several hours | | HIV Medications [2] | Ritonavir, Efavirenz | Mutual decrease in levels of both drugs | Avoid combination if possible; risk of seizure and loss of virologic control | | Anticoagulants [2] | Warfarin, Apixaban | Unpredictable effects on warfarin; ↓ DOAC efficacy | Frequent INR monitoring for warfarin; avoid phenytoin with DOACs |

Experimental Protocols for DDI Investigation

Here are detailed methodologies for key experiments to study phenytoin interactions in a research setting.

Protocol 1: In Vitro Metabolic Inhibition/Induction Assessment

This protocol helps determine if a new chemical entity (NCE) inhibits or induces phenytoin's metabolism, or if phenytoin induces the NCE's metabolism.

  • System Setup: Use human liver microsomes or recombinant CYP450 enzymes (specifically CYP2C9 and CYP2C19) [1] [3].
  • Incubation:
    • Prepare samples containing the enzyme system, NADPH-generating system, and phenytoin at a concentration near its Km.
    • For inhibition assays: Co-incubate with a range of concentrations of the investigational drug.
    • For induction assays: Pre-treat hepatocytes with phenytoin for 48-72 hours before assessing CYP3A4 activity with a probe substrate.
  • Analysis: Use LC-MS/MS to quantify the formation rate of phenytoin's major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) [3].
  • Data Interpretation: A decrease in HPPH formation in inhibition assays indicates potential inhibition. An increase in CYP3A4 activity in induction assays confirms phenytoin's inducing property.
Protocol 2: Protein Binding Displacement Study

This experiment investigates whether an NCE displaces phenytoin from its plasma protein binding sites.

  • Sample Preparation: Prepare a solution of human serum albumin (HSA) in buffer at physiological concentration and pH. Spike with phenytoin within the therapeutic range (10-20 mcg/mL) [1] [4].
  • Equilibration:
    • Use equilibrium dialysis or ultrafiltration to separate free (unbound) drug.
    • Add the investigational drug at therapeutic concentrations to the test system.
  • Analysis: Measure the concentration of free phenytoin in the dialysate or ultrafiltrate using a validated method (e.g., HPLC-UV).
  • Data Interpretation: A statistically significant increase in the free fraction of phenytoin in the test group compared to the control (phenytoin alone) indicates displacement.
Protocol 3: Therapeutic Drug Monitoring (TDM) in Co-administered Scenarios

This outlines a systematic approach for monitoring phenytoin and interacting drugs in pre-clinical or clinical settings.

G Start Initiate Phenytoin with Potential Interacting Drug Baseline Establish Baseline: Phenytoin Level, Albumin, LFTs Start->Baseline SteadyState Steady State Achieved? Baseline->SteadyState Monitor Monitor Clinical Response and Adverse Effects CheckLevels Check Phenytoin Serum Levels Monitor->CheckLevels As scheduled or if clinical change occurs AdjustDose Interpret Level and Adjust Dose CheckLevels->AdjustDose AdjustDose->Monitor SteadyState->CheckLevels Yes Continue Treatment Continue Treatment SteadyState->Continue Treatment No Continue Treatment->SteadyState No

Key TDM Considerations:

  • Timing: Draw trough levels immediately before the next dose [5].
  • Free vs. Total Phenytoin: In conditions like renal impairment, hypoalbuminemia, or when using displacing drugs like valproate, measure free (unbound) phenytoin. The therapeutic range for free phenytoin is 1-2 mcg/mL [1] [5].
  • Patient Factors: Always interpret serum concentrations in the context of the patient's clinical presentation.

Frequently Asked Questions (FAQs)

  • What makes phenytoin's pharmacokinetics so challenging? Phenytoin exhibits non-linear (zero-order) kinetics at therapeutic doses. Its metabolic enzymes become saturated, meaning a small dose increase can cause a large, unpredictable rise in serum levels, leading to toxicity [1] [3].

  • Are there any drugs absolutely contraindicated with phenytoin? Yes. Several drugs are contraindicated due to the risk of loss of efficacy. Key examples include certain antivirals (e.g., delavirdine [5], doravirine), direct oral anticoagulants (e.g., apixaban), and some anticancer agents (e.g., cobimetinib) [4]. These combinations should be avoided in clinical practice and carefully considered in trial design.

  • How does alcohol interact with phenytoin? The interaction is complex and unpredictable. Acute, sporadic alcohol use may increase phenytoin levels, while chronic, heavy alcohol use can decrease levels and increase seizure risk. Both can cause additive sedative effects [2].

  • What is the first sign of phenytoin neurotoxicity? Neurotoxicity is concentration-dependent. Nystagmus (involuntary eye movements) often appears at levels of 10-20 mg/L, with ataxia and slurred speech emerging at 30-40 mg/L [1].

References

Phenytoin Sodium: FAQ for Research & Clinical Practice

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What makes the elderly population particularly susceptible to phenytoin toxicity? Elderly patients are at higher risk for phenytoin toxicity due to a combination of factors that alter the drug's pharmacokinetics and increase sensitivity, even without significant changes in clearance or half-life [1] [2].

The table below summarizes the primary risk factors:

Risk Factor Underlying Mechanism Research & Clinical Implication
Polypharmacy [1] [3] Induction/inhibition of metabolizing enzymes (CYP2C9, CYP2C19); protein-binding displacement High potential for drug-drug interactions; necessitates thorough review of concomitant medications [1] [3].
Altered Protein Binding [4] [3] Reduced serum albumin from malnutrition, liver disease, or chronic illness; uremia Increased pharmacologically active unbound fraction; total serum levels may be misleading; monitoring unbound concentration is advised [4] [3].
Co-morbidities [3] Liver cirrhosis, renal disease Reduces metabolism and protein binding, leading to drug accumulation [3].
Increased Sensitivity [2] Age-related pharmacodynamic changes Lower doses may be required due to increased sensitivity to therapeutic and toxic effects, even with similar pharmacokinetic profiles [2].

Q2: How do I identify and grade phenytoin toxicity in research models? Phenytoin toxicity manifests primarily as neurotoxicity, with symptoms that are concentration-dependent. The following table outlines the correlation between total plasma concentrations and clinical signs, which is useful for defining endpoints in experimental models [3].

Total Plasma Concentration (mcg/mL) Expected Clinical Signs & Symptoms
10 - 20 Occasional mild horizontal nystagmus (therapeutic range) [3].
20 - 30 Nystagmus on lateral gaze [3].
30 - 40 Ataxia, slurred speech, tremors, nausea, and vomiting [3].
40 - 50 Lethargy and confusion [3].
> 50 Coma, occasional seizures (rare, search for other causes) [3].

This relationship between dose, plasma concentration, and clinical effect can be visualized in the following workflow for identifying toxicity in a clinical or research setting.

G Start Assess Subject SymptomCheck Check for Neurotoxic Symptoms (Nystagmus, Ataxia, Lethargy) Start->SymptomCheck MeasureLevel Measure Total Phenytoin Level SymptomCheck->MeasureLevel Interpret Interpret Serum Level MeasureLevel->Interpret Adjust Adjust Dose or Provide Care Interpret->Adjust AlbuminCheck Check Albumin Level? Interpret->AlbuminCheck If Renal/Hepatic Disease or Low Albumin CalculateFree Calculate Corrected Level or Measure Free Phenytoin AlbuminCheck->CalculateFree InterpretFree Interpret Based on Free Level (Effective: 1-2 mcg/mL) CalculateFree->InterpretFree InterpretFree->Adjust

Q3: What are the critical protocols for managing acute overdose in a clinical study? The management of phenytoin overdose in a study protocol should focus on supportive care, as there is no specific antidote. The following diagram outlines a logical management pathway based on clinical guidelines [3] [5] [6].

G Overdose Phenytoin Overdose Identified SupportiveCare Provide Supportive Care Overdose->SupportiveCare A • Ensure airway, breathing, circulation • ECG and continuous BP monitoring • IV fluids for hypotension SupportiveCare->A GI GI Decontamination A->GI B • Activated Charcoal (if within 2hrs) • Avoid if mental status is impaired GI->B Elim Enhance Elimination B->Elim C • Multiple-dose activated charcoal may be considered • Hemodialysis is rarely indicated Elim->C Monitor Monitor and Resolve C->Monitor D • Serial phenytoin levels • Symptoms can persist for days • Resolves as levels decline Monitor->D

Q4: What experimental methods are used to characterize phenytoin pharmacokinetics in the elderly? A key methodology involves using stable-labeled (SL) isotopes to study pharmacokinetics at steady-state without interrupting maintenance therapy [2] [7].

  • Study Population: Elderly subjects (e.g., >65 years) and younger adults with epilepsy, otherwise healthy and not taking interacting medications [2] [7].
  • Dosing Protocol: Subjects receive a single intravenous 100 mg dose of SL-phenytoin or SL-fosphenytoin as part of their regular daily phenytoin regimen [2] [7].
  • Sample Collection: Serial blood samples are collected for an extended period (e.g., up to 192-196 hours post-dose) to fully characterize the long elimination half-life [2] [7].
  • Bioanalysis: Plasma concentrations of both labeled and unlabeled phenytoin are measured using gas chromatographic-mass spectrometric (GC-MS) assays. Unbound drug is separated by ultrafiltration [2] [7].
  • Data Analysis: Pharmacokinetic parameters (clearance, volume of distribution, half-life) are characterized using population-based, nonlinear, mixed-effects modeling or non-compartmental analysis [2] [7].

Key Considerations for Drug Development

  • Dosing in the Elderly: While pharmacokinetics may be similar in healthy elderly adults, initiate therapy at lower doses due to increased sensitivity and higher likelihood of complications [4] [1].
  • Formulation Awareness: Be aware of the 8% difference in drug content between phenytoin sodium salt and phenytoin free acid formulations. Switching between formulations requires careful monitoring [4].
  • Serious Adverse Reactions: Monitor for severe cutaneous adverse reactions like DRESS, SJS/TEN, and acute hepatotoxicity. Discontinue phenytoin immediately at the first sign of a rash or hepatotoxicity [4] [3].

References

CE-fosphenytoin sodium vs fosphenytoin sodium pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Formulation and Stability Profiles

This table outlines the key characteristics of each formulation.

Feature CE-Fosphenytoin Sodium Fosthis compound (Cerebyx)
Core Technology Uses Captisol (sulfobutyl ether β-cyclodextrin) to improve solubility and stability [1] [2]. Conventional formulation without Captisol [1].
Solution pH 7.8 - 8.2, closer to physiological pH [1]. 8.6 - 9.0 [1] [2].
Storage Condition Stable at room temperature [1] [3]. Requires refrigeration (2°C–8°C) [1].
Key Advantage Improved stability for broader use, including in emergency settings [3]. Established clinical use; original prodrug of phenytoin [4].

Comparative Pharmacokinetic and Safety Data

A 2023 clinical trial directly compared the pharmacokinetics and safety of the two formulations after intravenous (IV) and intramuscular (IM) administration in healthy volunteers [5] [1]. The study design and results are summarized below.

Study Design and Participant Profile

The pivotal studies were single-center, randomized trials involving healthy adults [5] [2].

  • Pivotal Study 1 (IV Administration): 54 subjects received a single IV dose of 250 mg PE of CE-fosphenytoin (T), fosphenytoin (R1), or this compound (R2) in a crossover design [5] [1].
  • Pivotal Study 2 (IM Administration): 36 subjects received a single IM dose of 400 mg PE of either T or R1 in a crossover design [5] [1].
  • Washout Period: 14 days between doses [5] [1].
  • Subject Selection: Participants were genotyped to be HLA-B*15:02 negative and CYP2C9 normal metabolizers (*1/*1) to reduce the risk of known severe adverse reactions and minimize pharmacokinetic variability [1] [2].
  • Bioanalysis: Plasma concentrations of total and free phenytoin were determined using validated LC-MS/MS methods [2].

The following diagram illustrates the workflow of the key clinical trial comparing the two formulations:

cluster_study1 Pivotal Study 1 (IV Administration) cluster_study2 Pivotal Study 2 (IM Administration) A1 54 Healthy Volunteers (HLA-B*15:02 -, CYP2C9*1) A2 Crossover Design (14-day washout) A1->A2 A3 IV: 250 mg PE • CE-Fosphenytoin (T) • Fosphenytoin (R1) • Phenytoin (R2) A2->A3 C Blood Sample Analysis (LC-MS/MS for total & free phenytoin) A3->C B1 36 Healthy Volunteers (HLA-B*15:02 -, CYP2C9*1) B2 Crossover Design (14-day washout) B1->B2 B3 IM: 400 mg PE • CE-Fosphenytoin (T) • Fosphenytoin (R1) B2->B3 B3->C D Primary Endpoints: • Bioequivalence (90% CI for AUC & Cmax) • Safety (Adverse Events) C->D

Key Pharmacokinetic Findings

The studies concluded that CE-fosphenytoin and fosphenytoin are bioequivalent for both IV and IM routes of administration [5] [1] [3]. The table below summarizes the primary pharmacokinetic parameters for total phenytoin.

Parameter Route Geometric Mean Ratio (T/R1) 90% Confidence Interval Conclusion
AUC0-t IV 1.01 99.53 - 102.22% Within 80-125% bioequivalence range [5].
AUC0-∞ IV 1.01 99.55 - 102.21% Within 80-125% bioequivalence range [5].
Cmax IV 0.98 95.54 - 101.30% Within 80-125% bioequivalence range [5].
AUC0-t IM 1.01 99.12 - 102.66% Within 80-125% bioequivalence range [5].
AUC0-∞ IM 1.01 99.12 - 102.67% Within 80-125% bioequivalence range [5].
Cmax IM 1.06 102.37 - 109.11% Within 80-125% bioequivalence range [5].

Additional PK Insights:

  • Conversion to Phenytoin: Both CE-fosphenytoin and fosphenytoin are prodrugs that are rapidly converted to the active drug, phenytoin, by phosphatases in the body [4].
  • Comparison with Phenytoin: The AUC of phenytoin derived from both prodrugs was very similar to that of directly administered IV this compound, though the Cmax was lower [5]. This supports the role of the prodrugs in providing a smoother pharmacokinetic profile.
Safety and Tolerability Profile

The clinical trial demonstrated that both formulations have a similar and favorable safety profile [5] [1].

  • Compared to Each Other: The incidence of drug-related adverse events (AEs) was similar for CE-fosphenytoin and fosphenytoin for both IV and IM administration. No serious adverse events (SAEs) or Grade III AEs were reported with either prodrug [5].
  • Compared to Phenytoin: Both CE-fosphenytoin and fosphenytoin had "clearly superior tolerability" compared to IV this compound, which is known to cause pain, swelling, and tissue necrosis at the injection site due to its high pH and poor solubility [5] [1].
  • Common Adverse Events: The most common AEs associated with both prodrugs are related to the central nervous system (e.g., nystagmus, dizziness, drowsiness, ataxia) and transient peripheral paresthesia and pruritus (often described as itching or burning in the groin area) [1] [4]. These effects are generally dose- and rate-dependent [4].

Conclusion for Professionals

For researchers and drug development professionals, the data indicates that CE-fosthis compound is a viable and improved formulation of fosthis compound.

  • Bioequivalence: Robust clinical data confirms that CE-fosphenytoin is bioequivalent to the reference-listed fosphenytoin product (Cerebyx) for both IV and IM administration [5] [3]. Their pharmacokinetic profiles are indistinguishable in practice.
  • Formulation Advantage: The primary differentiator is the enhanced stability offered by the Captisol technology, which allows for room-temperature storage. This can significantly simplify logistics, reduce costs, and facilitate faster access to treatment in emergency settings outside controlled hospital pharmacies [1] [3].
  • Safety: The safety and tolerability profile of the new formulation is consistent with the well-established profile of fosphenytoin and is superior to that of parenteral this compound [5].

References

Efficacy & Characteristics: Conventional IV vs. Nano-Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes data from various pre-clinical studies, allowing for a direct comparison of key performance metrics.

Formulation Type Key Efficacy & Performance Findings Experimental Model (Subject) Onset of Action / Brain Uptake Dosing & Toxicity Insights
Conventional IV Phenytoin Sodium Second-line treatment for Status Epilepticus [1] [2]. Requires slow IV push (≤50 mg/min) [2]. Human (Clinical Practice) Slow onset (~30 min); inadequate brain delivery [1]. High peripheral dose needed; can cause hypotension, cardiac arrhythmias, and tissue necrosis [1] [3] [2].
This compound-Loaded Polymeric Nanomicelle Enhanced brain availability; reduced required dose versus conventional IV [4]. Rat (MES model) Information not specified Reduced plasma protein binding (PPB); improved safety profile in acute toxicity study [4].
This compound Nanolipid Carriers (NLCs), <50 nm Higher drug concentration in CSF/brain within 5 minutes [1]. Animal (Species not specified) Rapid (within 5 min); direct nose-to-brain transport [1]. Intranasal administration bypasses BBB, potentially reducing peripheral side effects [1].
Electroresponsive Nanoparticles (ANG-PHT-ERHNPs) Lowered effective therapeutic dose; improved antiseizure effect [5]. Rat (MES, PTZ, and pilocarpine models) "On-demand" drug release during seizures; higher distribution in CNS [5]. Improved therapeutic window [5].
Phenytoin Loaded Layered Double Hydroxide Nanoparticles (BSA-LDHs-PHT) Effectively improved seizure latency with small doses [6]. Mouse (PTZ-induced model) Excellent brain targeting after intranasal administration [6]. Rapid and continuous drug release profile [6].

Detailed Experimental Protocols

For your reference, here are the methodologies behind some of the key experiments cited.

  • Preparation of this compound Nanolipid Carriers (NLCs) [1]: The NLCs were prepared using the melt emulsification and ultrasonication method. Cholesterol was used as the solid lipid, oleic acid as the liquid lipid, and Poloxamer 188 as the polymer. The pre-emulsion was probe-sonicated under different parameters (time, amplitude) to achieve the desired particle sizes (<50 nm, 50–100 nm, >100 nm). The resulting nanoemulsion was cooled and filtered to remove unincorporated drug aggregates.

  • Preparation of Polymeric Nanomicelles [4]: The sub-20 nm polymeric nanomicelle was developed using the thin-film hydration method with Pluronic F127 as the polymer.

  • In Vivo Seizure Models for Efficacy Testing:

    • Maximal Electroshock (MES) Model: This model induces tonic-clonic seizures in rodents (rats or mice) via a brief electrical current applied through ear clips. The ability of a treatment to prevent hindlimb tonic extension is a key indicator of its efficacy against generalized tonic-clonic seizures [4] [5].
    • Pentylenetetrazole (PTZ)-Induced Model: PTZ is a chemical convulsant administered to induce acute seizures in mice. The treatment's effectiveness is measured by its ability to increase the latency to the onset of seizures [6].

Mechanisms of Action & Delivery Pathways

The following diagram illustrates the primary pathways that enable nano-formulations to improve brain delivery, particularly for intranasal administration.

cluster_pathways Nasal Cavity Pathways IN Intranasal Administration Olfactory Olfactory Pathway (Direct nose-to-brain) IN->Olfactory Trigeminal Trigeminal Pathway (Direct nose-to-brain) IN->Trigeminal Respiratory Respiratory Pathway (Systemic absorption) IN->Respiratory transparent transparent                node [fillcolor=                node [fillcolor= BBB Bypasses Blood-Brain Barrier (BBB) Olfactory->BBB Nano-carriers facilitate transport Trigeminal->BBB Nano-carriers facilitate transport Systemic Systemic Circulation Respiratory->Systemic Brain Enhanced Drug Delivery to Brain BBB->Brain Systemic->Brain Must cross BBB

The enhanced efficacy of nano-formulations is largely due to their ability to overcome the primary challenge of conventional therapy: the Blood-Brain Barrier (BBB). As illustrated above, nanomicelles and other nanoparticles utilize advanced mechanisms to improve drug delivery.

  • Bypassing the BBB: Intranasal administration allows drugs to directly enter the brain via the olfactory and trigeminal nerves, completely bypassing the BBB [1] [6]. This leads to the rapid onset of action observed in the studies.
  • Overcoming Efflux Transporters: Phenytoin is a substrate for efflux proteins like P-glycoprotein located on the BBB, which pump the drug back into the bloodstream. Nano-formulations can circumvent these efflux mechanisms, increasing drug retention in the brain [6].
  • "On-Demand" Release: Advanced systems like electroresponsive nanoparticles are designed to release their drug payload in response to the abnormal electrical activity of a seizure, providing targeted therapy and potentially reducing off-target effects [5].

Key Insights for Research and Development

  • Promising Strategy: The evidence strongly suggests that nano-formulations, particularly via the intranasal route, can enhance brain targeting, allow for lower and safer dosing, and enable a faster onset of action compared to conventional IV phenytoin.
  • Focus on Pre-clinical Data: It is crucial to note that the compelling efficacy data currently available are primarily from animal studies. The transition to human clinical trials is the necessary next step to validate these findings.
  • Comparative Clinical Data: For a comprehensive comparison with another standard second-line therapy, clinical studies have shown that IV Valproate is non-inferior to IV Phenytoin in controlling Status Epilepticus, with some studies suggesting a potentially better safety profile [7] [8] [9].

References

phenytoin sodium vs levetiracetam for seizure control

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Phenytoin Levetiracetam
Drug Class First-generation hydantoin anticonvulsant [1] [2] Second-generation pyrrolidine anticonvulsant [3]
Primary Mechanism of Action Blocks voltage-gated sodium channels, stabilizing neuronal membranes and inhibiting high-frequency firing [4] [1] [2]. Binds to synaptic vesicle glycoprotein 2A (SV2A); may also affect GABAergic transmission and calcium channels [5] [3].
Key Indications Focal and generalized tonic-clonic seizures; status epilepticus; post-neurosurgery prophylaxis [1] [2]. Adjunctive therapy for focal onset, myoclonic, and primary generalized tonic-clonic seizures [5] [3].
Common Formulations IV, oral [2] IV, oral [3]
Therapeutic Monitoring Required (narrow therapeutic index: 10-20 µg/mL) [1] [2] Not routinely required [3]
Protein Binding High (~90%) [1] [2] Low (<10%) [3]
Metabolism & Drug Interactions Extensive hepatic metabolism (CYP2C9, CYP2C19); many drug interactions as substrate and inducer [1] [2]. Minimal hepatic metabolism; low drug interaction potential [3].
Common Adverse Effects Nystagmus, ataxia, slurred speech, gingival hyperplasia, coarsening of facial features, hypersensitivity reactions, cardiovascular effects (IV) [2]. Somnolence, asthenia, behavioral changes (e.g., agitation, aggression) [3].

Comparative Efficacy and Clinical Outcomes

Multiple studies have directly compared the effectiveness of phenytoin and levetiracetam, particularly for seizure prophylaxis after brain injury.

Study Context Key Findings on Efficacy Key Findings on Safety & Other Outcomes
Post-Traumatic Seizure Prophylaxis No statistically significant difference in seizure prevention between drugs [4] [6]. Levetiracetam associated with a lower risk of adverse drug effects [4].
Early vs. Late Seizure Prevention Levetiracetam significantly more effective in preventing early post-traumatic seizures [6]. No significant difference in mortality or overall side effects between groups [6].
Status Epilepticus Both are effective; one study found phenytoin controlled seizures in 15/44 patients vs. levetiracetam in 13/44 [4]. Levetiracetam is an effective alternative with a favorable safety profile [4].

Experimental Protocols for Mechanistic Studies

The following are summaries of key experimental methodologies used to elucidate the mechanisms of action for these drugs.

In Vitro Electrophysiology Protocol (Phenytoin)

This protocol is used to study phenytoin's effects on neuronal excitability at a cellular level [7].

  • Preparation: Corticostriatal slices (200-300 µm thick) are prepared from rodent brains using a vibratome.
  • Maintenance: A single slice is submerged in a recording chamber and continuously perfused with oxygenated artificial cerebrospinal fluid at 35°C.
  • Recording: Intracellular recordings are made from striatal "spiny" neurons using sharp microelectrodes filled with KCl.
  • Drug Application: Phenytoin is dissolved in a solvent and applied by switching the perfusion from control saline to drug-containing saline.
  • Data Analysis:
    • Intrinsic Properties: Measure resting membrane potential and input resistance.
    • Firing Activity: Apply depolarizing current steps to evoke repetitive firing; analyze the number of action potentials.
    • Synaptic Transmission: Stimulate cortical fibers to evoke excitatory postsynaptic potentials (EPSPs) and measure their amplitude.
Molecular & Behavioral Analysis Protocol (Levetiracetam)

This integrated protocol assesses levetiracetam's antiseizure and potential disease-modifying effects [8].

  • Animal Model: Induce status epilepticus (SE) in rats via sustained electrical stimulation of the basal amygdala.
  • Drug Treatment:
    • Protocol A: Start LEV treatment 24 hours after SE onset without termination.
    • Protocol B: Terminate SE after 4 hours with diazepam, then immediately start LEV.
  • Administration: Administer LEV continuously for 5-8 weeks via subcutaneously implanted osmotic minipumps.
  • Outcome Measures:
    • Epileptogenesis: Monitor for spontaneous recurrent seizures (SRS) via continuous video-EEG during and after treatment.
    • Behavior: Test in elevated-plus maze and Morris water maze for anxiety and learning deficits.
    • Neuroprotection: After sacrifice, perform histological analysis of the hippocampus for neuronal damage.

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct molecular mechanisms of action for phenytoin and levetiracetam.

phenytoin_pathway Start Neuronal Depolarization Na_Channel Voltage-Gated Sodium Channel Start->Na_Channel Inactivated Inactivated State (Stabilized by PHT) Na_Channel->Inactivated  Opens AP High-Frequency Action Potentials Inactivated->AP  PHT Binding Prevents Recovery Seizure_Spread Seizure Spread Prevented AP->Seizure_Spread  Blocked

lev_pathway SV2A Synaptic Vesicle Protein 2A (SV2A) LEV_Bind LEV Binding SV2A->LEV_Bind Vesicle_Release Modulated Neurotransmitter Release LEV_Bind->Vesicle_Release  Inhibits Calcium Inhibition of N-type Calcium Channels LEV_Bind->Calcium  Partially Inhibits Synchronization Reduced Neuronal Hyper-synchronization Vesicle_Release->Synchronization Calcium->Synchronization

Key Considerations for Researchers

  • Clinical Choice Depends on Context: While efficacy is often similar, the choice hinges on safety profile, ease of use, and patient factors. Levetiracetam's simpler dosing and fewer interactions make it increasingly popular, though phenytoin's low cost and long-term data are also relevant [4].
  • Limitations in Antiepileptogenesis Research: Animal studies investigating whether these drugs can prevent epilepsy development (epileptogenesis) after injury have limitations. One study found LEV did not prevent spontaneous seizures or neuronal damage post-status epilepticus, highlighting the challenges in translating mechanistic insights into disease-modifying therapies [8].
  • Novel Delivery Systems: Research is exploring advanced delivery methods for phenytoin, such as electroresponsive hydrogel nanoparticles, which can release the drug in response to epileptic activity, potentially lowering effective doses and improving targeting [9].

References

phenytoin sodium vs valproate efficacy and safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety at a Glance

Outcome Measure Phenytoin Valproate Notes & Context
Seizure Control in SE (24h) 70.9% - 88% [1] [2] 78.18% - 92% [1] [2] No statistically significant difference in most individual studies [3] [4] [5].
Time to Regain Consciousness ~122 minutes [2] ~75 minutes [2] One pediatric RCT found Valproate significantly faster [2].
Seizure Recurrence (3-month) 14.28% [2] 4% [2] One pediatric RCT found Valproate significantly lower [2].
Common Adverse Effects Gingival hyperplasia, hypotension, cardiac arrhythmia, nervous system depression [1] [4] Weight gain, liver toxicity, low risk of hemodynamic instability [1] [4]
Hemodynamic Stability Risk of hypotension and cardiac arrhythmia [1] Higher tolerability; lower hemodynamic instability [1] Valproate is often preferred in patients with cardiorespiratory impairments [1].

Detailed Experimental Data and Protocols

To critically assess the data, it's important to understand the methodologies of the key clinical trials cited.

Study on Benzodiazepine-Refractory Status Epilepticus (2018)
  • Objective: To evaluate the clinical efficacy and tolerability of IV sodium valproate versus IV phenytoin in controlling SE [1].
  • Methods: This randomized study involved 110 patients with benzodiazepine-refractory SE. Patients were divided into two groups:
    • Valproate Group: Received IV loading dose of 30 mg/kg, then 4-8 mg/kg every 8 hours as maintenance [1].
    • Phenytoin Group: Received IV loading dose of 20 mg/kg, then 1.5 mg/kg every 8 hours as maintenance [1].
    • All patients were monitored for vital signs and followed for 7 days for drug response and adverse effects [1].
  • Key Findings:
    • Seizure control was achieved in 78.18% with valproate vs. 70.90% with phenytoin (p=0.428), a non-significant difference [1].
    • The 7-day mortality rate was identical in both groups (12.73%) [1].
    • The study concluded valproate was preferred due to its higher tolerability and lower hemodynamic instability [1].
Prospective Randomized Pediatric Study (2012-2014)
  • Objective: To compare the efficacy of IV phenytoin, IV levetiracetam, and IV valproate as second-line SE treatment in children [2].
  • Methods: 150 pediatric patients (2 months - 16 years) were randomized into three groups of 50.
    • Phenytoin Group: 20 mg/kg loading dose [2].
    • Valproate Group: 25 mg/kg loading dose [2].
    • Levetiracetam Group: 25 mg/kg loading dose (for comparison context) [2].
    • Outcomes included 24-hour seizure control, time to regain consciousness, and seizure recurrence at 3 months [2].
  • Key Findings:
    • Time to Regain Consciousness: Significantly shorter in the valproate group (75.0 min) vs. phenytoin (122.3 min), p<0.0001 [2].
    • Seizure Recurrence (3-month): Significantly lower in the valproate group (4%) vs. phenytoin (14.28%), p=0.0032 [2].
Network Meta-Analysis of Second-Line Medications (2024)
  • Objective: To systematically review the efficacy and safety of second-line medications for SE, including levetiracetam, phenytoin, fosphenytoin, valproate, and phenobarbital [6].
  • Methods: Analyzed 23 Randomized Controlled Trials (RCTs) up to January 2024. Used a network meta-analysis to compare treatments both directly and indirectly.
  • Key Findings:
    • For overall seizure control, the ranking was Phenobarbital > Levetiracetam > Fosphenytoin > Phenytoin > Valproate [6].
    • However, subgroup analyses revealed that Valproate demonstrated superior efficacy in children across various indicators [6].
    • Regarding safety, Levetiracetam was safest for children and the elderly, while Valproate was identified as the safest choice for adult patients [6].

Safety Profile and Drug Interactions

Beyond efficacy, the safety and interaction profiles are critical for clinical decision-making.

  • Phenytoin's Risks: The primary safety concerns are cardiovascular, including hypotension and cardiac arrhythmia, especially with rapid IV infusion [1]. Other notable side effects include drug-induced gingival overgrowth and nervous system depression [7] [4].
  • Valproate's Risks: It is associated with a lower risk of hemodynamic instability, making it safer for patients with cardiac issues [1]. Key concerns are hepatotoxicity, pancreatitis, and weight gain [4] [8]. A recent large-scale (2025) retrospective cohort study found no significant association between valproate and infertility in men with epilepsy or bipolar disorder [8].
  • Critical Drug Interaction: A fundamental pharmacokinetic interaction exists. Valproate can displace phenytoin from plasma protein binding sites, increasing its free fraction. It may also inhibit phenytoin's metabolism. The net effect is an increase in free (active) phenytoin concentrations, raising the risk of toxicity even when total phenytoin levels appear therapeutic [9]. This requires careful monitoring if the drugs are used concurrently.

Mechanisms of Action and Experimental Models

Understanding their distinct mechanisms provides insight into their different clinical profiles.

The following diagram illustrates the primary molecular targets of phenytoin and valproate that contribute to their antiepileptic effects.

G cluster_phenytoin Phenytoin Mechanism cluster_valproate Valproate Mechanism Neuron Neuron P1 Binds to Voltage-Gated Sodium Channels (VGSC) Neuron->P1 V1 Boosts GABAergic Inhibition Neuron->V1 P2 Stabilizes Inactive State P1->P2 P3 Inhibits High-Frequency Neuronal Firing P2->P3 Reduced Seizure Spread Reduced Seizure Spread P3->Reduced Seizure Spread V2 Increases GABA Synthesis / Reduces Breakdown V1->V2 V3 Possible Blunting of NMDA Receptor Signaling V1->V3 May involve Enhanced Synaptic Inhibition Enhanced Synaptic Inhibition V1->Enhanced Synaptic Inhibition

For research on cytotoxic and inflammatory responses, an in vitro model using Peripheral Blood Mononuclear Cells (PBMCs) is common.

  • Typical In Vitro Protocol [7]:
    • Cell Isolation: PBMCs are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
    • Plating and Treatment: Cells are plated and divided into treatment groups: Control, Phenytoin, and various concentrations of Valproic Acid (e.g., 50, 75, 100, 200 µg/mL).
    • Stimulation: To model an immune challenge, half of the plates are exposed to bacterial Lipopolysaccharide (LPS).
    • Assessment: On days 1 and 3, assessments include:
      • Cell count and viability assays.
      • Lactate Dehydrogenase (LDH) release to measure cytotoxicity.
      • ELISA analysis of inflammatory mediators (IL-6, IL-1β, IL-18) and immune markers (IgA).

Conclusion and Decision Framework

  • For generalized seizures and in pediatric populations, the evidence shows a trend favoring valproate, especially considering long-term recurrence and faster recovery of consciousness [4] [2].
  • In patients with pre-existing cardiac issues or where hemodynamic stability is a concern, valproate is the safer option due to phenytoin's known cardiovascular risks [1].
  • Phenytoin remains a effective and widely available alternative, but requires careful monitoring for adverse effects.
  • The recent 2024 network meta-analysis reminds us that other options like Levetiracetam and Phenobarbital have distinct roles, with levetiracetam offering a favorable safety profile and phenobarbital showing high efficacy where sedation is acceptable [6].

References

phenytoin sodium vs newer antiepileptic drugs long-term outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Phenytoin vs. Other AEDs

The tables below summarize key comparative data on the efficacy and safety of phenytoin versus other antiepileptic drugs (AEDs) in different clinical contexts.

Comparison & Context Reported Outcome Measures Phenytoin Performance Summary Key Supporting Findings
Status Epilepticus (SE) [1] Primary: Seizure cessation, Mortality, Neurological outcome ↓ Seizure cessation, Mortality, Neurological outcome Significant risk ratio (RR) of 0.89 (95% CI 0.82–0.97) for seizure cessation vs. other pooled AEDs [1]
Post-Craniotomy Seizure Prophylaxis [2] Primary: Early seizure control, Late seizure control, Mortality ↑ Early seizure control vs. placebo, Late seizure control, Mortality (vs. placebo) Effective for early seizures (OR 0.43; 95%CI 0.20–0.91). No significant effect on late seizures [2].
Epilepsy Monotherapy (vs. Valproate) [3] Primary: Time to treatment failure, Time to first seizure, Time to 12-month remission Treatment failure, First seizure, 12-month remission No significant difference for time to treatment failure (HR 0.88, 95% CI 0.61–1.27) or time to first seizure (HR 1.08, 95% CI 0.88–1.33) vs. valproate [3].
Safety & Tolerability Profile of Phenytoin
Adverse Effects: Dose-dependent effects (nystagmus, ataxia, slurred speech); idiosyncratic reactions (e.g., Stevens-Johnson syndrome, hepatotoxicity); long-term effects (gingival hyperplasia) [4] [5].
Cardiovascular Risk: Associated with hypotension and cardiac arrhythmia, particularly with intravenous administration [6] [5].
Comparative Safety: Phenytoin presents a higher incidence of treatment-related adverse events leading to drug discontinuation compared to other regimens, though this was not always statistically significant [2]. Levetiracetam is noted for an enhanced safety profile [2].
Narrow Therapeutic Index: Requires therapeutic drug monitoring due to non-linear kinetics and significant drug interaction potential [5].

Pharmacological and Mechanistic Insights

A deep understanding of phenytoin's mechanism and metabolism explains its efficacy and toxicity profile.

Mechanism of Action

Phenytoin is a non-specific voltage-gated sodium channel blocker. It stabilizes neuronal membranes by binding to sodium channels in their inactive state, which inhibits the positive feedback loop that leads to high-frequency, repetitive neuronal firing characteristic of seizures. This use-dependent action allows it to suppress abnormal activity without interfering with normal neurotransmission [4] [5].

The diagram below illustrates its primary mechanism and metabolic pathway.

G Phenytoin Phenytoin Nav_Inactivated Voltage-Gated Sodium Channel (Inactivated State) Phenytoin->Nav_Inactivated Binds to Arene_Oxide Reactive Intermediate (Arene Oxide) Phenytoin->Arene_Oxide Metabolism (via CYP2C9/CYP2C19) Blockade Prolonged Channel Inactivation Nav_Inactivated->Blockade Seizure_Path High-Frequency Neuronal Firing Blockade->Seizure_Path Inhibits p_HPPH Inactive Metabolite (p-HPPH) Arene_Oxide->p_HPPH Detoxification (via EPHX1) Toxic_Metabs Toxic Metabolites (Quinone, Catechol) Arene_Oxide->Toxic_Metabs Bioactivation Hypersensitivity Hypersensitivity Toxic_Metabs->Hypersensitivity Causes

Pharmacogenomics and Metabolism

Phenytoin exhibits wide interindividual variability in its pharmacokinetics, largely influenced by genetics [4].

  • Key Metabolizing Enzymes: It is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C19 [4] [5].
  • Pharmacogenetic Impact: Variants in the CYP2C9 gene (e.g., *2, *3 alleles) are strongly associated with impaired p-hydroxylation, leading to elevated plasma concentrations and an increased risk of dose-dependent toxicity [4].
  • Toxicity Link: The "arene oxide" intermediate and subsequent reactive metabolites (catechol, quinone) are implicated in idiosyncratic adverse reactions like SJS/TEN and hepatotoxicity [4].

Key Experimental Protocols and Data

For researchers, understanding the design of pivotal studies is crucial for critical appraisal.

Protocol: Network Meta-Analysis for Post-Craniotomy Seizure Prophylaxis

This methodology is used when comparing multiple interventions with limited head-to-head trials [2].

  • Objective: To evaluate the comparative efficacy and safety of AEDs for seizure prophylaxis after brain tumor surgery.
  • Search Strategy: A systematic search of databases (PubMed, Scopus, CENTRAL, Web of Science) from inception to July 2025, using MeSH and free-text terms related to "craniotomy," "brain tumor," "seizure," and "antiepileptic." [2].
  • Eligibility Criteria: Inclusion of RCTs in adults (≥18 years) undergoing craniotomy for brain tumor, comparing monotherapy AEDs against another AED, placebo, or no treatment. Studies focusing on status epilepticus or patients with a history of seizure disorders were excluded [2].
  • Outcomes: Primary: total, early (≤1 week), and late (>1 week) post-operative seizures. Secondary: mortality and treatment-related adverse events leading to discontinuation [2].
  • Analysis: A network meta-analysis (NMA) was conducted within a frequentist framework using R packages meta and netmeta. The quality of evidence was appraised using the Cochrane RoB2 tool and CINeMA framework [2].
Protocol: RCT for Status Epilepticus (Valproate vs. Phenytoin)

This outlines a typical direct-comparison clinical trial [6].

  • Study Design: Open-label, randomized controlled trial.
  • Participants: Patients aged >15 years diagnosed with status epilepticus (defined as >5 minutes of continuous seizure or recurrent seizures without recovery).
  • Intervention: IV sodium valproate (average loading dose 1000 mg) vs. IV phenytoin (average loading dose 743 mg). Most patients received IV diazepam as a rescue medication prior to the study drug [6].
  • Outcomes Measured:
    • Number of patients with clinically controlled seizures.
    • Time to seizure control.
    • Functional status at discharge (dependent vs. independent).
    • Mortality.
    • Duration of hospitalization [6].
  • Statistical Analysis: Descriptive statistics, Wilcoxon rank-sum, Student's t-test, Fisher's exact, or Chi-square tests to compare differences between groups [6].

Conclusion for Research and Development

The data indicates that while phenytoin remains an effective anticonvulsant, its role is evolving. Newer agents like levetiracetam, which demonstrate non-inferior efficacy and a more favorable safety and pharmacokinetic profile, are increasingly preferred, especially in acute care [1] [2] [7]. For drug development, this underscores the value of creating AEDs that:

  • Maintain high efficacy while minimizing complex pharmacokinetics and drug-drug interactions.
  • Have a wide therapeutic index to avoid the necessity for rigorous therapeutic drug monitoring.
  • Offer improved safety profiles to reduce treatment failure due to adverse events.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992)
Solid

Color/Form

Needles (alcohol)
White powde

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.07182188 Da

Monoisotopic Mass

274.07182188 Da

Heavy Atom Count

20

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

563 to 568 °F (NTP, 1992)
295-298 °C
286 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4182431BJH

GHS Hazard Statements

Aggregated GHS information provided by 283 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (85.16%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (10.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (88.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Phenytoin is indicated to treat grand mal seizures, complex partial seizures, and to prevent and treat seizures during or following neurosurgery. Injectable phenytoin and [Fosphenytoin], which is the phosphate ester prodrug formulation of phenytoin, are indicated to treat tonic-clonic status epilepticus, and for the prevention and treatment of seizures occurring during neurosurgery.

Livertox Summary

Phenytoin, formerly known as diphenylhydantoin, is a potent anticonvulsant used to treat and prevent generalized grand mal seizures, complex partial seizures and status epilepticus. Phenytoin was formerly the most commonly used anticonvulsant agent but is now declining in use, having been replaced by more modern, better tolerated agents. Phenytoin is an uncommon but well known cause of acute idiosyncratic drug induced liver disease that can be severe and even fatal.

Drug Classes

Anticonvulsants

Therapeutic Uses

MEDICATION (VET): PHENYTOIN IS USED IN VETERINARY MEDICINE TO CONTROL EPILEPTIFORM CONVULSIONS IN DOGS. PHENYTOIN SODIUM HAS ALSO BEEN RECOMMENDED AS ANTICONVULSANT FOR DOGS.
MEDICATION (VET): ...IS DRUG OF CHOICE IN DIGITALIS INDUCED TOXICITY & VENTRICULAR ARRHYTHMIAS IN DOGS UNRESPONSIVE TO PROCAINE AMIDE. IN CASES OF POOR WOUND HEALING IT MAY STIMULATE COLLAGEN FORMATION & WOUND TENSILE STRENGTH.
Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. /Hydantoin anticonvulsants; Included in US product labeling./
Parenteral phenytoin is indicated for the control of tonic-clonic type status epilepticus. Although parenteral benzodiazepines are often used initially for rapid control of status epilepticus, phenytoin is indicated for sustained control of seizure activity. /Included in US product labeling./
For more Therapeutic Uses (Complete) data for PHENYTOIN (11 total), please visit the HSDB record page.

Pharmacology

Phenytoin Sodium is the sodium salt form of phenytoin, a hydantoin derivate and non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin sodium promotes sodium efflux from neurons located in the motor cortex, thereby stabilizing the neuron and inhibiting synaptic transmission. This leads to a reduction in posttetanic potentiation at synapses, an inhibition of repetitive firing of action potentials and ultimately inhibits the spread of seizure activity.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

Mechanism of Action

Although phenytoin first appeared in the literature in 1946, it has taken decades for the mechanism of action to be more specifically elucidated. Although several scientists were convinced that phenytoin altered sodium permeability, it wasn’t until the 1980’s that this phenomenon was linked to voltage-gated sodium channels. Phenytoin is often described as a non-specific sodium channel blocker and targets almost all voltage-gated sodium channel subtypes. More specifically, phenytoin prevents seizures by inhibiting the positive feedback loop that results in neuronal propagation of high frequency action potentials.
The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.
Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential.
Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing.
Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells.
A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

630-93-3

Absorption Distribution and Excretion

Given its narrow therapeutic index, therapeutic drug monitoring is recommended to help guide dosing. Phenytoin is completely absorbed. Peak plasma concentration is attained approximately 1.5-3 hours, and 4-12 hours after administration of the immediate release formulation and the extended release formulation, respectively. It should be noted that absorption can be markedly prolonged in situations of acute ingestion.
The majority of phenytoin is excreted as inactive metabolites in the bile. An estimated 1-5% of phenytoin is eliminated unchanged in the urine.
The volume of distribution of phenytoin is reported to be approximately 0.75 L/kg.
The clearance of phenytoin is non-linear. At lower serum concentrations (less than 10 mg/L), elimination is characterized by first order kinetics. As plasma concentrations increase, the kinetics shift gradually towards zero-order, and finally reach zero-order kinetics once the system is saturated.
Studies using Dilantin have shown that phenytoin and its sodium salt are usually completely absorbed from the GI tract. Bioavailability may vary enough among oral phenytoin sodium preparations of different manufacturers to result in toxic serum concentrations or a loss of seizure control (subtherapeutic serum concentrations)...
Absorption of phenytoin is slow and variable among products (poor in neonates) for oral admininstration, immediate for iv administration, and very slow but complete (92%) for intramuscular administration.
Prompt phenytoin capsules are rapidly absorbed and generally produce peak serum concentrations in 1.5-3 hours, while extended phenytoin sodium capsules are more slowly absorbed and generally produce peak serum concentrations in 4-12 hours. When phenytoin sodium is administered im, absorption may be erratic; this may result from crystallization of the drug at the injection site because of the change in pH.
/Phenytoin/ is distributed into cerebrospinal fluid, saliva, semen, GI fluids, bile, and breast milk; it also crosses the placenta, with fetal serum concentrations equal to those of the mother.
For more Absorption, Distribution and Excretion (Complete) data for PHENYTOIN (15 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. The majority of the dose (up to 90%) is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This metabolite undergoes further glucuronidation and is excreted into the urine. CYP2C19 and CYP2C9 catalyze the aforementioned reaction. Route of Elimination: Most of the drug is excreted in the bile as inactive metabolites which are then reabsorbed from the intestinal tract and excreted in the urine. Urinary excretion of phenytoin and its metabolites occurs partly with glomerular filtration but, more importantly, by tubular secretion. Half Life: 22 hours (range of 7 to 42 hours)

Associated Chemicals

Phenytoin Sodium;630-93-3

Wikipedia

Phenytoin

FDA Medication Guides

DILANTIN
PHENYTOIN SODIUM
PHENYTOIN
CAPSULE;ORAL
TABLET, CHEWABLE;ORAL
UPJOHN
PHARMACIA
09/07/2022
10/22/2021

Drug Warnings

Hydantoin anticonvulsants cross the placenta; risk-benefit must be considered, although a definite cause and effect relationship has not been established between the hydantoins and teratogenic effects. Reports in recent years indicate a higher incidence of congenital abnormalities in children whose mothers used anticonvulsant medication during pregnancy, although most epileptic mothers have delivered normal babies. Reported abnormalities include cleft lip, cleft palate, heart malformations, and the "fetal hydantoin syndrome" (characterized by prenatal growth deficiency, microcephaly, craniofacial abnormalities, hypoplasia of the fingernails, and mental deficiency assoc with intrauterine development during therapy). Medication has not been definitively proven to be the cause of "fetal hydantoin syndrome." The reports, to date, relate primarily to the more widely used anticonvulsants, phenytoin and phenobarbital. Pending availability of more precise info, this risk-benefit consideration of anticonvulsant use during pregnancy is extended to the entire family of anticonvulsant medications. /Hydantoin anticonvulsants/
Because of altered absorption and protein binding and/or increased metabolic clearance of hydantoin anticonvulsants during pregnancy, pregnant women receiving these medications may experience an increased incidence of seizures. Serum hydantoin concentrations must be monitored and doses increased accordingly. A gradual resumption of the patient's usual dosage may be necessary after delivery. However, some patients may experience a rapid reduction in maternal hepatic phenytoin metabolism at time of delivery, requiring the dosage to be reduced within 12 hr postpartum. /Hydantoin anticonvulsants/
Exposure to hydantoins prior to delivery may lead to an increased risk of life-threatening hemorrhage in the neonate, usually within 24 hr of birth. Hydantoins may also produce a deficiency of vitamin K in the mother, causing increased maternal bleeding during delivery. risk of maternal and infant bleeding may be reduced by administering water-soluble vitamin K to the mother during delivery and to the neonate, intramuscularly or sc, immediately after birth. /Hydantoin anticonvulsants/
Phenytoin are distributed into breast milk; significant amounts may be ingested by the infant.
For more Drug Warnings (Complete) data for PHENYTOIN (26 total), please visit the HSDB record page.

Biological Half Life

Oral administration: The half-life of phenytoin ranges from 7 to 42 hours, and is 22 hours on average. Intravenous administration: The half-life of phenytoin ranges from 10-15 hours.
Following oral administration, the plasma half-life of phenytoin averages about 22 hours, although the half-life has ranged from 7-42 hours in individual patients. The plasma half-life of phenytoin in humans following IV administration ranges from 10-15 hours.
Because phenytoin exhibits saturable, zero-order, or dose-dependent pharmacokinetics, the apparent half-life of phenytoin changes with dose and serum concentrations. this is due to the saturation of the enzyme system responsible for metabolizing phenytoin, which occurs at therapeutic concentrations of the drug. Thus, a constant amount of drug is metabolized (capacity-limited metabolism), and small increases in dose may cause disproportionately large increases in serum concentrations and apparent half-life, possibly causing unexpected toxicity.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

From benzil, urea and NaOH: BILTZ, BER 41, 1391 (1908); 44, 411 (1911) /Phenytoin sodium/
Prepared from benzophenone: H. R. HENZE, US PATENT 2,409,754 (1946 TO Parke Davis).

General Manufacturing Information

2,4-Imidazolidinedione, 5,5-diphenyl-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

Analyte: phenytoin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: phenytoin; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: extraction with ether and chloroform; evaporation to dryness; extract melts between 292 °C and 299 °C with some decomposition (chemical identification)
Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: dissolution in chloroform; reaction with cobaltous acetate in methanol and isopropylamine in methanol produces a violet to red-violet color (chemical identification)
For more Analytic Laboratory Methods (Complete) data for PHENYTOIN (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

PROCEDURES DEVELOPED IN PROCESS OF PRODUCING & CERTIFYING ANTICONVULSANT DRUGS-IN-SERUM STD REF MATERIAL (SRM) ARE DESCRIBED FOR DIPHENYLHYDANTOIN. SERUM MATRIX QUANTITATED BY GAS CHROMATOGRAPHY & BY LIQUID CHROMATOGRAPHY.
IMPROVED ISOCRATIC LIQUID-CHROMATOGRAPHIC SIMULTANEOUS MEASUREMENT OF PHENYTOIN, PHENOBARBITAL, PRIMIDONE, CARBAMAZEPINE, ETHOSUXIMIDE, & N-DESMETHYLMETHSUXIMIDE IN SERUM.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Phenytoin Oral Suspension USP/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Phenytoin Tablets (Chewable) USP/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Extended Phenytoin Sodium Capsules USP/
For more Storage Conditions (Complete) data for PHENYTOIN (6 total), please visit the HSDB record page.

Interactions

Risk of hepatotoxicity from a single toxic dose or prolonged use of acetaminophen may be increased and therapeutic efficacy may be decreased in patients regularly taking other hepatic enzyme-inducing agents such as phenytoin.
Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/
Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity.
Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, sulfonamide, trazodone, or trimethoprim may increase serum concentrations of phenytoin because of decreased metabolism, thereby increasing the effects and/or toxicity phenytoin. Dosage adjustments of the anticonvulsant may be necessary.
For more Interactions (Complete) data for PHENYTOIN (50 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light
A slight yellowing of the solution will not affect its potency. After being refrigerated, solution may form a precipitate which usually dissolves after being warmed to room temperature; however, do not use if the solution is not clear. /Phenytoin Sodium Injection USP/

Dates

Last modified: 08-15-2023
1: Mundlamuri RC, Sinha S, Subbakrishna DK, Prathyusha PV, Nagappa M, Bindu PS,
2: Zarandi MA, Zahedi P, Rezaeian I, Salehpour A, Gholami M, Motealleh B. Drug
3: Lavandier N, Tourniaire D. [Follow-up of a cohort of patients after
4: Kaucher KA, Acquisto NM, Rao GG, Kaufman DC, Huntress JD, Forrest A, Haas CE.
5: Sehgal VN, Prasad PV, Kaviarasan PK, Rajan D. Trophic skin ulceration in
6: Erenberk U, Dundaroz R, Gok O, Uysal O, Agus S, Yuksel A, Yilmaz B, Kilic U.
7: Doshi MS, Naik AA, Mehta MR, Gogtay NJ, Thatte UM, Menon MD. Three-way,
8: Onuki Y, Ikegami-Kawai M, Ishitsuka K, Hayashi Y, Takayama K. A 5% glucose
9: National Toxicology Program. Phenytoin and phenytoin sodium. Rep Carcinog.
10: Ergun E, Kurt G, Tonge M, Aytar H, Tas M, Baykaner K, Ceviker N. Effects of
11: Fonseka HF, Ekanayake SM, Dissanayake M. Two percent topical phenytoin sodium
12: Yi T, Zhan XC, Li CR, He N. Application of highly accurate nephelometric
13: Kaushal S, Rani A, Chopra SC, Singh G. Safety and efficacy of clobazam versus
14: Yi T, Zhan XC, Li CR, He N. Determination of phenytoin sodium injection and
15: Rhodes RS Pharmd, Kuykendall JR Phd Pharmd, Heyneman CA Pharmd Ms, May MP Ms,
16: Wijnberg ID, Ververs FF. Phenytoin sodium as a treatment for ventricular
17: Muchohi SN, Kokwaro GO, Maitho TE, Munenge RW, Watkins WM, Edwards G.
18: Wijnberg ID, Back W, van der Kolk JH. [The use of electromyographic
19: Suthisisang C, Payakachat N, Chulavatnatol S, Towanabut S. Bioavailability of
20: Lewis WG, Rhodes RS. Systemic absorption of topical phenytoin sodium. Ann

Explore Compound Types